molecular formula C11H14O3 B108889 Isopropyl mandelate CAS No. 4118-51-8

Isopropyl mandelate

Cat. No.: B108889
CAS No.: 4118-51-8
M. Wt: 194.23 g/mol
InChI Key: SCJJMBMUZTUIJU-UHFFFAOYSA-N
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Description

Isopropyl mandelate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJMBMUZTUIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285542
Record name 1-Methylethyl α-hydroxybenzeneacetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4118-51-8
Record name 1-Methylethyl α-hydroxybenzeneacetate
Source CAS Common Chemistry
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Record name Isopropyl mandelate
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Record name Isopropyl mandelate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582
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Record name 1-Methylethyl α-hydroxybenzeneacetate
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Foundational & Exploratory

Introduction: Situating Isopropyl Mandelate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Isopropyl Mandelate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (propan-2-yl 2-hydroxy-2-phenylacetate) is an ester of significant interest in the pharmaceutical and materials science sectors. As a derivative of mandelic acid, a well-known alpha-hydroxy acid, it possesses a chiral center, rendering it a valuable molecule in stereoselective synthesis and analysis. Its relevance is underscored by its designation as a known impurity (Impurity D) in the manufacturing of Pregabalin, an anticonvulsant and anxiolytic medication.[1][2] This guide provides a comprehensive exploration of the core chemical properties, reactivity, and analytical characterization of this compound, offering field-proven insights for professionals engaged in its synthesis, handling, or analysis.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in various chemical and biological systems. This compound is typically supplied as a white, low-melting solid.[3] Its key physicochemical parameters are summarized below, providing a quantitative foundation for its handling and application.

PropertyValueSource
CAS Number 4118-51-8[1][2][4]
Molecular Formula C₁₁H₁₄O₃[3][4][5]
Molecular Weight 194.23 g/mol [1][4][5]
Boiling Point 291.8 °C at 760 mmHg (estimated)[1][5][6]
Density 1.117 g/cm³[1]
Flash Point 119.4 °C (247.0 °F) (estimated)[1][5][6]
Solubility Slightly soluble in Chloroform and Methanol.[3] Estimated water solubility of 8728 mg/L at 25 °C.[5][6][3][5][6]
LogP (o/w) 1.67 - 1.78 (estimated)[1][6]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis and Chemical Reactivity

The chemical behavior of this compound is primarily governed by its ester and secondary alcohol functional groups. Understanding its synthesis and degradation pathways is critical for process optimization and stability studies.

Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with isopropyl alcohol. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.

The causality behind this choice of protocol lies in its efficiency and the relative low cost of the starting materials and catalyst. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the mandelic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl group of isopropyl alcohol. The reaction is reversible, and thus, to drive the equilibrium towards the product (the ester), it is common practice to either use an excess of the alcohol reactant or to remove water as it is formed.

G Mandelic_Acid Mandelic Acid Intermediate Protonated Intermediate Mandelic_Acid->Intermediate Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Intermediate H2SO4 H₂SO₄ (catalyst) Heat H2SO4->Intermediate Product This compound Intermediate->Product Elimination of H₂O Water Water (byproduct)

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Generalized Fischer Esterification

  • Reactor Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal) with mandelic acid and an excess of isopropyl alcohol (e.g., 3-5 equivalents).

  • Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the molar amount of mandelic acid).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Chemical Reactivity: Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which cleaves the ester bond to yield the parent carboxylic acid (mandelic acid) and alcohol (isopropyl alcohol). This reaction can be catalyzed by either acid or base and is a critical consideration for the stability and storage of the compound, particularly in aqueous or non-neutral pH environments.

Base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis, which is an equilibrium process.[7] Understanding this degradation pathway is vital for drug formulation, where the formation of impurities over time can impact efficacy and safety.

G Isopropyl_Mandelate This compound Catalyst H⁺ or OH⁻ (Catalyst) Isopropyl_Mandelate->Catalyst Water Water (H₂O) Water->Catalyst Mandelic_Acid Mandelic Acid Catalyst->Mandelic_Acid Isopropyl_Alcohol Isopropyl Alcohol Catalyst->Isopropyl_Alcohol

Caption: Hydrolysis pathway of this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The expected spectral features provide a self-validating system for confirming the molecular structure.

G cluster_0 Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Shifts, Bands, m/z) NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

    • Benzylic Proton (CH-OH): A singlet or doublet around δ 5.0-5.2 ppm.

    • Isopropyl Methine Proton (CH(CH₃)₂): A septet around δ 5.0-5.1 ppm, coupled to the six methyl protons.

    • Hydroxyl Proton (OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.

    • Isopropyl Methyl Protons ((CH₃)₂): A doublet around δ 1.2-1.3 ppm, integrating to 6H.

  • ¹³C NMR: The carbon spectrum will corroborate the structure.

    • Ester Carbonyl (C=O): A signal in the δ 170-175 ppm region.

    • Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

    • Benzylic Carbon (CH-OH): A signal around δ 70-75 ppm.

    • Isopropyl Methine Carbon (CH(CH₃)₂): A signal around δ 68-70 ppm.

    • Isopropyl Methyl Carbons ((CH₃)₂): A signal around δ 21-23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. A comparative analysis of a synthesized sample with a reference standard confirms identity.[8]

  • O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ from the hydroxyl group.

  • C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 194, corresponding to the exact mass of the molecule.[1]

  • Key Fragments: Common fragmentation patterns would include the loss of the isopropoxy group ([M-59]⁺), loss of the isopropyl group ([M-43]⁺), and fragments corresponding to the mandeloyl cation (m/z = 135) and the tropylium ion (m/z = 91).

Applications in Drug Development and Materials Science

The utility of this compound extends beyond its identity as a chemical intermediate.

  • Pharmaceutical Reference Standard: Its primary role in the pharmaceutical industry is as a certified reference material for the identification and quantification of "Pregabalin EP Impurity D".[1][2][3] This is crucial for quality control and regulatory compliance in drug manufacturing.

  • Chiral Chemistry: Mandelic acid and its derivatives are widely used as chiral resolving agents.[9] this compound, being a chiral molecule, can serve as a chiral building block (synthon) in the synthesis of more complex enantiomerically pure molecules.

  • Topical and Transdermal Drug Delivery: While not as extensively studied as esters like isopropyl myristate or palmitate, isopropyl esters, in general, are investigated as penetration enhancers in topical drug delivery systems.[10][11][12] They can modify the barrier properties of the stratum corneum, potentially increasing drug permeation. This presents a potential area of research for this compound.

  • Materials Science: It has been noted for its use in the preparation of nonporous silica/alumina amorphous materials, suggesting applications in catalysis or chromatography.[1][3]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on its parent compounds, mandelic acid and isopropyl alcohol.[13]

Experimental Protocol: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors, especially when heated.[14]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could induce vigorous reactions or degradation.[14][16]

  • Fire Safety: Keep away from heat, sparks, and open flames.[16] The compound has an estimated flash point of 119.4 °C.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.[17] For long-term stability as a reference standard, storage at reduced temperatures (e.g., -20°C or +4°C) is often recommended.[3][17]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

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Isopropyl mandelate synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Isopropyl Mandelate

Introduction

This compound, chemically known as propan-2-yl 2-hydroxy-2-phenylacetate, is a significant organic compound with applications in various fields, including its role as a key intermediate in the synthesis of pharmaceuticals.[1] It is notably recognized as a registered impurity of Pregabalin, a widely used anticonvulsant and anxiolytic medication.[1][2] The synthesis of high-purity this compound is therefore of considerable interest to researchers, scientists, and professionals in drug development and manufacturing. This technical guide provides an in-depth exploration of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing this compound, with a focus on scientific integrity and practical application.

Section 1: Fischer-Speier Esterification: The Predominant Synthesis Pathway

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed esterification of a carboxylic acid (mandelic acid) with an alcohol (isopropanol).[3][4][5][6] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.

1.1: Mechanistic Deep Dive

The Fischer esterification of mandelic acid with isopropanol proceeds through a series of reversible steps, initiated by an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of mandelic acid by the acid catalyst. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of isopropanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.

  • Formation of a Good Leaving Group: The protonated hydroxyl group becomes a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: Finally, the protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To favor the formation of the ester, the reaction is often carried out with an excess of the alcohol (isopropanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus.[5][7]

1.2: Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer-Speier esterification for the synthesis of this compound.

Fischer_Esterification mandelic_acid Mandelic Acid protonated_mandelic Protonated Mandelic Acid mandelic_acid->protonated_mandelic + H+ isopropanol Isopropanol H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_mandelic->tetrahedral_intermediate + Isopropanol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer ester_water_complex Protonated Ester + Water protonated_intermediate->ester_water_complex - H2O isopropyl_mandelate This compound ester_water_complex->isopropyl_mandelate - H+ water Water ester_water_complex->water H_plus_regenerated H+ isopropyl_mandelate->H_plus_regenerated

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

1.3: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

  • Mandelic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid and an excess of isopropanol. The molar ratio of isopropanol to mandelic acid can range from 3:1 to serving as the solvent.[7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus with toluene, the water-toluene azeotrope will be collected, driving the reaction to completion.[7] The reaction is typically refluxed for several hours (e.g., 2-10 hours), and the progress can be monitored by thin-layer chromatography (TLC).[3][7]

  • Work-up: After the reaction is complete (as indicated by TLC or disappearance of the starting material), cool the mixture to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield high-purity this compound.[8]

1.4: Key Performance Indicators

The efficiency of the Fischer esterification for this compound synthesis can be evaluated based on several key parameters.

CatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Yttrium(III) chloride/triethylamine206096.0[1]
Boric acid182093.0[1]
Sulfuric acid2Reflux95.0[7]

Section 2: Alternative Synthesis Strategies

While Fischer esterification is the most common method, other synthetic routes to this compound exist, offering potential advantages in specific contexts.

2.1: Transesterification Approaches

Transesterification is another viable method for the synthesis of this compound.[9] This process involves the reaction of an ester of mandelic acid (e.g., methyl mandelate or ethyl mandelate) with isopropanol in the presence of an acid or base catalyst.[9][10] The equilibrium is driven towards the product by using a large excess of isopropanol.[9] This method can be advantageous when the starting mandelic acid ester is more readily available or when milder reaction conditions are desired. The transesterification can be catalyzed by both acids and bases.[10]

2.2: Enzymatic Synthesis: A Green Chemistry Perspective

In recent years, enzymatic synthesis has emerged as a "green" alternative for ester production.[11][12] Lipases, a class of enzymes, are particularly effective in catalyzing esterification and transesterification reactions under mild conditions.[11][13] The synthesis of this compound can be achieved by the lipase-catalyzed reaction of mandelic acid and isopropanol in a suitable organic solvent. This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (which can prevent side reactions), and reduced environmental impact.[11][12] Immobilized lipases can be used to facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of the process.[14][15][16]

Section 3: Purification and Characterization

Regardless of the synthetic pathway chosen, the purification of this compound is a critical step to achieve the high purity required for its applications, especially in the pharmaceutical industry.

Purification Techniques:

  • Vacuum Distillation: This is a common method for purifying liquid esters like this compound, which have relatively high boiling points.[1]

  • Column Chromatography: For achieving very high purity, column chromatography using silica gel is an effective technique.[8]

  • Liquid-Liquid Extraction: As described in the experimental protocol, this is a crucial step in the work-up to remove the catalyst and water-soluble impurities.[8]

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a powerful purification method.[8]

Characterization Methods: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[2]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the ester carbonyl (C=O) and hydroxyl (-OH) groups.[2][17]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[2]

Conclusion

The synthesis of this compound is a well-established process, with Fischer-Speier esterification being the most prominent and widely employed method. This guide has provided a comprehensive overview of the key synthesis pathways, with a detailed examination of the Fischer esterification mechanism and a practical experimental protocol. Alternative methods like transesterification and enzymatic synthesis offer valuable options depending on the specific requirements of the synthesis. The importance of rigorous purification and characterization has also been highlighted to ensure the final product meets the stringent quality standards demanded by its applications, particularly in the pharmaceutical sector.

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Spectroscopic Unveiling of Isopropyl Mandelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for isopropyl mandelate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this molecule. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretation, providing field-proven insights into experimental design and data analysis, thereby upholding the principles of scientific integrity and expertise.

Introduction: The Molecular Architecture of this compound

This compound (propan-2-yl 2-hydroxy-2-phenylacetate) is an ester of mandelic acid and isopropanol. Its structure, featuring a chiral center, a hydroxyl group, an ester linkage, a phenyl ring, and an isopropyl moiety, gives rise to a unique and informative spectroscopic signature. Understanding these spectral features is paramount for its identification, purity assessment, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable for complete characterization.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound offers a clear map of the different proton environments within the molecule. The expected signals, their multiplicities, and approximate chemical shifts are detailed below. The interpretation of these signals is crucial for confirming the presence and connectivity of the various functional groups.

Predicted ¹H NMR Data for this compound

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl (C₆H₅)7.2 - 7.5Multiplet-5H
Methine (CH-OH)5.1 - 5.3Singlet/Doublet (if coupled to OH)-1H
Hydroxyl (OH)Variable (2.0 - 4.0)Broad Singlet-1H
Isopropyl Methine (CH)4.9 - 5.1Septet~6-71H
Isopropyl Methyl (CH₃)1.2 - 1.4Doublet~6-76H

Causality Behind Experimental Observations:

  • Phenyl Protons (7.2 - 7.5 ppm): The protons on the benzene ring are deshielded due to the aromatic ring current and resonate in the characteristic downfield region for aromatic protons.

  • Methine Proton (CH-OH, 5.1 - 5.3 ppm): This proton is attached to a carbon bearing two electronegative atoms (oxygen of the hydroxyl and oxygen of the ester), leading to significant deshielding and a downfield shift. Its multiplicity can be a singlet, or it may show coupling to the hydroxyl proton, which is often broadened or exchanges with trace water in the solvent.

  • Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

  • Isopropyl Methine Proton (4.9 - 5.1 ppm): This proton is deshielded by the adjacent ester oxygen. It is split into a septet by the six equivalent protons of the two methyl groups, following the n+1 rule (6+1=7).[1]

  • Isopropyl Methyl Protons (1.2 - 1.4 ppm): The six protons of the two methyl groups are equivalent and are split into a doublet by the single methine proton (1+1=2).[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in this compound. The predicted chemical shifts are based on established ranges for similar functional groups.[2][3][4][5]

Predicted ¹³C NMR Data for this compound

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Phenyl (C-ipso)138 - 142
Phenyl (C-ortho, C-meta, C-para)125 - 130
Methine (CH-OH)70 - 75
Isopropyl Methine (CH)68 - 72
Isopropyl Methyl (CH₃)20 - 25

Expert Insights on Spectral Features:

  • Carbonyl Carbon (170 - 175 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield position.[2][3]

  • Aromatic Carbons (125 - 142 ppm): The carbons of the phenyl ring resonate in the aromatic region. The ipso-carbon (the one attached to the chiral center) is typically at the most downfield position within this group.

  • Methine Carbon (CH-OH, 70 - 75 ppm): This carbon, bonded to two oxygen atoms, is highly deshielded.

  • Isopropyl Methine Carbon (68 - 72 ppm): The methine carbon of the isopropyl group is also deshielded due to the adjacent ester oxygen.

  • Isopropyl Methyl Carbons (20 - 25 ppm): The two methyl carbons of the isopropyl group are equivalent and appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Add_TMS Add TMS Dissolve->Add_TMS Instrument_Setup Instrument Setup Add_TMS->Instrument_Setup Acquire_1H Acquire ¹H Spectrum Instrument_Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Interpretation Spectral Interpretation Integration->Interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. An example of an IR spectrum for this compound has been reported in the literature.[7]

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H)Stretching3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Carbonyl (C=O)Stretching1720 - 1740Strong, Sharp
Phenyl C=CStretching1450 - 1600Medium
C-OStretching1000 - 1300Strong

Rationale for Peak Assignments:

  • O-H Stretch (3200 - 3600 cm⁻¹): The broad and strong absorption in this region is a classic indicator of a hydroxyl group, with the broadening resulting from hydrogen bonding.[8][9]

  • Aromatic and Aliphatic C-H Stretches (2850 - 3100 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.[9]

  • C=O Stretch (1720 - 1740 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the ester. For saturated esters, this peak typically appears between 1750-1735 cm⁻¹.[10][11]

  • Phenyl C=C Stretches (1450 - 1600 cm⁻¹): These medium-intensity absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretches (1000 - 1300 cm⁻¹): Esters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl bond.[10][11]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Flow for IR Spectral Analysis

IR_Analysis Start Obtain IR Spectrum Check_OH Broad band at 3200-3600 cm⁻¹? Start->Check_OH Check_CO Strong, sharp peak at 1720-1740 cm⁻¹? Check_OH->Check_CO Yes Inconsistent Structure Inconsistent Check_OH->Inconsistent No Check_Aromatic Peaks at 3000-3100 & 1450-1600 cm⁻¹? Check_CO->Check_Aromatic Yes Check_CO->Inconsistent No Check_Aliphatic Peaks at 2850-3000 cm⁻¹? Check_Aromatic->Check_Aliphatic Yes Check_Aromatic->Inconsistent No Check_CO_stretch Strong bands at 1000-1300 cm⁻¹? Check_Aliphatic->Check_CO_stretch Yes Check_Aliphatic->Inconsistent No Conclusion Structure Consistent with this compound Check_CO_stretch->Conclusion Yes Check_CO_stretch->Inconsistent No

Caption: A decision-making flowchart for the interpretation of an IR spectrum of suspected this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and synergistic approach to the comprehensive characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure and purity. This guide has provided not only the expected spectral data but also the underlying principles and practical protocols necessary for researchers to confidently acquire and interpret this crucial analytical information.

References

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Isopropyl mandelate CAS number 4118-51-8 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl Mandelate (CAS 4118-51-8)

Introduction

This compound (CAS No. 4118-51-8), systematically named propan-2-yl 2-hydroxy-2-phenylacetate, is a specialty chemical primarily recognized within the pharmaceutical industry.[1][2][3] As an ester of the alpha-hydroxy acid, mandelic acid, and isopropyl alcohol, its significance is predominantly linked to its role as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), most notably Pregabalin, where it is designated as Pregabalin EP Impurity D.[2][3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical characterization, applications as a reference standard, and essential safety considerations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis, purification, and analytical method development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4118-51-8[1][3]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [1]
IUPAC Name propan-2-yl 2-hydroxy-2-phenylacetate[3]
Synonyms Isopropyl 2-hydroxy-2-phenylacetate, (±)-Isopropyl Mandelate[4]
Boiling Point 291.8 °C (estimated at 760 mmHg)[1][5]
Flash Point 119.4 °C (estimated)[1]
Density 1.117 g/cm³ (estimated)[1]
Water Solubility 8728 mg/L at 25 °C (estimated)[5]
logP (o/w) 1.67 - 1.78 (estimated)[1][5]
pKa 12.39 ± 0.20 (predicted)[1]
Appearance Neat (liquid or solid, depending on purity/temp)[3][6]
Storage Temperature +4°C[6]

Synthesis and Mechanism

This compound is typically synthesized via a direct esterification of mandelic acid with isopropyl alcohol. This reaction, a classic Fischer esterification, is catalyzed by a strong acid.

Reaction Mechanism

The synthesis proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl: The carboxylic acid group of mandelic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic.

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of isopropyl alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final product, this compound.

Fischer_Esterification cluster_products Products Mandelic_Acid Mandelic Acid Step1 Protonated Mandelic Acid Mandelic_Acid->Step1  Protonation of  Carbonyl Oxygen Isopropanol Isopropyl Alcohol Isopropanol->Step1  Protonation of  Carbonyl Oxygen H_plus H⁺ (Catalyst) H_plus->Step1  Protonation of  Carbonyl Oxygen Isopropyl_Mandelate This compound Water Water Step2 Tetrahedral Intermediate Step1->Step2  Nucleophilic Attack  by Isopropanol Step3 Activated Intermediate Step2->Step3  Proton Transfer Step3->Water Step4 Protonated Ester Step3->Step4  Elimination  of Water Step4->Isopropyl_Mandelate  Deprotonation

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard procedure for synthesizing this compound.[7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid (15.2 g, 0.1 mol) and isopropyl alcohol (90 mL, excess).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A yield of over 90% can be achieved with effective purification.[7]

Applications in Pharmaceutical Analysis and Development

Pregabalin Impurity Reference Standard

The primary and most critical application of this compound is its use as a qualified reference standard for an impurity in the API Pregabalin.[2][3][8] According to European Pharmacopoeia (EP) guidelines, it is listed as "Pregabalin EP Impurity D".[3]

The presence of this impurity can arise from synthetic routes where isopropyl alcohol is used as a solvent, potentially reacting with mandelic acid derivatives or related precursors under certain conditions.[9] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically >0.15%) be identified, characterized, and monitored.[10] Therefore, having a pure, well-characterized standard of this compound is essential for:

  • Analytical Method Validation: To confirm that HPLC or GC methods can accurately detect, separate, and quantify this specific impurity in batches of Pregabalin.

  • Quality Control (QC): For routine testing of API batches to ensure they meet the stringent purity requirements set by pharmacopoeias.

  • Stability Studies: To monitor the potential formation of this impurity over time under various storage conditions.

Impurity_Logic cluster_synthesis Pregabalin Synthesis cluster_analysis Quality Control Mandelic_Acid_Deriv Mandelic Acid Derivative (Precursor) Impurity_Formation Impurity Formation: This compound Mandelic_Acid_Deriv->Impurity_Formation  Side Reaction IPA_Solvent Isopropyl Alcohol (Solvent) IPA_Solvent->Impurity_Formation  Side Reaction QC_Test HPLC/GC Analysis of Pregabalin API Ref_Std This compound Reference Standard Ref_Std->QC_Test  Used for  Identification &  Quantification Impurity_Formation->QC_Test  Detected in API

Caption: Role of this compound as a reference standard in QC.

Synthetic Building Block

Beyond its role as an impurity, this compound serves as a building block in organic synthesis. The ester and hydroxyl functional groups allow for a variety of chemical transformations, making it a useful intermediate for more complex molecules in drug discovery and materials science.

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of this compound, especially when used as a reference standard. Suppliers of this standard typically provide a full certificate of analysis including HPLC, Mass Spectrometry, and NMR data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in CDCl₃) are:

    • A doublet around δ 1.2 ppm corresponding to the two equivalent methyl groups (-CH(CH₃ )₂) of the isopropyl moiety.[11]

    • A multiplet (septet) around δ 4.9-5.1 ppm for the methine proton (-CH (CH₃)₂) of the isopropyl group.[11]

    • A singlet around δ 5.2 ppm for the benzylic proton (-CH (OH)Ph).

    • A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.

    • A multiplet between δ 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for all 11 carbons, with characteristic shifts for the ester carbonyl (around 173 ppm), the carbons of the phenyl ring (126-140 ppm), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. A study comparing synthesized this compound to a certified reference sample showed identical spectra.[7][12] Key absorption bands include:

  • A broad peak around 3400-3500 cm⁻¹ for the O-H stretch of the hydroxyl group.

  • A strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester carbonyl group.[11]

  • Peaks in the 2980-2940 cm⁻¹ region for the C-H stretching of the aliphatic groups.

  • Peaks around 1600 and 1495 cm⁻¹ for C=C stretching within the aromatic ring.

  • A strong peak in the 1200-1100 cm⁻¹ region corresponding to the C-O stretching of the ester.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 194. Key fragmentation patterns for esters would be observed, including the loss of the isopropyl group or cleavage adjacent to the carbonyl group.

Safety and Handling

Comprehensive toxicological data for pure this compound is not widely available. One source indicates no GHS classification has been found.[2] However, a conservative approach to handling is warranted based on the properties of its parent molecules and general laboratory safety principles.

  • General Precautions: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Irritation Potential: As a derivative of isopropyl alcohol and an organic ester, it may cause skin and eye irritation upon direct contact. In case of contact, rinse the affected area thoroughly with water.

  • Inhalation: Avoid inhaling vapors or mists.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at +4°C.[6]

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical sector, primarily as a certified impurity reference standard for Pregabalin. Its well-defined physicochemical properties and clear synthetic pathway via Fischer esterification make it readily accessible for this critical quality control application. A thorough understanding of its analytical profile is paramount for its use in validating methods designed to ensure the purity and safety of final drug products. While it is not considered highly hazardous, standard laboratory safety protocols should always be followed during its handling and storage.

References

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  • Mali, N. L., Mehta, R., Mehta, P., & Sen, P. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties and Solubility of Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical and chemical properties of isopropyl mandelate, with a detailed focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical methodologies to support formulation, quality control, and analytical development activities.

Introduction to this compound

This compound, the isopropyl ester of mandelic acid, is a chiral molecule utilized in various chemical and pharmaceutical applications. Its structure, comprising a phenyl group, a hydroxyl group, and an isopropyl ester, imparts a unique combination of lipophilicity and hydrogen bonding capability, which dictates its physical behavior and solubility profile. Understanding these properties is paramount for its effective application, particularly in contexts such as a chiral solvent or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been explored as a chiral solvent for influencing the crystallization kinetics of mandelic acid enantiomers. Isopropyl DL-Mandelate is also noted as an impurity of Pregabalin.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
Chemical Name propan-2-yl 2-hydroxy-2-phenylacetate[2][3][4]
Synonyms Isopropyl 2-Hydroxy-2-phenylacetate, Mandelic acid isopropyl ester[1][4]
CAS Number 4118-51-8[2][3][4]
Molecular Formula C₁₁H₁₄O₃[2][3][4]
Molecular Weight 194.23 g/mol [2][3][4]
Appearance White to off-white crystalline powder[5]

These fundamental properties are critical for accurate molar calculations, spectroscopic identification, and regulatory documentation.

Thermal and Physical Constants

The thermal and physical constants of this compound are crucial for predicting its behavior under various processing and storage conditions. These parameters influence everything from reaction kinetics to formulation stability.

PropertyValueSource
Boiling Point 291.8 °C (at 760 mmHg, estimated)[1][2][4]
Flash Point 119.4 °C (247.0 °F, TCC, estimated)[1][2][4]
Density 1.117 g/cm³[1]
Refractive Index 1.5600 (estimated)[1]
Vapor Pressure 0.000875 mmHg (at 25°C)[1]

The high boiling point suggests low volatility under standard conditions, which is advantageous for many formulation processes. The density is useful for mass-to-volume conversions in process design.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and environmental fate. The unique molecular structure of this compound, featuring both hydrophobic (phenyl and isopropyl groups) and hydrophilic (hydroxyl and ester groups) moieties, results in a nuanced solubility profile.

Aqueous Solubility

The solubility of this compound in water is relatively low, a characteristic attributable to the dominance of its lipophilic regions.

SolventSolubilityTemperatureSource
Water 8728 mg/L (estimated)25 °C[2][4]

This limited aqueous solubility has significant implications for its use in aqueous-based formulations and highlights the need for solubilization strategies where higher aqueous concentrations are required.

Lipophilicity and Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

ParameterValueSource
LogP (o/w) 1.780 (estimated)[2][4]
XLogP3 2.0[1][4]

A positive LogP value indicates a preference for the lipid phase, classifying this compound as a lipophilic compound. This property is consistent with its observed low water solubility.

Solubility in Organic Solvents

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pharmaceutical development. The following section outlines a standardized protocol for determining the aqueous solubility of a compound like this compound, based on established guidelines.

OECD Guideline 105: Water Solubility

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals. Guideline 105 specifically addresses the determination of water solubility.[6][7][8] Two primary methods are described: the Column Elution Method and the Flask Method.[7] Given the estimated solubility of this compound is above 10⁻² g/L, the Flask Method is the more appropriate choice.[6]

Principle of the Flask Method: A surplus of the test substance is agitated in water at a controlled temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of distilled water in a sealed flask A->B C Place in a thermostated shaker bath (e.g., 25°C) B->C D Agitate at a constant speed for a defined period (e.g., 24, 48, 72 hours) C->D E Allow to stand for phase separation D->E F Withdraw an aliquot of the aqueous supernatant E->F G Filter or centrifuge to remove undissolved solid F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV, GC-MS) G->H

Caption: Workflow for determining aqueous solubility using the Flask Method.

Detailed Protocol:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask of a suitable size.

  • Solvent Addition: Add a known volume of distilled or deionized water to the flask.

  • Equilibration: Seal the flask and place it in a mechanical shaker or stirrer in a constant temperature bath (e.g., 25 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been established.

  • Phase Separation: Once equilibrium is reached, allow the mixture to stand at the same temperature to permit the separation of undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

  • Sample Preparation: The sample should be filtered through a membrane filter (e.g., 0.45 µm) that does not adsorb the test substance, or centrifuged to remove any suspended particles.

  • Analysis: Quantify the concentration of this compound in the filtrate or supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Conclusion

This technical guide has provided a detailed examination of the physical properties and solubility of this compound. The compiled data on its thermal and physical constants, coupled with its aqueous solubility and lipophilicity, offer a solid foundation for its application in scientific research and drug development. The outlined experimental protocol for solubility determination, grounded in OECD guidelines, provides a robust methodology for generating reliable and reproducible data. Further research to quantify its solubility in a broader range of organic solvents would be a valuable addition to the existing body of knowledge.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 4118-51-8. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • OECD. (n.d.). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (2017, October 9). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 242-248.
  • ResearchGate. (2025, August 10). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Retrieved from [Link]

  • USP. (n.d.). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

Sources

Isopropyl 2-hydroxy-2-phenylacetate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl 2-hydroxy-2-phenylacetate

Executive Summary: This guide provides a comprehensive technical overview of Isopropyl 2-hydroxy-2-phenylacetate, also known as Isopropyl DL-Mandelate. It covers the molecule's structural characteristics, physicochemical properties, a detailed, field-proven synthesis protocol, and its primary applications, with a focus on its role as a pharmaceutical reference standard. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental procedures and methodologies for self-validation, targeting researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature

Isopropyl 2-hydroxy-2-phenylacetate is an ester of mandelic acid, a simple yet important alpha-hydroxy acid. The molecule is characterized by a central chiral carbon bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and an isopropoxycarbonyl group. Its significance in the pharmaceutical industry is primarily as a certified reference material for process and quality control. Specifically, it is recognized as Pregabalin EP Impurity D, a critical marker in the synthesis and purification of the active pharmaceutical ingredient (API) Pregabalin.[1][2] Understanding its formation, properties, and synthesis is therefore crucial for drug development professionals ensuring the purity and safety of the final drug product.

The compound is most commonly available as a racemic mixture, referred to as Isopropyl DL-Mandelate. The individual stereoisomers, (S)-isopropyl 2-hydroxy-2-phenylacetate and (R)-isopropyl 2-hydroxy-2-phenylacetate, are also subjects of study, particularly in research involving chiral resolution and stereospecific interactions.[3][]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is foundational to its synthesis, purification, and application. The key physicochemical data for Isopropyl 2-hydroxy-2-phenylacetate are summarized below.

Data Summary Table
PropertyValueSource(s)
IUPAC Name isopropyl 2-hydroxy-2-phenylacetate[5]
Synonyms Isopropyl DL-mandelate, Pregabalin Impurity D[1][2]
CAS Number 4118-51-8 (for racemate)[1][5]
Molecular Formula C₁₁H₁₄O₃[1][5]
Molecular Weight 194.23 g/mol [1][5]
Appearance Colorless needle-like crystals or oil[6]
Melting Point 33.8–34.2 °C (306.9–307.3 K)[6]
Boiling Point 291.8 °C at 760 mmHg (Predicted)[7]
Solubility Acetonitrile[5]
SMILES CC(C)OC(=O)C(C1=CC=CC=C1)O[1]
Storage 2-8°C[5]
Structural Elucidation

The molecular architecture dictates the compound's reactivity and interactions.

The two-dimensional structure highlights the key functional groups: a phenyl ring, a secondary alcohol, and an isopropyl ester. The chiral center is located at the carbon alpha to the phenyl ring and the carbonyl group.

Caption: Structure of Isopropyl 2-hydroxy-2-phenylacetate.

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of racemic Isopropyl 2-hydroxy-2-phenylacetate.[8] The molecule is notably non-planar; a significant dihedral angle of 76.1° exists between the plane of the phenyl ring and the carboxylate (O-C=O) fragment.[6][8] In the solid state, the crystal packing is stabilized by bifurcated intermolecular O-H···(O,O) hydrogen bonds, which create chains propagating through the crystal lattice.[6][8] This structural information is invaluable for understanding its physical properties, such as melting point and solubility, and for confirming the identity of synthesized material against a reference standard.

Synthesis and In-Process Validation

The most direct and reliable method for preparing Isopropyl 2-hydroxy-2-phenylacetate is the Fischer-Speier esterification of mandelic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol is designed to drive the reaction toward the product side while ensuring high purity.

Synthesis Workflow: Fischer-Speier Esterification

The overall process involves reacting the carboxylic acid (mandelic acid) with an excess of the alcohol (isopropanol) in the presence of a strong acid catalyst, followed by a series of workup and purification steps.

G reactants 1. Combine Reactants (Mandelic Acid, Isopropanol, H₂SO₄) reflux 2. Heat to Reflux (5 hours) reactants->reflux Drives equilibrium workup 3. Aqueous Workup (Dilute with H₂O, Neutralize with Na₂CO₃) reflux->workup Quenches catalyst extraction 4. Solvent Extraction (Extract with CH₂Cl₂) workup->extraction Isolates product purification 5. Purification (Solvent Evaporation) extraction->purification Removes solvent analysis 6. Final Analysis (HPLC, NMR, IR) purification->analysis Validates purity

Sources

Understanding Isopropyl DL-Mandelate as a Pregabalin impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Isopropyl DL-Mandelate as a Process-Related Impurity in Pregabalin

Executive Summary

The control of impurities is a critical mandate in the manufacturing of Active Pharmaceutical Ingredients (APIs) to ensure the safety and efficacy of the final drug product. Pregabalin, a widely used anticonvulsant and neuropathic pain agent, is synthesized through multi-step processes where the potential for impurity formation is inherent. This technical guide provides a comprehensive examination of Isopropyl DL-Mandelate (also known as Pregabalin EP Impurity D), a process-related impurity. We will explore its chemical identity, postulate its formation mechanism during synthesis, discuss the regulatory framework governing its control, and present a detailed, validated analytical methodology for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Pregabalin.

Introduction: The Imperative of Impurity Profiling in Pregabalin

Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). Its therapeutic success is predicated on its high purity and the absence of contaminants that could affect its safety or stability. The presence of impurities, even at trace levels, can have a significant impact on the quality and safety of drug products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5]

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in an API.[6] These can originate from starting materials, intermediates, by-products of side reactions, or degradation products.[6][7] Understanding the impurity profile is not merely a regulatory hurdle; it is a fundamental aspect of process understanding and quality control that ensures patient safety. This guide focuses specifically on Isopropyl DL-Mandelate, a known impurity associated with certain synthetic routes of Pregabalin.

Chemical Identity of Pregabalin Impurity D: Isopropyl DL-Mandelate

Isopropyl DL-Mandelate is identified as Impurity D in the European Pharmacopoeia (EP) monograph for Pregabalin.[8][9] Its identity is well-characterized, and reference standards are commercially available for analytical purposes.[10][11][12]

Parameter Information Source(s)
Chemical Name 1-methylethyl (2RS)-2-hydroxy-2-phenylacetate[8][13]
Common Synonyms Isopropyl Mandelate; (±)-Isopropyl Mandelate[10][11]
CAS Number 4118-51-8[8][10]
Molecular Formula C₁₁H₁₄O₃[8][10]
Molecular Weight 194.23 g/mol [8][10]
Appearance White Low-Melting Solid[14]
Solubility Slightly soluble in Chloroform and Methanol[14]

The Genesis of an Impurity: Proposed Formation Pathway

The emergence of Isopropyl DL-Mandelate as an impurity is intrinsically linked to the synthetic route employed for Pregabalin. Several synthesis strategies for Pregabalin involve a resolution step to separate the desired (S)-enantiomer from the racemic mixture. One common and effective method uses a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.[15][16]

The formation of Isopropyl DL-Mandelate is a classic example of a process-related impurity arising from a subsequent, unintended reaction. It is proposed to be the product of a Fischer esterification reaction between residual mandelic acid (the resolving agent) and isopropyl alcohol, a common solvent used in pharmaceutical processes for reactions or recrystallization.[17][18] This reaction is typically catalyzed by acidic conditions, which may be present from the resolution step itself.[18]

The reaction is an equilibrium process, and its likelihood increases if residual mandelic acid is not adequately removed before subsequent steps involving isopropyl alcohol, particularly if heat is applied.[18]

G cluster_reaction Fischer Esterification MA DL-Mandelic Acid (Residual Resolving Agent) H_plus Acidic Conditions (H⁺) Heat (Δ) MA->H_plus IPA Isopropyl Alcohol (Solvent) IPA->H_plus Impurity Isopropyl DL-Mandelate (Pregabalin Impurity D) H_plus->Impurity Water Water (H₂O) H_plus->Water

Proposed formation of Isopropyl DL-Mandelate via Fischer esterification.

Regulatory Framework and Control Strategy

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, governed by ICH guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][5]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale & Action Source(s)
Reporting ≥ 0.05%The level at which an impurity must be reported in regulatory submissions.[3]
Identification ≥ 0.10%The level at which the structure of an impurity must be confirmed.[19]
Qualification ≥ 0.15%The level at which biological safety data is required for the impurity.[19][20]

Given these stringent limits, a robust control strategy is essential. This strategy involves:

  • Process Optimization: Refining the purification steps after the resolution stage to ensure complete removal of mandelic acid.

  • Solvent Selection: Careful consideration of solvents in downstream processing to avoid reactive combinations.

  • Analytical Control: Implementing a validated, stability-indicating analytical method to accurately quantify Isopropyl DL-Mandelate in the final API and intermediate stages.

Analytical Methodology: A Validated RP-HPLC Approach for Control

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for separating and quantifying APIs and their related substances due to its high resolution, sensitivity, and reproducibility.[21][22][23]

Principle and Rationale

The principle of this method is to achieve chromatographic separation of Pregabalin from Isopropyl DL-Mandelate and other potential impurities on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase.[24][25] Since Pregabalin lacks a strong chromophore, detection can be challenging. While derivatization techniques exist to enhance UV detection,[24][26][27] direct detection at low UV wavelengths (e.g., ~215 nm) is often employed for impurity profiling in the final API.[25] Isopropyl DL-Mandelate, containing a phenyl group, has a distinct UV absorbance that facilitates its detection.

Detailed Experimental Protocol

This protocol represents a typical validated method for the determination of related substances in Pregabalin.

Instrumentation & Reagents:

  • HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.[25]

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[25]

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), High-purity water.[28]

Chromatographic Conditions:

Parameter Condition Source(s)
Mobile Phase A Phosphate Buffer (e.g., 20mM KH₂PO₄, pH adjusted to 6.2 with OPA)[29]
Mobile Phase B Acetonitrile[29]
Gradient Program Time (min)%B
010
2570
3070
3210
4010
Flow Rate 1.0 mL/min[25]
Column Temperature 40 °C[22]
Detection Wavelength 215 nm[25]
Injection Volume 20 µL[29]
Run Time 40 minutes

Solution Preparation:

  • Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Isopropyl DL-Mandelate reference standard in diluent to obtain a concentration corresponding to the specification limit (e.g., 0.15% of the sample concentration).

  • Sample Solution: Accurately weigh and dissolve about 100 mg of the Pregabalin API in diluent to make up to 50 mL. This yields a concentration of approximately 2 mg/mL.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) to check system suitability (RSD of peak area ≤ 5.0%).

  • Inject the Sample Solution.

  • Identify the peak for Isopropyl DL-Mandelate in the sample chromatogram by comparing its retention time with that from the standard chromatogram.

  • Calculate the percentage of the impurity using the standard external standard formula.

Method Validation: Ensuring a Self-Validating System

To be trustworthy, the analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[3][30]

G start Method Validation Workflow (ICH Q2(R2)) spec Specificity (Discrimination from other components) start->spec lin Linearity (Proportionality of response) start->lin acc Accuracy (Closeness to true value) start->acc prec Precision (Repeatability & Intermediate) start->prec lod LOD / LOQ (Sensitivity limits) start->lod rob Robustness (Resilience to small changes) start->rob forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) spec->forced_deg Stability-Indicating

Workflow for analytical method validation.

Validation Parameters & Acceptance Criteria:

Parameter Procedure Acceptance Criteria Source(s)
Specificity Analyze blank, placebo, impurity-spiked sample, and forced degradation samples (acid, base, oxidative, thermal, photolytic).Peak purity index > 0.99. No interference at the retention time of the analyte. The method is deemed "stability-indicating."[29][31][32][33]
Linearity Analyze at least five concentrations ranging from LOQ to 150% of the specification limit.Correlation coefficient (r²) ≥ 0.999.[22][28]
Accuracy (Recovery) Analyze samples spiked with the impurity at three levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.Recovery should be within 80.0% to 120.0% for impurities.[22][34]
Precision Repeatability: Six replicate preparations of a spiked sample. Intermediate: Repeatability test on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 10.0% for impurities.[22]
Limit of Quantitation (LOQ) Determined by Signal-to-Noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ level should meet acceptance criteria (e.g., RSD ≤ 10%).[21][22][26]
Limit of Detection (LOD) Determined by Signal-to-Noise ratio (S/N ≈ 3).The analyte peak should be discernible from baseline noise.[21][26]
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters must remain within limits. No significant impact on results.[24]

Structural Characterization of the Impurity

While the analytical method quantifies the impurity, its initial identification and structural confirmation rely on more sophisticated techniques. When an unknown impurity is detected and isolated (e.g., via preparative HPLC), a suite of spectroscopic methods is employed for characterization. A comprehensive data package for a reference standard typically includes:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][10]

  • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): To elucidate the precise molecular structure and connectivity of atoms.[10][34]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, hydroxyl group).[10]

This combination of techniques provides unequivocal proof of the impurity's structure, which is essential for meeting the identification requirements of regulatory guidelines.[34]

Conclusion

Isopropyl DL-Mandelate (Pregabalin EP Impurity D) is a critical process-related impurity that requires diligent control during the manufacture of Pregabalin. Its formation, resulting from an esterification reaction between residual mandelic acid and isopropyl alcohol, underscores the importance of rigorous process control and purification. By implementing a robust, validated RP-HPLC method as outlined in this guide, manufacturers can ensure that this impurity is effectively monitored and maintained below the stringent thresholds set by global regulatory authorities. A thorough understanding of impurity formation pathways, coupled with powerful analytical science, is fundamental to delivering safe, high-quality Pregabalin to patients worldwide.

References

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  • gmp-compliance.org. (2016). FDA issues new Draft Guidance on Elemental Impurities.
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Basic principles of mandelic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of Mandelic Acid Esterification

Abstract

Mandelic acid and its ester derivatives are pivotal chiral building blocks in the pharmaceutical and fine chemical industries, serving as precursors to antibiotics, anti-obesity drugs, and other bioactive compounds.[1] The conversion of mandelic acid to its corresponding esters is a fundamental and frequently employed transformation. A comprehensive understanding of the principles governing this esterification is paramount for researchers and process chemists to achieve optimal yields, purity, and scalability. This guide provides an in-depth exploration of the core mechanistic pathways, critical reaction parameters, and practical methodologies for the successful esterification of mandelic acid. We will dissect the ubiquitous Fischer-Speier esterification, explore milder alternatives like the Steglich protocol, and detail the causality behind experimental design, from catalyst selection to product purification and characterization.

Introduction: The Strategic Importance of Mandelic Acid Esters

Mandelic acid, an aromatic alpha-hydroxy acid, possesses a stereogenic center, making it a valuable chiral pool starting material. Its esters are not merely simple derivatives; they often exhibit modified solubility, bioavailability, and reactivity, rendering them crucial intermediates in multi-step syntheses.[1][2] The esterification process, which converts the carboxylic acid moiety into an ester group, is a cornerstone of its synthetic utility. The choice of esterification strategy is dictated by the substrate's sensitivity to acid, the steric hindrance of the alcohol, and the desired scale of the reaction. A scientifically grounded approach to this reaction requires a deep appreciation for the underlying equilibrium, kinetics, and reaction mechanisms.

Mechanistic Foundations of Esterification

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution. The overall transformation involves the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. However, the pathway to this substitution is nuanced and heavily dependent on the catalytic conditions employed.

The Workhorse: Fischer-Speier Esterification (Acid Catalysis)

First described in 1895 by Emil Fischer and Arthur Speier, this reaction remains one of the most direct and atom-economical methods for ester synthesis.[3][4] It involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

The Causality of Acid Catalysis: The reaction is inherently slow because the carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol.[6][7] Furthermore, carboxylic acids can deprotonate in the presence of a nucleophile to form an unreactive carboxylate.[3] The acid catalyst serves a dual purpose:

  • Activation: It protonates the carbonyl oxygen, creating a resonance-stabilized intermediate. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][7][8]

  • Leaving Group Conversion: It facilitates the departure of the leaving group by protonating one of the hydroxyl groups in the tetrahedral intermediate, allowing it to leave as a neutral water molecule—a much better leaving group than the hydroxide anion (HO⁻).[4]

The complete mechanism is a sequence of equilibrium steps, often summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[8]

Fischer_Esterification sub Mandelic Acid + Alcohol (R-OH) activated Protonated Carbonyl (Enhanced Electrophile) sub->activated 1. Protonation cat1 H⁺ (Catalyst) tetrahedral Tetrahedral Intermediate activated->tetrahedral 2. Nucleophilic Attack by R-OH protonated_intermediate Protonated Intermediate (Water as Leaving Group) tetrahedral->protonated_intermediate 3. Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester 4. Elimination of H₂O product Mandelic Acid Ester + H₂O protonated_ester->product 5. Deprotonation cat2 H⁺ (Regenerated)

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

The Mild Alternative: Steglich Esterification

For mandelic acid derivatives that are sensitive to strong acids (e.g., containing acid-labile protecting groups), the Fischer-Speier method is unsuitable. The Steglich esterification, developed in 1978, provides a powerful, mild alternative that operates at room temperature.[9][10] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[9][11] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation.[10][12]

The Causality of DCC/DMAP Activation:

  • Activation by DCC: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.[10]

  • Role of DMAP: While the alcohol can attack the O-acylisourea directly, this process can be slow. A side reaction, a 1,3-rearrangement of the intermediate to a stable N-acylurea, can occur, terminating the desired reaction.[9][10] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate does not undergo rearrangement and is highly electrophilic, readily reacting with the alcohol to form the final ester.[10] The water produced is consumed by the DCC, forming dicyclohexylurea (DCU), a stable, insoluble byproduct.[9]

Steglich_Esterification sub Mandelic Acid + DCC o_acyl O-Acylisourea Intermediate (Highly Reactive) sub->o_acyl 1. Activation side_rxn N-Acylurea (Side Product) o_acyl->side_rxn Slow Rearrangement (Uncatalyzed) active_ester Acylpyridinium Salt ('Active Ester') o_acyl->active_ester 2. Acyl Transfer (Fast) dmap DMAP (Catalyst) product Mandelic Acid Ester + DCU active_ester->product 3. Nucleophilic Attack alcohol Alcohol (R-OH)

Caption: The DCC/DMAP-mediated Steglich esterification mechanism.

Optimizing Reaction Conditions: A Self-Validating System

Achieving a high yield of the desired mandelic acid ester requires careful control over several experimental variables. Each parameter adjustment should be understood in the context of the reaction's equilibrium and kinetics.

Driving the Fischer Equilibrium

The Fischer esterification is a reversible reaction, with an equilibrium constant often close to 1.[5][13] To ensure a high conversion to the ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle.[13][14]

  • Use of Excess Reactant: The most common strategy is to use one of the reactants in a large excess.[15] Typically, the alcohol is more cost-effective and easier to remove, so it is often used as the reaction solvent.[4][15]

  • Removal of Water: Sequestering the water byproduct as it forms is a highly effective method to drive the reaction to completion.[5][13] This is practically achieved using:

    • A Dean-Stark apparatus: If the reaction is run in a non-polar solvent like toluene or hexane that forms an azeotrope with water, the water can be continuously distilled off and collected.[3]

    • Drying agents: Molecular sieves can be added to the reaction mixture to absorb the water.[3]

Parameter Selection and Impact

The selection of catalyst, temperature, and reaction time are interdependent variables that must be optimized for any specific mandelic acid and alcohol pair.

ParameterSelection Criteria & ImpactCausality
Catalyst Fischer: H₂SO₄, TsOH, Lewis Acids (e.g., Zr(IV), Hf(IV) salts). Steglich: DCC or EDC with catalytic DMAP.Fischer: Strong Brønsted acids are effective proton sources for activation.[5] Lewis acids coordinate to the carbonyl oxygen, also increasing electrophilicity.[5] Steglich: The carbodiimide is the stoichiometric activating agent, while DMAP is the true catalyst for acyl transfer.[10]
Alcohol Structure Primary > Secondary >> TertiarySteric hindrance is a major factor.[13] The nucleophilic attack on the activated carbonyl is sterically sensitive. Tertiary alcohols are prone to elimination under acidic conditions to form alkenes.[3]
Temperature Fischer: Typically reflux temperature of the alcohol (60-120 °C).[3][16] Steglich: Room temperature.[9]Higher temperatures increase the reaction rate for the Fischer esterification but can also promote side reactions like dehydration of the mandelic acid's alpha-hydroxy group.[17] The mild conditions of the Steglich reaction are a key advantage.[10]
Reaction Time 1-10 hours for Fischer; varies for Steglich.The reaction should be monitored (e.g., by TLC or GC) to determine completion. Prolonged reaction times at high temperatures can lead to product degradation or side reactions.[3]

Experimental Protocols and Workflows

A trustworthy protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions for the synthesis, purification, and analysis of mandelic acid esters.

Experimental_Workflow start Start: Reagents setup Reaction Setup (Flask, Condenser/Dean-Stark) start->setup reaction Reaction (Heating/Reflux, Stirring) setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring Periodically monitoring->reaction Incomplete workup Work-up (Cool, Quench, Neutralize) monitoring->workup Complete extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification analysis Characterization (NMR, IR, MS) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for mandelic acid esterification.

Protocol 1: Fischer Esterification of Mandelic Acid with Ethanol

This protocol describes the synthesis of ethyl mandelate using ethanol in excess as both reactant and solvent.[15]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mandelic acid (15.2 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL). The large excess serves to drive the equilibrium.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. Caution: This addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 4 hours.[18] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution. Vent funnel frequently ), and finally 100 mL of brine.[15] The bicarbonate wash neutralizes the residual sulfuric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: The resulting crude ethyl mandelate can be purified by vacuum distillation to yield a clear, colorless oil.

Protocol 2: Steglich Esterification of Mandelic Acid with Benzyl Alcohol

This protocol is ideal for acid-sensitive substrates or when milder conditions are required.

  • Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add mandelic acid (3.04 g, 20 mmol), benzyl alcohol (2.27 g, 21 mmol, 1.05 eq), and 4-DMAP (0.24 g, 2 mmol, 0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, 50 mL).

  • Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (4.33 g, 21 mmol, 1.05 eq) in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl mandelate.

Product Characterization

Confirmation of the ester product's structure and purity is a non-negotiable step for ensuring the validity of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence is the disappearance of the broad carboxylic acid proton signal (-COOH, typically >10 ppm) and the appearance of new signals corresponding to the alkoxy group of the alcohol.[19] For example, in ethyl mandelate, a quartet around 4.2 ppm and a triplet around 1.2 ppm would be expected.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around 170-175 ppm. New signals for the alcohol's carbons will also be present.[20]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1735-1750 cm⁻¹) compared to the starting acid (1700-1725 cm⁻¹). A C-O stretch will also appear in the 1000-1300 cm⁻¹ region.[21]

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the successful incorporation of the alcohol moiety.

Conclusion

The esterification of mandelic acid is a versatile and essential transformation governed by well-understood chemical principles. The classic Fischer-Speier method offers an efficient, atom-economical route when substrates are robust, with success predicated on effectively shifting the reaction equilibrium. For more delicate molecules, the Steglich esterification provides a mild and reliable alternative, proceeding through a distinct carbodiimide-activated mechanism. By understanding the causality behind catalyst choice, reaction conditions, and purification strategies, researchers and drug development professionals can confidently and efficiently synthesize the mandelic acid esters required for their advanced applications, ensuring both high yield and uncompromising purity.

References

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  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. Available at: [Link]

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The Mandelate Ester Motif: From Foundational Discovery to a Cornerstone of Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelate esters, derivatives of mandelic acid (α-hydroxyphenylacetic acid), represent a class of molecules whose significance in organic synthesis has evolved dramatically since their initial discovery. Once relegated to simple derivatives of a naturally occurring acid, they have emerged as highly valuable chiral building blocks, indispensable intermediates, and powerful tools in the construction of complex, stereochemically defined molecules.[1][2][3] Their journey mirrors the advancement of organic chemistry itself—from classical esterification techniques to the frontiers of asymmetric organocatalysis and biocatalysis. This guide provides an in-depth exploration of the discovery, historical context, and modern application of mandelate esters, offering field-proven insights into their synthesis and pivotal role in pharmaceutical development.

Early History and Foundational Synthesis

Mandelic acid, the parent compound, was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler upon heating amygdalin, a compound found in bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German "Mandel" for "almond."

The initial synthesis of its esters followed classical chemical principles. The most direct and historically significant method is the Fischer-Speier Esterification , a cornerstone of organic chemistry first described in 1895. This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol remains a viable, straightforward route for producing racemic or enantiopure mandelate esters when the corresponding acid is available.[4]

The causality behind this choice is simple: it is an equilibrium-driven process that can be manipulated by applying Le Châtelier's principle.[5] Using an excess of the alcohol or removing water as it forms drives the reaction toward the ester product. Early synthetic chemists relied on this robust and predictable transformation. Literature from the late 19th and early 20th centuries documents the preparation of simple mandelate esters, often for the purpose of creating derivatives for characterization or exploring basic reactivity, such as the formation of mandelamide through ammonolysis.[6]

Logical Workflow: Fischer-Speier Esterification

The diagram below illustrates the fundamental, acid-catalyzed pathway for synthesizing a mandelate ester from mandelic acid and an alcohol.

Fischer_Esterification MandelicAcid Mandelic Acid (R-COOH) Catalyst H₂SO₄ (cat.) Heat MandelicAcid->Catalyst Alcohol Alcohol (R'-OH) Alcohol->Catalyst Ester Mandelate Ester (R-COOR') Catalyst->Ester Condensation Water Water (H₂O) Catalyst->Water Byproduct

Caption: Fischer-Speier esterification workflow.

The Chiral Revolution: Mandelate Esters in Asymmetric Synthesis

The true value of mandelate esters was unlocked with the rise of asymmetric synthesis. As the pharmaceutical industry increasingly demanded enantiomerically pure compounds to improve efficacy and reduce side effects, chemists sought reliable methods to control stereochemistry.[3] Optically active mandelate esters became central to this effort, serving as crucial chiral building blocks for drugs like the antibiotic Cefamandole and the antiplatelet agent Clopidogrel.[2]

Classical approaches to obtaining enantiopure mandelates relied on the resolution of racemic mandelic acid, a method limited by a theoretical maximum yield of 50%.[7] The need for more efficient, direct asymmetric syntheses spurred innovation, leading to the development of sophisticated catalytic methods.

Modern Catalytic Approaches: A Paradigm Shift

In recent decades, the field has moved beyond classical resolution toward direct, enantioselective synthesis from achiral starting materials. Organocatalysis, in particular, has provided powerful, metal-free strategies.

A prime example is the one-pot synthesis of (R)-mandelates from commercially available aldehydes.[1][8][9] This multi-step sequence, often performed without isolating intermediates, showcases the elegance and efficiency of modern synthetic design. The process typically involves:

  • Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (e.g., phenylsulfonyl acetonitrile).

  • Asymmetric Epoxidation: A chiral organocatalyst, such as an epi-quinine-derived urea, directs the stereoselective epoxidation of the resulting electron-deficient alkene.

  • Domino Ring-Opening Hydrolysis/Esterification (DROH/DROE): The epoxide is opened by a nucleophile (water or an alcohol) in a domino sequence, which, after a final esterification step, yields the highly enantiomerically enriched mandelate ester.[1][2][9]

This approach is a self-validating system; the high enantiomeric excess (ee) of the final product is a direct measure of the catalyst's ability to control the stereochemistry during the critical epoxidation step.

Experimental Workflow: Asymmetric Organocatalytic Synthesis

The following diagram outlines the key transformations in a modern one-pot synthesis of chiral mandelate esters.

Asymmetric_Synthesis cluster_start Starting Materials cluster_steps One-Pot Sequence Aldehyde Aldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Reagent Phenylsulfonyl Acetonitrile Reagent->Step1 Step2 Asymmetric Epoxidation (Chiral Catalyst) Step1->Step2 Step3 Domino Ring-Opening Hydrolysis / Esterification Step2->Step3 Product (R)-Mandelate Ester Step3->Product

Caption: Modern one-pot organocatalytic workflow.

Biocatalysis: The Green Chemistry Frontier

Enzymatic methods have also become a powerful tool for producing enantiopure mandelates. Lipases and esterases can perform highly stereoselective hydrolysis of racemic mandelate esters in a process known as kinetic resolution.[3] This approach leverages the inherent chirality of enzymes to selectively react with one enantiomer, leaving the other untouched and thus resolved. The mild reaction conditions and high selectivity make biocatalysis an environmentally friendly and highly effective strategy.[3]

Synthetic Methodologies: Data and Protocols

The choice of synthetic route depends on factors such as desired stereochemistry, scale, cost, and available starting materials. The following table summarizes and compares the primary methods for mandelate ester synthesis.

Synthesis MethodTypical ReagentsKey FeatureYieldEnantiomeric Excess (ee)Causality & Field Insights
Fischer-Speier Esterification Mandelic acid, Alcohol, H₂SO₄Direct, classical methodHighN/A (racemic) or depends on starting acid's purityThe workhorse method.[4] Most effective when an enantiopure mandelic acid is already available. Its simplicity is its strength.
Transesterification Mandelate ester, Alcohol, Acid/Base catalystExchanges the alcohol groupGood-HighDepends on starting ester's purityUseful for converting a readily available ester (e.g., methyl) into a different one (e.g., ethyl) without starting from the acid.[4]
Asymmetric Organocatalysis Aldehyde, Chiral catalyst, OxidantBuilds chirality from achiral precursorsGoodHigh (often >85%)State-of-the-art for de novo synthesis.[9] The catalyst's structure directly controls the product's stereochemistry, offering high value.
Biocatalytic Resolution Racemic mandelate ester, Lipase/EsteraseEnzymatic kinetic resolutionMax 50% for desired esterExcellent (>98%)A green chemistry approach.[3] While yield is capped at 50%, the exceptional enantiopurity is often worth the trade-off for high-value applications.
Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps for execution and analysis.

Protocol 1: Synthesis of (S)-Ethyl Mandelate via Fischer-Speier Esterification (Adapted from Basavaiah et al. as cited in ResearchGate[10])

  • Objective: To synthesize an enantiopure mandelate ester from its corresponding carboxylic acid.

  • Methodology:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-Mandelic acid (10.0 g, 0.066 mol) in an excess of absolute ethanol (100 mL).

    • Catalysis: Carefully add 15-20 drops of concentrated sulfuric acid to the solution while stirring.

    • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup (Quenching & Extraction): After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting crude ester in diethyl ether (150 mL).

    • Washing: Transfer the ether solution to a separatory funnel and wash sequentially with 1 M aqueous K₂CO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by saturated aqueous NaCl (brine) (1 x 50 mL).

    • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (S)-ethyl mandelate.

  • Validation: The product's purity can be confirmed by ¹H NMR and its optical purity by chiral HPLC or polarimetry.

Protocol 2: One-Pot Asymmetric Synthesis of (R)-Methyl Mandelate (Synthesized from the methodology described by Lattanzi et al.[1][2][9])

  • Objective: To generate an enantiomerically enriched mandelate ester from an achiral aldehyde.

  • Methodology:

    • Knoevenagel Condensation: To a solution of benzaldehyde (1.0 mmol) and phenylsulfonyl acetonitrile (1.1 mmol) in a suitable solvent like dioxane, add a catalytic amount of a base (e.g., piperidine) and stir at room temperature until the aldehyde is consumed (monitored by TLC).

    • Asymmetric Epoxidation: Cool the mixture and add the epi-quinine-derived urea organocatalyst (10 mol%). Add cumyl hydroperoxide (1.5 mmol) and a base (e.g., K₂CO₃) and stir until the intermediate alkene is fully converted to the epoxide.

    • Domino Ring-Opening Hydrolysis (DROH): Add water to the reaction mixture and stir at 30-40 °C. This step hydrolyzes the epoxide and other functionalities to yield the crude mandelic acid.[9]

    • Esterification: After an aqueous workup to isolate the crude acid, dissolve the residue in methanol (5 mL). Add p-toluenesulfonic acid (10 mol %) and stir the solution at 60 °C until ester formation is complete.[9]

    • Isolation: Purify the final product, (R)-methyl mandelate, using column chromatography.

  • Validation: The overall yield is calculated after purification. The enantiomeric excess (ee) is the critical validation parameter and must be determined by HPLC on a chiral stationary phase. An ee of 88% has been reported for this transformation.[9]

Conclusion and Future Outlook

The history of mandelate esters is a compelling narrative of chemical progress. From their origins as simple derivatives of a natural product, they have become sophisticated tools at the heart of modern, stereoselective synthesis. Their importance in the pharmaceutical industry is firmly established, providing access to complex chiral architectures that are essential for biological activity.[5][11] Future developments will likely focus on enhancing the sustainability and efficiency of their synthesis, with an increased emphasis on biocatalytic routes and the discovery of even more potent and selective organocatalysts. The mandelate ester, a seemingly simple motif, will undoubtedly remain a cornerstone of synthetic chemistry for years to come.

References

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  • Process for the preparation of mandelic-acid esters.
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Isopropyl Mandelate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl mandelate, the isopropyl ester of mandelic acid, is a valuable intermediate and building block in pharmaceutical synthesis, notably as an impurity in the synthesis of Pregabalin.[1] Its utility in the laboratory necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of research personnel and maintain experimental integrity. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound. It is designed to empower researchers with the knowledge to work with this compound safely and effectively.

Given the limited direct toxicological data for this compound, this guide incorporates safety information from its parent compound, mandelic acid, and the closely related solvent, isopropyl alcohol. This approach provides a conservative and cautious framework for handling.

Section 1: Physicochemical and Toxicological Profile

A foundational aspect of safe chemical handling is a clear understanding of its intrinsic properties and potential hazards. While specific toxicological endpoints for this compound are not extensively documented in publicly available literature[2], a profile can be constructed from available data and information on related compounds.

Physicochemical Properties

Understanding the physical characteristics of this compound is critical for proper storage and handling, particularly concerning its flash point and boiling point.

PropertyValueSource
CAS Number 4118-51-8[1]
Molecular Formula C₁₁H₁₄O₃LookChem[1]
Molecular Weight 194.23 g/mol [1]
Boiling Point 291.8 °C @ 760 mmHg (estimated)FlavScents[3]
Flash Point 119.4 °C (247.0 °F) (estimated)FlavScents[3]
Density 1.117 g/cm³ (estimated)LookChem
Toxicological Data
SubstanceRouteSpeciesValueSource
Isopropyl Alcohol Oral LD50Rat5,045 mg/kgCayman Chemical[4]
Isopropyl Alcohol Dermal LD50Rabbit12,800 mg/kgCayman Chemical[4]
Isopropyl Alcohol Inhalation LC50Rat72.6 mg/L (4 h)Spectrum Chemical[5]
Mandelic Acid Skin IrritationRabbitCorrosive (after 3 min exposure)SCHOTTANDER[6]
Mandelic Acid Eye IrritationRabbitRisk of serious damageSCHOTTANDER[6]

Based on the available information, this compound is not currently classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, given the data for mandelic acid, caution should be exercised to avoid skin and eye contact.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified laboratory chemical fume hood is mandatory.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required at a minimum. A face shield should be worn in situations where splashing is a significant risk.

  • Skin Protection:

    • Gloves: Nitrile or other impervious gloves should be worn to prevent skin contact. Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.

  • Respiratory Protection: Under conditions of adequate engineering controls, respiratory protection is not typically required. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling this compound CheckAerosol Aerosol Generation or Heating Potential? Start->CheckAerosol CheckSplash Splash Hazard? CheckAerosol->CheckSplash No FumeHood Work in Chemical Fume Hood CheckAerosol->FumeHood Yes BasePPE Standard Lab Attire: - Safety Glasses - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes FumeHood->CheckSplash FaceShield->BasePPE Disposal_Decision_Tree Start This compound Waste CheckQuantity Quantity? Start->CheckQuantity SmallQty Small Lab Scale (<100g or mL) CheckQuantity->SmallQty Small LargeQty Bulk / Large Scale (>100g or mL) CheckQuantity->LargeQty Large ConsultEHS Consult Institutional EHS for Approval (e.g., drain disposal) SmallQty->ConsultEHS CollectWaste Collect in Labeled, Sealed Container LargeQty->CollectWaste LicensedDisposal Dispose via Licensed Waste Contractor CollectWaste->LicensedDisposal

Figure 2: Disposal decision pathway for this compound waste.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Skin Contact: Remove all contaminated clothing immediately. Wash skin with soap and plenty of water. If irritation develops or persists, seek medical attention. [7]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][8]

Spill Response

For small, manageable spills that do not pose a significant fire or health risk, trained laboratory personnel may proceed with cleanup.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity and your supervisor.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, consider additional respiratory protection.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading. [8]Work from the outside of the spill inwards.

  • Absorb the Material: Apply absorbent material over the spill.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.

  • Report: Report the incident to your institution's EHS office.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [9]* Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The vapor may be heavier than air and can travel to a source of ignition and flash back. [10]Containers may explode if heated.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Conclusion

While this compound does not currently have a detailed, substance-specific hazard profile, a robust safety protocol can be established by understanding its physicochemical properties and leveraging data from related compounds. By implementing rigorous engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely utilize this compound in their critical work. Always prioritize a culture of safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]

  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved from [Link]

  • Schottlander. (2015, November 24). Safety Data Sheet. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • ECHA. (n.d.). Mandelic acid - Registration Dossier. Retrieved from [Link]

  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2020, March 14). Procedure for Waste Disposal in Pharma. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Isopropyl alcohol. Retrieved from [Link]

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  • Avena Lab. (2024, November 19). Mandelic Acid - Safety Data Sheet. Retrieved from [Link]

  • Complete Environmental Products. (n.d.). 7 Steps To Spill Response. Retrieved from [Link]

  • MG Chemicals. (2025, August 28). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]

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  • Conservation Supplies Australia. (n.d.). Safety Data Sheet - Isopropanol. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - DL-MANDELIC ACID. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • University of Washington. (n.d.). Isopropyl Alcohol - Safety Data Sheet. Retrieved from [Link]

  • Regulations.gov. (2018, June 21). In vitro Skin Irritation and Corrosion Turnkey Testing Strategy including transport classification. Retrieved from [Link]

  • Loba Chemie. (2022, December 2). iso-PROPYL ALCOHOL FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • The Science Company. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50. Retrieved from [Link]

  • FlavScents. (n.d.). This compound, 4118-51-8. Retrieved from [Link]

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  • MAC Coatings. (2023, February 2). Safety Data Sheet Isopropyl Alcohol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 4118-51-8. Retrieved from [Link]

  • Hisco. (2022, July 20). Safety Data Sheet Isopropyl Alcohol 50%. Retrieved from [Link]

  • T-Mobile. (2020, November 30). Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2023, September 26). Safety Data Sheet. Retrieved from [Link]

  • HD Sharman. (2021, January 20). Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2024, June 14). Isopropyl alcohol. Retrieved from [Link]

  • SDS # 1117. (n.d.). Retrieved from [Link]

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Methodological & Application

Introduction: The Imperative of Chirality in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of Amines via Diastereomeric Salt Crystallization with Mandelic Acid

In the landscape of pharmaceutical and materials science, chirality is a fundamental property that dictates molecular recognition and, consequently, biological activity and material performance. Many therapeutic agents are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This reality places a significant demand on robust and scalable methods for separating racemic mixtures into their constituent enantiomers.[1] Among the various techniques available, classical resolution through the formation of diastereomeric salts remains a cornerstone for industrial-scale separations due to its cost-effectiveness and scalability.[2]

This guide provides an in-depth exploration of the principles and a detailed protocol for the chiral resolution of racemic amines using an enantiomerically pure resolving agent, with a focus on mandelic acid—a widely used and effective choice. We will delve into the causality behind experimental choices, from solvent selection to thermal control, to provide researchers and drug development professionals with a comprehensive and self-validating framework for achieving high enantiomeric purity.

Part 1: The Underlying Principle—From Enantiomers to Separable Diastereomers

The fundamental challenge in separating enantiomers is their identical physical properties in an achiral environment, making direct separation by standard techniques like crystallization or distillation impossible.[3][4] The strategy of diastereomeric salt formation elegantly circumvents this issue.

The core principle involves reacting the racemic amine—a 50:50 mixture of (R)-amine and (S)-amine—with a single, pure enantiomer of a chiral acid, such as (S)-mandelic acid.[5] This acid-base reaction produces a mixture of two diastereomeric salts: [(R)-amine·(S)-mandelic acid] and [(S)-amine·(S)-mandelic acid].

Unlike the original enantiomers, these two diastereomers are not mirror images of each other and possess distinct physical properties, most critically, different solubilities in a given solvent system.[4][6][7] This difference is the key that unlocks their separation. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution.

G cluster_0 Racemic Amine Mixture cluster_1 Diastereomeric Salt Mixture (in solution) R_Amine (R)-Amine Salt1 (R)-Amine · (S)-Mandelic Acid Salt R_Amine->Salt1 + S_Amine (S)-Amine Salt2 (S)-Amine · (S)-Mandelic Acid Salt S_Amine->Salt2 + Resolving_Agent Enantiopure (S)-Mandelic Acid Resolving_Agent->Salt1 Resolving_Agent->Salt2 Crystallization Fractional Crystallization (Exploits different solubilities) Salt1->Crystallization Salt2->Crystallization Solid Less Soluble Salt (e.g., (R)-Amine · (S)-Mandelic Acid) Crystallization->Solid Liquid Mother Liquor (Enriched in more soluble salt: (S)-Amine · (S)-Mandelic Acid) Crystallization->Liquid

Caption: Formation of separable diastereomeric salts from a racemic amine.

Part 2: Optimizing the Resolution—A Scientist's Guide to Critical Parameters

The success of a diastereomeric resolution is not guaranteed; it is highly dependent on the careful optimization of several key experimental parameters.

The Choice of Resolving Agent

A suitable resolving agent should be enantiomerically pure, readily available, stable, and form crystalline salts with the racemate.[6] Chiral carboxylic acids like tartaric acid, camphorsulfonic acid, and mandelic acid are common choices for resolving amines.[3] Mandelic acid is particularly effective for a wide range of amines due to its structural rigidity and ability to form well-defined, crystalline salts.

The Crucial Role of the Solvent

The solvent is arguably the most critical factor in a successful resolution. An ideal solvent system must create a significant difference in the solubility of the two diastereomeric salts.[6] The process of identifying the optimal solvent is often empirical and requires screening.

  • Polarity: Solvents with varying polarities should be tested. Alcohols (methanol, ethanol, isopropanol) are excellent starting points as their hydrogen-bonding capabilities can help differentiate the diastereomeric salt complexes.

  • Mixtures: Often, a mixture of solvents provides the best results. For example, a good solvent in which both salts are soluble can be combined with a poor solvent (an anti-solvent) to induce selective precipitation.

Solvent SystemTypical ObservationRationale for Selection
Ethanol Good for initial screening; often yields well-formed crystals.Balances polarity and hydrogen bonding, suitable for many amine salts.
Methanol Higher polarity; may dissolve both salts too readily.Useful if salts have very low solubility in other alcohols.
Isopropanol Lower polarity than ethanol; can lead to slower, more selective crystallization.Slower crystal growth often results in higher diastereomeric purity.
Ethyl Acetate / Hexane Non-polar mixture; used as an anti-solvent.Can be added slowly to a solution in alcohol to reduce solubility and force crystallization.
Acetone Can sometimes yield fine powders quickly.Its high volatility and moderate polarity can be advantageous.
Note: This table is illustrative. Optimal solvent selection is highly substrate-dependent.[6]
Temperature and Cooling Profile

The rate of cooling directly impacts the selectivity of the crystallization.

  • Slow Cooling: Allowing the solution to cool slowly and undisturbed from a high temperature to room temperature, and then to a lower temperature (e.g., 0-5 °C), is paramount.[6] This provides the necessary time for the crystal lattice of the less soluble diastereomer to form preferentially, excluding the more soluble diastereomer.

  • Rapid Cooling: Crash-cooling a solution will cause both diastereomers to precipitate, trapping impurities and leading to poor enantiomeric excess.

Part 3: Comprehensive Experimental Protocol

This protocol outlines a general, self-validating workflow for the resolution of a generic racemic amine using (S)-mandelic acid.

G cluster_0 Separation Start Racemic Amine + (S)-Mandelic Acid (in selected solvent) Heat 1. Heat to Dissolve Start->Heat Cool 2. Slow Controlled Cooling Heat->Cool Crystallize 3. Induce Crystallization Cool->Crystallize Filter 4. Isolate Crystals (Vacuum Filtration) Crystallize->Filter Crystals Solid: Enriched Diastereomer (e.g., R-Amine·S-Acid) Filter->Crystals MotherLiquor Liquid: Mother Liquor (Enriched in S-Amine·S-Acid) Filter->MotherLiquor Liberate 5. Liberate Free Amine (Basify & Extract) Crystals->Liberate Analyze 6. Analyze Enantiomeric Excess (Chiral HPLC) Liberate->Analyze Recrystallize Recrystallize Salt (If e.e. is low) Analyze->Recrystallize e.e. < 99% End Pure (R)-Amine Analyze->End e.e. > 99% Recrystallize->Liberate

Caption: General experimental workflow for chiral amine resolution.

Step 1: Diastereomeric Salt Formation and Crystallization
  • Preparation: In an Erlenmeyer flask equipped with a magnetic stirrer, dissolve the racemic amine (1.0 eq.) in the minimum amount of the chosen hot solvent (or solvent mixture).

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-mandelic acid (0.5 - 1.0 eq.) in the same hot solvent. Rationale: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can be more efficient, as it ensures there is excess of the desired enantiomer to crystallize, theoretically allowing a maximum yield of 50% for that enantiomer.

  • Mixing: Slowly add the mandelic acid solution to the amine solution with continuous stirring. If any precipitate forms immediately, heat the mixture until a clear, homogeneous solution is achieved.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of hot water).

  • Maturation: Once at room temperature, crystal formation should be evident. Allow the mixture to stand for several hours (or overnight) to maximize crystal growth. Subsequently, cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble salt.[6]

Step 2: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[6] Causality: Using too much wash solvent or a solvent that is not cold will redissolve some of the desired product, lowering the yield.

  • Drying: Dry the crystals under vacuum. At this stage, a small sample should be taken to determine the diastereomeric excess (d.e.), which correlates to the final enantiomeric excess (e.e.).

  • (Optional) Recrystallization: If the diastereomeric purity is insufficient, recrystallize the salt from the same solvent system to further enhance the purity. Repeat until a constant optical rotation or d.e. is achieved.[7]

Step 3: Liberation of the Enantiopure Amine
  • Dissolution/Suspension: Suspend the purified diastereomeric salt crystals in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: While stirring vigorously, add a base (e.g., 1 M NaOH or K₂CO₃ solution) dropwise until the aqueous layer is basic (pH > 10). This deprotonates the amine (R-NH₃⁺ → R-NH₂) making it soluble in the organic layer, and ensures the mandelic acid is in its carboxylate form (R-COO⁻), keeping it in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free amine.

Step 4: Analysis of Enantiomeric Excess (e.e.)

The enantiomeric purity of the final product must be rigorously determined.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[8][9] A solution of the final amine is injected onto a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks. The enantiomeric excess is calculated from the relative areas of the two peaks:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

  • ¹⁹F NMR Spectroscopy: For certain applications, derivatization with a fluorinated chiral agent followed by ¹⁹F NMR analysis can also be a powerful tool for determining e.e.[10]

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solvent is too good (salt is too soluble). Concentration is too low.Add a miscible anti-solvent slowly until turbidity appears, then warm to clarify and cool again. Concentrate the solution by evaporating some solvent.
Product "Oils Out" The melting point of the salt is lower than the boiling point of the solvent. Cooling rate is too fast.Switch to a lower-boiling point solvent. Ensure the cooling process is very slow and undisturbed.
Low Yield Too much resolving agent was used. Incomplete precipitation. Product lost during washing.Use 0.5-0.6 equivalents of the resolving agent. Increase maturation time and ensure cooling to 0-5°C. Use minimal, ice-cold solvent for washing.
Poor Enantiomeric Excess (e.e.) Cooling was too rapid. Incorrect solvent choice.Ensure slow, controlled cooling. Re-screen for a more selective solvent system. Recrystallize the diastereomeric salt one or more times.

References

  • Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. (n.d.). Benchchem.
  • Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents 83. (2020). ResearchGate. Retrieved from [Link]

  • Resolution of chiral amines. (n.d.). Google Patents.
  • How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. Retrieved from [Link]

  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. (n.d.). PubMed. Retrieved from [Link]

  • Chemical & Pharmaceutical Research. (2020). Retrieved from [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Isopropyl mandelate. (n.d.). LookChem. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). ACS Omega. Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). RSC Publishing. Retrieved from [Link]

  • Resolution by diastereomeric salts. (2014). YouTube. Retrieved from [Link]

  • Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024). Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). NIH. Retrieved from [Link]

  • Application of Crystallization Inhibitors to Chiral Separations. 1. Design of Additives to Discriminate between the Racemic Compound and the Pure Enantiomer of Mandelic Acid. (2025). ResearchGate. Retrieved from [Link]

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Enantioselective Synthesis Protocols Utilizing Mandelic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to enantioselective synthesis protocols leveraging the versatile chiral properties of mandelic acid and its ester derivatives. Designed for researchers, scientists, and professionals in drug development, these application notes detail both the theoretical underpinnings and practical execution of key stereoselective transformations. We will explore the multifaceted roles of mandelic acid as a chiral auxiliary, a resolving agent, and a foundational building block in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Enduring Significance of Mandelic Acid in Asymmetric Synthesis

Mandelic acid, a simple α-hydroxy acid, has long been a cornerstone in the field of asymmetric synthesis. Its ready availability in both enantiomeric forms, straightforward derivatization, and the robust stereochemical control it imparts make it an invaluable tool. The phenyl group provides a sterically demanding substituent that effectively shields one face of a reactive intermediate, directing incoming reagents to the opposite face with high fidelity. This guide will elucidate the principles of this stereochemical communication through detailed protocols and mechanistic discussions.

Section 1: Mandelic Acid as a Chiral Auxiliary in Diastereoselective Alkylation

One of the most powerful applications of mandelic acid is as a chiral auxiliary to direct the stereoselective alkylation of enolates. By temporarily attaching the mandelic acid moiety to a prochiral substrate, we can introduce chirality that dictates the formation of a new stereocenter.

Mechanistic Principle: Steric Shielding by the Phenyl Group

The diastereoselectivity of this process arises from the conformational rigidity of the lithium enolate formed upon deprotonation. The bulky phenyl group of the mandelic acid auxiliary preferentially occupies a pseudo-equatorial position to minimize steric strain, effectively blocking one face of the planar enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

Diagram 1: Mechanism of Diastereoselective Alkylation

G cluster_0 Enolate Formation cluster_1 Facial Shielding & Alkylation cluster_2 Auxiliary Cleavage A Mandelic Acid Ester Derivative C Lithium Enolate (Planar) A->C Deprotonation B LDA, THF, -78 °C F Alkylated Product (Single Diastereomer) C->F SN2 Attack D Phenyl group blocks top face E Electrophile (R-X) approaches from bottom face H Enantiomerically Enriched Product F->H I Recovered Chiral Auxiliary F->I G LiOH, H2O2

Caption: Workflow for diastereoselective alkylation using a mandelic acid-derived auxiliary.

Protocol 1: Diastereoselective Alkylation of a Mandelic Acid Ester with Benzyl Bromide

This protocol details the synthesis of an α-alkylated carboxylic acid with high enantiopurity, using (R)-mandelic acid as the chiral auxiliary.

Materials:

  • Methyl (R)-mandelate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyl (R)-mandelate (1 equivalent).

    • Dissolve in anhydrous THF (to a concentration of 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation:

    • Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL per mmol of mandelate).

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diastereomeric product.

    • Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated ester (1 equivalent) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous 30% H₂O₂ (4 equivalents) followed by an aqueous solution of LiOH (2 equivalents).

    • Stir the mixture vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Acidify the mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • The aqueous layer contains the recovered mandelic acid auxiliary.

    • Combine the organic layers, dry over MgSO₄, and concentrate to yield the enantiomerically enriched α-benzyl-α-hydroxyphenylacetic acid.

Self-Validation:

The diastereomeric excess (d.e.) of the alkylated product can be determined by ¹H NMR analysis of the crude product before purification. The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC analysis.

Step Parameter Typical Value
AlkylationDiastereomeric Excess (d.e.)>95%
CleavageEnantiomeric Excess (e.e.)>95%
OverallYield70-85%

Section 2: Chiral Resolution of Racemic Amines with Mandelic Acid

The acidic nature of mandelic acid allows for the formation of diastereomeric salts with racemic amines. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Diagram 2: Chiral Resolution Workflow

G A Racemic Amine (R-NH2 + S-NH2) C Formation of Diastereomeric Salts (R-NH3+•S-MA- and S-NH3+•S-MA-) A->C B (S)-Mandelic Acid B->C D Fractional Crystallization (Less soluble salt precipitates) C->D E Solid: Enriched Diastereomeric Salt D->E F Mother Liquor: Enriched in other Diastereomer D->F G Basification (e.g., NaOH) E->G H Enantiomerically Enriched Amine G->H I Recovered (S)-Mandelic Acid G->I

Caption: General scheme for the chiral resolution of a racemic amine using (S)-mandelic acid.[1]

Protocol 2: Resolution of rac-1-Phenylethylamine with (S)-Mandelic Acid

This protocol outlines a classic resolution procedure that yields both enantiomers of 1-phenylethylamine.

Materials:

  • rac-1-Phenylethylamine

  • (S)-Mandelic acid

  • Methanol

  • Diethyl ether

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve (S)-mandelic acid (1 equivalent) in methanol (e.g., 100 mL per 10 g of acid) in a flask with gentle heating.

    • Slowly add rac-1-phenylethylamine (1 equivalent) to the warm solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This is the less soluble diastereomeric salt.

  • Liberation of the Enriched Amine:

    • Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >12.

    • Extract the liberated amine with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethylamine.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization is enriched in the other diastereomeric salt.

    • Concentrate the mother liquor under reduced pressure.

    • Treat the residue with 2 M NaOH and extract with dichloromethane as described above to obtain the other enantiomer of 1-phenylethylamine.

Self-Validation:

The enantiomeric excess of the resolved amine is determined by polarimetry or by chiral GC or HPLC analysis. The optical purity of the recovered mandelic acid can also be assessed to ensure no racemization occurred.[1]

Section 3: Mandelic Acid Derivatives in Diastereoselective Aldol Reactions

Chiral oxazolidinones, which can be derived from amino alcohols, are powerful auxiliaries for aldol reactions. While not directly derived from mandelic acid, the principles of using a phenyl-containing chiral auxiliary are analogous and highly relevant. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, derived from (1S,2R)-(+)-norephedrine, is a widely used Evans auxiliary.[2][3]

Protocol 3: Evans-Type Asymmetric Aldol Reaction

This protocol describes the diastereoselective aldol reaction of an N-acyloxazolidinone with an aldehyde.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[2][4]

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Methanol

  • pH 7 buffer solution

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous DCM under an argon atmosphere.

    • Cool to 0 °C and add triethylamine (1.5 equivalents).

    • Slowly add propionyl chloride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the N-propionyloxazolidinone.

  • Aldol Reaction:

    • Dissolve the N-propionyloxazolidinone (1 equivalent) in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (1.1 equivalents) dropwise, followed by diisopropylethylamine (1.2 equivalents).

    • Stir at -78 °C for 30 minutes.

    • Add benzaldehyde (1.5 equivalents) and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

    • Quench the reaction by adding methanol, followed by a pH 7 buffer solution.

    • Extract with DCM, dry the organic layer, and concentrate.

    • The crude product can be purified by flash chromatography to yield the aldol adduct.

Self-Validation:

The diastereoselectivity of the aldol reaction can be determined by ¹H NMR analysis of the crude product. The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model for boron-mediated aldol reactions.[5]

References

  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • National Center for Biotechnology Information. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

  • RSC Publishing. Stereodivergent Synthesis of Optically Active α-Hydroxy Acids via Diastereoselective Reduction of α-Keto Esters Derived from l-Quebrachitol. Available at: [Link]

  • Organic Syntheses. (r)- and (s)-mandelic acid. Available at: [Link]

  • ResearchGate. Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Available at: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

  • The Royal Society of Chemistry. Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Available at: [Link]

  • Organic Syntheses. Mandelic Acid. Available at: [Link]

  • ResearchGate. Synthesis of (S)-MA and (R)-MA from (R,S)-methyl mandelate. Available at: [Link]

  • Google Patents. Process for the preparation and resolution of mandelic acid derivatives.
  • RSC Publishing. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Available at: [Link]

  • Google Patents. Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
  • National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available at: [Link]

  • Slideshare. Evans aldol ppt. Available at: [Link]

  • National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • Chem-Station. Evans Aldol Reaction. Available at: [Link]

  • PrepChem. Synthesis of (R)-mandelic acid. Available at: [Link]

  • National Center for Biotechnology Information. Highly diastereoselective arylation of (S)-mandelic acid enolate: enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R). Available at: [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]

  • Organic Syntheses. regioselective monoalkylation of ketones via their manganese enolates. Available at: [Link]

  • ResearchGate. Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Available at: [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • ResearchGate. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Available at: [Link]

  • Google Patents. SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • MDPI. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available at: [Link]

  • ACS Publications. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Available at: [Link]

  • Washington University Open Scholarship. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]

  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. Available at: [Link]

  • Scielo. A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Available at: [Link]

  • ResearchGate. Recent Developments in the Synthesis of β-Amino Acids. Available at: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • National Center for Biotechnology Information. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Available at: [Link]

  • RSC Publishing. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Available at: [Link]

  • ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Available at: [Link]

  • Google Patents. Process for the chemical resolution of racemic mandelic acid.
  • SciSpace. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Available at: [Link]

  • MDPI. Stereoselective Bioreduction of α-diazo-β-keto Esters. Available at: [Link]

Sources

Application Notes and Protocols: Isopropyl Mandelate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isopropyl mandelate (CAS: 4118-51-8), the isopropyl ester of mandelic acid, is a versatile chemical entity with significant applications in pharmaceutical manufacturing.[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its existence as a racemic mixture that can be resolved into single enantiomers. This guide provides an in-depth exploration of this compound's role as a key starting material and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and its application as a derivatizing agent in chiral resolution processes. We will elucidate the chemical principles behind its use, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this compound for drug development and manufacturing.

Part 1: The Role of this compound as a Synthetic Intermediate

The α-hydroxy ester motif present in this compound is a valuable structural unit found in numerous pharmaceuticals.[2] Its strategic incorporation can influence the biological activity and pharmacokinetic properties of a drug molecule. This compound serves as a readily available, cost-effective building block for constructing more complex molecular architectures, particularly those containing chiral tertiary alcohols.

Synthesis of Chiral Tertiary Alcohols for API Construction

Optically active tertiary alcohols are crucial intermediates in the synthesis of several modern drugs, including the anticholinergic agent (S)-oxybutynin.[3] The synthesis of these compounds often relies on the asymmetric addition of nucleophiles to keto-esters. Isopropyl benzoylformate, a direct precursor or analogue to reactions involving this compound, can undergo highly diastereoselective and enantioselective aldol-type reactions.

The choice of the isopropyl ester, as opposed to a methyl or ethyl ester, can be strategic. The bulkier isopropyl group can influence the stereochemical outcome of a reaction, enhancing diastereoselectivity by creating a more sterically hindered environment around the reactive center. Furthermore, its lipophilicity can improve solubility in organic solvents commonly used in synthesis, facilitating reaction kinetics and simplifying work-up procedures.

Protocol 1: Synthesis of an Optically Active Tertiary Alcohol Intermediate

This protocol describes a representative L-proline catalyzed direct asymmetric aldol reaction between a ketone (cyclohexanone) and an isopropyl phenylglyoxylate, demonstrating a key synthetic application. This reaction is foundational for creating intermediates similar to those used in the synthesis of (S)-Oxybutynin.[3]

Objective: To synthesize (R)-2-((S)-1-hydroxy-1-phenyl-2-oxocyclohexyl)propane-2-yl acetate with high diastereoselectivity and enantioselectivity.

Materials:

  • Isopropyl phenylglyoxylate

  • Cyclohexanone

  • L-proline (catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add isopropyl phenylglyoxylate (1.0 eq), cyclohexanone (5.0 eq), and L-proline (0.3 eq).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask. The use of DMSO is critical as it has been shown to provide superior yields and selectivity for this type of reaction.[3]

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This removes the DMSO and residual aqueous-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess (% ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

Self-Validation: The protocol's success is validated by the analytical results. Expected outcomes include a high yield (>80%) and excellent stereoselectivity (diastereomeric ratio >20:1, enantiomeric excess >95% ee), consistent with published findings for similar reactions.[3]

Part 2: this compound in Chiral Resolution

The separation of enantiomers, known as chiral resolution, is a critical step in pharmaceutical manufacturing.[4] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4] Mandelic acid and its derivatives are powerful chiral resolving agents, capable of separating racemic mixtures of amines and alcohols by forming diastereomeric salts or derivatives with differing physical properties.[5][6]

Principle of Diastereomeric Salt Formation

Classical resolution involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-mandelic acid). This reaction creates a mixture of two diastereomeric salts: [(R)-acid•(R)-amine] and [(R)-acid•(S)-amine]. Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[4][7] Once separated, the pure enantiomer of the target compound can be recovered by breaking the salt with a base. While this protocol uses mandelic acid, this compound can be used to synthesize chiral derivatizing agents for HPLC analysis or in non-aqueous resolution systems.[8]

Workflow for Chiral Resolution

The general workflow for resolving a racemic amine is a multi-step process involving salt formation, separation, and liberation of the free amine.

G cluster_0 Resolution Process racemic_amine Racemic Amine ((R/S)-Base) diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->diastereomeric_salts solvent Solvent (e.g., Isopropanol) solvent->diastereomeric_salts Dissolution crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (R,R)-Salt) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (e.g., (R,S)-Salt in Filtrate) crystallization->more_soluble Remains in solution base_treatment_1 Basification (e.g., NaOH aq.) less_soluble->base_treatment_1 base_treatment_2 Basification (e.g., NaOH aq.) more_soluble->base_treatment_2 pure_enantiomer_1 Pure (R)-Amine base_treatment_1->pure_enantiomer_1 recovery Recovered Resolving Agent base_treatment_1->recovery pure_enantiomer_2 Enriched (S)-Amine base_treatment_2->pure_enantiomer_2

Sources

Topic: High-Fidelity Enzymatic Kinetic Resolution of Secondary Alcohols Using Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Kinetic resolution (KR) of racemic mixtures stands as a robust and scalable strategy for accessing these chiral building blocks.[1] This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of racemic secondary alcohols, employing isopropyl mandelate as an effective acyl donor. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are highlighted for their broad substrate applicability, high enantioselectivity, and operation under mild, environmentally benign conditions.[2] We present the core principles of enzymatic KR, detailed protocols for screening and preparative-scale reactions, methodologies for reaction monitoring and product validation, and expert insights for troubleshooting and optimization. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully implement this powerful biocatalytic tool.

Theoretical Foundation: The "Why" of the Method

The Principle of Kinetic Resolution

Kinetic resolution is a process that capitalizes on the differential reaction rates between the enantiomers of a racemic substrate and a chiral catalyst or reagent.[3] In an ideal enzymatic resolution of a racemic alcohol, the lipase will acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate (k_fast) than the other (k_slow). This disparity in reaction speed allows for the separation of the mixture. As the reaction progresses, the reaction vessel becomes enriched with the slow-reacting alcohol enantiomer and the ester of the fast-reacting enantiomer.

The efficiency of this separation is quantified by the enantioselectivity factor (E-value), which is a ratio of the reaction rates (E = k_fast / k_slow). An E-value greater than 20 is generally considered useful for preparative synthesis, while values over 100 are excellent. The primary limitation of this method is the theoretical maximum yield of 50% for each of the separated enantiomers (the unreacted alcohol and the acylated product).

G Racemic 50% (R)-Alcohol 50% (S)-Alcohol Catalyst Chiral Catalyst (e.g., Lipase) Racemic->Catalyst k_fast (for R) k_slow (for S) S_Alcohol Unreacted (S)-Alcohol (High ee) Catalyst->S_Alcohol (Remains) R_Ester Product (R)-Ester (High ee) Catalyst->R_Ester AcylDonor Acyl Donor (this compound) AcylDonor->Catalyst

Caption: Conceptual workflow of enzymatic kinetic resolution.

Lipases: Nature's Chiral Catalysts

Lipases (EC 3.1.1.3) are serine hydrolases that have become indispensable tools in organic synthesis. Their utility stems from several key features:

  • High Enantioselectivity: Lipases possess a chiral active site that can effectively discriminate between enantiomers of a wide array of substrates, especially secondary alcohols.[2][4]

  • Broad Substrate Scope: While their natural function is to hydrolyze triglycerides, lipases exhibit remarkable promiscuity, accepting a diverse range of non-natural substrates.[3]

  • Mild Reaction Conditions: These enzymatic reactions are typically performed at or near room temperature and atmospheric pressure, preserving thermally labile functional groups and minimizing side reactions.

  • Environmental Sustainability: As biocatalysts, lipases are biodegradable and reduce the reliance on heavy metal catalysts or harsh chemical reagents.

Among the most successful and commercially available lipases for kinetic resolutions are Candida antarctica Lipase B (often immobilized, e.g., Novozym 435) and Burkholderia cepacia Lipase (formerly Pseudomonas cepacia, e.g., Amano Lipase PS).[2][5][6]

The Catalytic Mechanism

The catalytic activity of a lipase originates from a catalytic triad of amino acids in its active site, typically Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu). The transesterification mechanism proceeds via a two-step, "ping-pong bi-bi" kinetic model.

  • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl donor (this compound). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (isopropanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: The alcohol substrate then enters the active site. The hydroxyl group of the alcohol attacks the carbonyl of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme for the next catalytic cycle.

G E Lipase-Ser-OH (Free Enzyme) Tetra1 [Tetrahedral Intermediate 1] E->Tetra1 + Acyl Donor AcylDonor R'-CO-OR'' (this compound) AcylEnzyme Lipase-Ser-O-COR' (Acyl-Enzyme Intermediate) Tetra1->AcylEnzyme - Isopropanol Tetra2 [Tetrahedral Intermediate 2] AcylEnzyme->Tetra2 + Alcohol Alcohol_out R''-OH (Isopropanol) Alcohol_in R-OH (Alcohol Substrate) Tetra2->E - Product Ester Product R'-CO-OR (Product Ester)

Caption: The Ping-Pong Bi-Bi mechanism of lipase catalysis.

Experimental Application & Protocols

This section provides actionable protocols for implementing the kinetic resolution of a generic secondary alcohol.

Materials & Reagents
  • Racemic Secondary Alcohol: Substrate to be resolved.

  • Acyl Donor: this compound.

  • Lipase Catalyst: e.g., Novozym 435 (immobilized CALB) or Amano Lipase PS (from B. cepacia). Immobilized enzymes are strongly recommended for ease of removal and potential for recycling.[2]

  • Anhydrous Organic Solvent: e.g., Hexane, Heptane, Toluene, or Methyl tert-butyl ether (MTBE). The choice of solvent can influence enzyme activity and selectivity.

  • Molecular Sieves (4Å): To ensure anhydrous conditions.

  • Reaction Vessel: Screw-cap vials (for screening) or round-bottom flasks (for preparative scale).

  • Stirring Method: Magnetic stirrer or orbital shaker.

  • Temperature Control: Water bath or heating mantle with controller.

  • Analytical Equipment: Thin Layer Chromatography (TLC) plates, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system, preferably with a chiral column for determining enantiomeric excess.

Protocol 1: Small-Scale Screening of Lipases

Objective: To identify the most effective lipase and optimal conditions for a new substrate before committing to a large-scale reaction.

  • Preparation: To a 4 mL glass vial equipped with a small magnetic stir bar, add the racemic secondary alcohol (e.g., 0.1 mmol, 1.0 equiv).

  • Enzyme Addition: Add the selected lipase (e.g., 15-20 mg by weight for an immobilized enzyme like Novozym 435).

  • Solvent & Acyl Donor: Add 1.0 mL of anhydrous organic solvent, followed by this compound (e.g., 0.15 mmol, 1.5 equiv). Using a slight excess of the acyl donor can be beneficial.

  • Reaction: Tightly cap the vial and place it on a magnetic stirrer at a controlled temperature (start with room temperature, ~25 °C).

  • Monitoring: After set time intervals (e.g., 2, 6, 12, and 24 hours), pause stirring and take a small aliquot of the supernatant. Analyze by TLC or GC to estimate the conversion. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Analysis: Once the reaction is stopped (by filtering off the enzyme), analyze the crude mixture using chiral GC or HPLC to determine the enantiomeric excess of the unreacted alcohol (ee_s) and the product ester (ee_p).

Protocol 2: Preparative Scale Kinetic Resolution

Objective: To produce a significant quantity of the enantioenriched alcohol and ester.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the racemic secondary alcohol (e.g., 10.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., 100 mL).

  • Reagent Addition: Add this compound (12.0 mmol, 1.2 equiv) to the solution.

  • Enzyme Addition: Add the optimal lipase identified during screening (e.g., 1.5 - 2.0 g of Novozym 435).

  • Reaction: Stir the mixture at the optimal temperature determined from the screening phase.

  • Monitoring: Regularly monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Quenching: When the reaction reaches ~50% conversion, stop the stirring and remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Separate the unreacted alcohol from the product ester using flash column chromatography on silica gel. A solvent system like hexane/ethyl acetate is typically effective.

  • Characterization: Confirm the identity of the purified fractions using NMR and MS. Determine the final enantiomeric excess of both the alcohol and the ester using chiral GC or HPLC.

Experimental & Analytical Workflow

G A 1. Reaction Setup (Racemic Alcohol, Lipase, Acyl Donor, Solvent) B 2. Reaction Monitoring (TLC, GC, or HPLC) Aim for ~50% Conversion A->B C 3. Reaction Quench (Filter to remove immobilized enzyme) B->C At target conversion D 4. Workup (Solvent removal) C->D E 5. Purification (Flash Column Chromatography) D->E F Fraction 1: Unreacted (S)-Alcohol E->F G Fraction 2: Product (R)-Ester E->G H 6. Analysis & Validation (Chiral GC/HPLC for ee determination) F->H G->H

Caption: Step-by-step workflow from reaction to analysis.

Data Interpretation & Expected Outcomes

Key Performance Metrics

The success of a kinetic resolution is determined by two main parameters: conversion (c) and the enantioselectivity factor (E).

  • Conversion (c): Represents the fraction of the initial substrate that has been converted to product. It can be calculated from the enantiomeric excesses of the substrate (ee_s) and product (ee_p).

    c = ee_s / (ee_s + ee_p)

  • Enantioselectivity Factor (E): This value reflects the enzyme's ability to discriminate between the two enantiomers. A higher E-value is desirable.

    E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - ee_s)(1-c)] / ln[(1 + ee_s)(1-c)]

Sample Data Table

The following table illustrates hypothetical results from a screening experiment, demonstrating how to compare the performance of different lipases for the resolution of a generic secondary alcohol.

EntryLipase CatalystTime (h)Conversion (%)eealcohol (%)eeester (%)E-Value
1Novozym 43564891>99>200
2Amano Lipase PS12519894155
3PPL (Porcine)2425339915

Data are for illustrative purposes only.

Troubleshooting and Expert Insights

  • Problem: Low/No Reactivity.

    • Cause: The enzyme may be inactive, or the substrate may not fit the active site. The solvent might be denaturing the enzyme.

    • Solution: Ensure the enzyme is from a reliable source and has been stored correctly. Screen different lipases.[7][8] Use a non-polar, anhydrous solvent like hexane or MTBE. Ensure all reagents are free of water, which can lead to competing hydrolysis reactions.

  • Problem: Low Enantioselectivity (Low E-value).

    • Cause: The enzyme is not effective at discriminating between the enantiomers. The reaction temperature may be too high.

    • Solution: Screen a wider variety of lipases.[2] Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.

  • Problem: Reaction Overshoots 50% Conversion.

    • Cause: Inadequate reaction monitoring.

    • Solution: Monitor the reaction more frequently, especially as it approaches the 50% mark. This is critical because as conversion exceeds 50%, the ee of the remaining substrate will decrease as the enzyme begins to acylate the less-favored enantiomer.

  • Field Insight: The Acyl Donor Matters. While vinyl acetate is common due to the irreversible nature of the reaction (forming acetaldehyde), this compound is an excellent alternative. The structure of the acyl donor can sometimes influence the selectivity of the enzyme.

References

  • Wu, J., & Wang, W. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. [Link]

  • Dudziak, A., et al. (2019). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Molecules. [Link]

  • Sirén, S., et al. (2020). Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging. Molecules. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. [Link]

  • Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Miranda, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2007). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2019). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. [Link]

  • de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society. [Link]

  • Siódmiak, T., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Chemistry. [Link]

  • Chen, B.-S., & de Souza, F. Z. R. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances. [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]

  • Birman, V. B. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry. [Link]

  • Sun, W., et al. (2003). General procedure for kinetic resolution of secondary alcohols. Angewandte Chemie International Edition Supporting Information. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of (R)-Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Mandelic Acid Derivatives

Optically active (R)-mandelic acid and its esters are indispensable chiral building blocks in modern organic synthesis and the pharmaceutical industry. Their unique structure, featuring a stereogenic center at the α-position to both an aromatic ring and a carboxyl group, makes them highly valuable synthons.[1] (R)-mandelic acid derivatives are crucial intermediates in the synthesis of a wide array of important pharmaceuticals, including semi-synthetic cephalosporins and penicillins (e.g., Cefamandole), anti-cancer agents, and anti-obesity drugs.[2][1] Furthermore, their utility extends to their role as effective chiral resolving agents for racemic amines and alcohols.[3]

The paramount importance of enantiomeric purity in drug development—where one enantiomer may be therapeutic while the other is inactive or even harmful—drives the demand for efficient, scalable, and robust methods for their asymmetric synthesis. Traditional approaches often rely on classical resolution of racemates, which is inherently limited to a 50% theoretical yield.[4][5] To overcome this limitation, modern synthetic strategies focus on catalytic asymmetric synthesis and dynamic kinetic resolutions, which allow for theoretical yields approaching 100%.[4]

This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of (R)-mandelic acid esters, intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in three primary methodologies: Enzymatic Kinetic Resolution, Catalytic Asymmetric Hydrogenation, and Organocatalytic One-Pot Synthesis. Each section includes detailed, validated protocols and expert insights to ensure reproducibility and success.

Strategic Overview: Pathways to Enantiopure (R)-Mandelic Esters

The synthesis of enantiomerically enriched (R)-mandelic acid esters can be achieved through several distinct strategic approaches. The choice of method often depends on factors such as available starting materials, required scale, cost-effectiveness, and desired enantiomeric purity. The three principal strategies discussed herein are enzymatic kinetic resolution, asymmetric reduction of a prochiral precursor, and a multi-step one-pot organocatalytic sequence.

Asymmetric_Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Product racemic Racemic Mandelic Ester enzymatic Enzymatic Kinetic Resolution (EKR) racemic->enzymatic Separation of Enantiomers prochiral Prochiral α-Keto Ester (e.g., Methyl Benzoylformate) hydrogenation Catalytic Asymmetric Hydrogenation prochiral->hydrogenation Stereoselective Reduction aldehyde Aldehyde Feedstock organo One-Pot Organocatalysis aldehyde->organo Multi-Step Sequence product (R)-Mandelic Acid Ester enzymatic->product hydrogenation->product organo->product

Caption: Key strategies for the asymmetric synthesis of (R)-Mandelic acid esters.

Methodology 1: Lipase-Catalyzed Kinetic Resolution

Enzymatic Kinetic Resolution (EKR) is a powerful and widely adopted "green" methodology that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers of a racemic substrate.[6] In the context of mandelic esters, lipases catalyze the acylation of the α-hydroxy group. Due to the enzyme's chiral active site, one enantiomer reacts significantly faster than the other. For the synthesis of (R)-mandelic esters, the strategy is designed so that the lipase preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its recovery in high enantiomeric excess.[7][8]

Mechanistic Principle & Causality

The success of this method hinges on the enzyme's ability to discriminate between the two enantiomers. Lipases such as those from Pseudomonas sp. or Pseudomonas cepacia have shown excellent enantioselectivity (E-value > 100) for this transformation.[8][9] The reaction is typically a transesterification, using an acyl donor like vinyl acetate. Vinyl acetate is particularly effective because the vinyl alcohol tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[10] The choice of an organic solvent like isopropyl ether is critical; it solubilizes the substrates while maintaining the enzyme's catalytic activity.[8] The goal is to stop the reaction at approximately 50% conversion to maximize both the yield and the enantiomeric excess of the remaining (R)-ester.

Lipase_EKR_Mechanism cluster_0 cluster_1 cluster_2 racemate Racemic (R/S)-Mandelic Ester enzyme Lipase Active Site (e.g., Pseudomonas sp.) racemate->enzyme donor Vinyl Acetate (Acyl Donor) donor->enzyme s_ester (S)-Mandelic Ester enzyme->s_ester Preferential Binding & Reaction r_ester (R)-Mandelic Ester enzyme->r_ester Slow/No Reaction acylated_s Acylated (S)-Ester s_ester->acylated_s Acylation unreacted_r Unreacted (R)-Ester (High ee) r_ester->unreacted_r Remains

Caption: Mechanism of lipase-catalyzed kinetic resolution of mandelic esters.

Protocol: Kinetic Resolution of Methyl (RS)-Mandelate

This protocol is adapted from the highly successful strategy reported by Miyazawa et al.[8] using Pseudomonas sp. lipase.

Materials:

  • Methyl (RS)-mandelate

  • Pseudomonas sp. lipase (e.g., Amano PS)

  • Vinyl acetate

  • Isopropyl ether (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add methyl (RS)-mandelate (1.0 g, 6.02 mmol) and anhydrous isopropyl ether (50 mL). Stir until fully dissolved.

  • Acyl Donor Addition: Add vinyl acetate (1.1 mL, ~12 mmol, 2.0 equivalents) to the solution.

  • Enzyme Addition: Add Pseudomonas sp. lipase (300 mg). Seal the flask and stir the suspension vigorously at a constant temperature (e.g., 30 °C).

    • Scientist's Note: Enzyme activity can be temperature-dependent. Maintaining a consistent temperature is key for reproducibility. Vigorous stirring is necessary to ensure good mixing in the heterogeneous mixture.

  • Monitoring the Reaction: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC. The goal is to reach approximately 60% conversion, where the (R)-mandelate is recovered with ≥98% enantiomeric excess (ee).[8]

  • Reaction Quench & Workup: Once the target conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme cake with a small amount of isopropyl ether.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography. A gradient of hexane/ethyl acetate (e.g., starting from 95:5) is typically effective. The faster-eluting component will be the acetylated (S)-ester, and the slower-eluting component will be the unreacted (R)-methyl mandelate.

  • Characterization: Collect the fractions containing (R)-methyl mandelate, combine them, and remove the solvent. Determine the yield and confirm the enantiomeric excess using chiral HPLC. Optically pure (>99% ee) methyl (R)-mandelate can be obtained with this method.[8]

Methodology 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most efficient methods for establishing a chiral center.[11] This approach involves the reduction of a prochiral α-keto ester, such as methyl benzoylformate, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of rhodium or ruthenium with a chiral diphosphine ligand (e.g., BINAP), creates a chiral environment that directs the hydrogen addition to one face of the ketone, leading to the formation of one enantiomer of the α-hydroxy ester in high excess.[12][13]

Mechanistic Principle & Causality

The enantioselectivity of the reaction is governed by the chiral ligand coordinated to the metal center.[11] For instance, a Ru-BINAP catalyst forms a chelate complex where the phenyl rings of the BINAP ligand create a well-defined chiral pocket. The α-keto ester substrate coordinates to the metal center in a specific orientation to minimize steric hindrance. This locks the substrate in place for a facial-selective transfer of hydride from the metal complex, resulting in the desired (R)- or (S)-alcohol depending on the chirality of the BINAP ligand used.[11][13] This method is highly atom-economical and can be run with low catalyst loadings, making it attractive for industrial-scale synthesis.[13]

Asymmetric_Hydrogenation substrate Methyl Benzoylformate (Prochiral Ketone) intermediate Substrate-Catalyst Complex (Chiral Environment) substrate->intermediate catalyst Chiral Catalyst [Ru-(R)-BINAP]Cl₂ catalyst->intermediate h2 H₂ (Hydrogen) h2->intermediate Hydride Source intermediate->catalyst Catalyst Regeneration product (R)-Methyl Mandelate (High ee) intermediate->product Face-Selective Hydride Transfer

Caption: Asymmetric hydrogenation of a prochiral ketoester to (R)-mandelic ester.

Protocol: Asymmetric Hydrogenation of Methyl Benzoylformate

This is a general protocol based on established procedures for Ru-catalyzed hydrogenations.[13]

Materials:

  • Methyl benzoylformate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or similar chiral Ru-diphosphine catalyst

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor vessel with the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).

  • Substrate Addition: Add a solution of methyl benzoylformate (e.g., 1.0 g, 6.09 mmol) in degassed, anhydrous methanol (20 mL).

    • Scientist's Note: Oxygen can poison the catalyst. It is critical to use degassed solvents and maintain an inert atmosphere during the setup.

  • Reaction Execution: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction to the optimal temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Open the reactor and filter the reaction mixture to remove any heterogeneous catalyst residues. Remove the methanol under reduced pressure. The crude product can be purified by silica gel chromatography if necessary, though often the purity is high enough for direct use.

  • Characterization: Analyze the product for yield and determine the enantiomeric excess by chiral HPLC. Enantioselectivities greater than 90% ee are achievable with optimized systems.[13]

Methodology 3: One-Pot Organocatalytic Synthesis

Recent advances have led to the development of elegant one-pot procedures that construct the chiral mandelic acid core from simple aldehyde feedstocks using organocatalysis.[14][15] A notable example involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification.[2] This strategy avoids the use of metals and provides a straightforward route to highly valuable mandelic acid derivatives.[15]

Mechanistic Principle & Causality

This multi-step, one-pot process leverages a chiral epi-quinine-derived urea as the organocatalyst.[2]

  • Knoevenagel Condensation: An aromatic aldehyde reacts with phenylsulfonyl acetonitrile to form an α,β-unsaturated alkene.

  • Asymmetric Epoxidation: The chiral organocatalyst directs the stereoselective epoxidation of the alkene using an oxidant like cumyl hydroperoxide, creating a chiral epoxide with high enantiopurity.

  • Domino Ring-Opening Hydrolysis (DROH): In the presence of water, the epoxide undergoes a ring-opening reaction. Subsequent rearrangement and hydrolysis yield the crude (R)-mandelic acid.[16]

  • Esterification: A final in-situ or subsequent esterification step provides the desired (R)-mandelic acid ester.

The entire sequence can be performed in a single vessel, which significantly improves operational efficiency and reduces waste. The versatility of this method allows for the synthesis of various substituted mandelates and even α-alkoxy esters by using an alcohol instead of water in the final step.[2][15]

Protocol: One-Pot Synthesis from Benzaldehyde

This protocol is based on the work of Lattanzi and coworkers.[2][16]

Materials:

  • Benzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • epi-Quinine-derived urea organocatalyst

  • Cumyl hydroperoxide (CHP)

  • Anhydrous toluene, Dioxane

  • Methanol, p-toluenesulfonic acid

  • Saturated aq. NaHCO₃

Procedure:

  • Knoevenagel/Epoxidation: In a dry flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol), benzaldehyde (0.11 mmol), and the epi-quinine-derived urea organocatalyst (0.01 mmol) in anhydrous toluene (0.3 M). Stir at room temperature until the condensation is complete (monitored by TLC).

  • Cool the reaction mixture to -20 °C and dilute with more toluene to a concentration of 0.02 M. Add cumyl hydroperoxide (0.11 mmol) dropwise. Stir at -20 °C until the alkene is fully consumed.

    • Scientist's Note: The low temperature and dilution are crucial for achieving high enantioselectivity in the epoxidation step.

  • Domino Ring-Opening Hydrolysis (DROH): Evaporate the toluene under reduced pressure. To the crude epoxide residue, add dioxane (0.5 mL) and water (0.5 mL). Stir the mixture at 50 °C until the epoxide is consumed (monitored by TLC), forming the crude mandelic acid.[16]

  • Workup and Extraction: Cool the mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer with 1 M HCl and extract the mandelic acid product into ethyl acetate. Dry the organic layers over MgSO₄ and concentrate.

  • Esterification: Dissolve the crude mandelic acid in methanol (5 mL). Add a catalytic amount of p-toluenesulfonic acid (10 mol%). Heat the mixture at 60 °C until esterification is complete.

  • Final Purification: Cool the reaction, neutralize with saturated aq. NaHCO₃, and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by silica gel chromatography to yield (R)-methyl mandelate.

  • Characterization: Determine the overall yield and enantiomeric excess by chiral HPLC. This method can produce the final ester in good overall yield and high enantioselectivity (e.g., 74% yield, 88% ee for methyl mandelate).[16]

Data Summary and Comparison

The following table summarizes typical results for the methodologies described, allowing for a direct comparison of their effectiveness.

MethodologyCatalyst / EnzymeSubstrateKey ReagentsTypical Yield (%)Typical ee (%)Reference
Kinetic Resolution Pseudomonas sp. LipaseMethyl (RS)-mandelateVinyl Acetate, Isopropyl Ether~40-45% (for R-ester)>99%[8]
Asymmetric Hydrogenation Ru-MeObiphepMethyl p-chlorophenylglyoxylateH₂, Methanol>95%93%[13]
One-Pot Organocatalysis epi-Quinine UreaBenzaldehydePhSO₂CH₂CN, CHP, H₂O74% (overall)88%[16]

Conclusion and Field Insights

The asymmetric synthesis of (R)-mandelic acid esters can be successfully achieved through several robust and high-performing methodologies.

  • Lipase-Catalyzed Kinetic Resolution is a highly reliable and environmentally friendly method that delivers products with exceptional enantiomeric purity (>99% ee).[8] Its primary drawback is the theoretical maximum yield of 50%. However, this can be overcome by integrating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution (DKR) process.[4][5]

  • Catalytic Asymmetric Hydrogenation is a highly efficient and atom-economical strategy ideal for large-scale production.[13] It offers excellent yields and high enantioselectivities. The main considerations are the cost and air-sensitivity of the transition metal catalysts and the requirement for specialized high-pressure equipment.

  • One-Pot Organocatalysis represents a modern, metal-free approach that provides good yields and enantioselectivities in a highly efficient, step-economical process from simple starting materials.[2][15] This method offers significant advantages in terms of operational simplicity and sustainability.

The optimal choice of strategy depends on the specific requirements of the project, including scale, cost, available equipment, and the desired level of enantiopurity. Each of the protocols detailed in this guide provides a validated and authoritative pathway for researchers to access these critical chiral building blocks.

References

  • Resolution of Mandelic Acids by Lipase-catalysed Transesterifications in Organic Media: Inversion of Enantioselectivity. RSC Publishing.
  • Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. Journal of Organic Chemistry.
  • Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media. Springer.
  • Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30. FAO AGRIS.
  • Enzymatic kinetic resolution in flow for chiral mandelic acids. MTMT.
  • Resolution of enantiomers of mandelic acid by transesterification. ResearchGate.
  • Enzymatic kinetic resolution in flow for chiral mandelic acids. ResearchGate.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering (RSC Publishing).
  • Chiral auxiliary. Wikipedia.
  • The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate.
  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Semantic Scholar.
  • Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. PMC.
  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry A European Journal.
  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. PubMed.
  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. ResearchGate.
  • The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. Semantic Scholar.
  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research.
  • Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate.
  • Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. Semantic Scholar.
  • Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. IEEE Xplore.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
  • Asymmetric hydrogenation. University of Basel.

Sources

HPLC method for separating Isopropyl mandelate enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Separation of Isopropyl Mandelate via High-Performance Liquid Chromatography

Abstract

Enantiomerically pure compounds are critical in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2][3] this compound, an ester of mandelic acid, is a chiral molecule frequently used as an intermediate in the synthesis of pharmaceuticals. Consequently, a robust and reliable analytical method for separating and quantifying its enantiomers is paramount for quality control and drug development. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound enantiomers. The method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape.

Introduction: The Principle of Chiral Chromatography

Chiral chromatography is a specialized and powerful form of liquid chromatography designed to separate enantiomers, which are non-superimposable mirror-image isomers.[1][4] While enantiomers possess identical physical and chemical properties in an achiral environment, they interact differently with a chiral environment. The core of this technique lies in the use of a Chiral Stationary Phase (CSP).[5]

The separation mechanism is based on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.[5][6] These complexes have different association constants and, therefore, different stabilities. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, while the enantiomer forming the less stable complex elutes earlier. This difference in retention time allows for their separation and quantification. Key interactions driving this chiral recognition include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a vast range of compounds.[7]

Enantioselective HPLC Method

This method is optimized for the baseline resolution of (R)- and (S)-Isopropyl mandelate. It is based on established principles for separating mandelic acid derivatives.[7]

Materials and Reagents
  • Solvents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA).

  • Additive: Trifluoroacetic Acid (TFA), HPLC grade.

  • Analytes: Racemic this compound standard, (R)-Isopropyl mandelate, and (S)-Isopropyl mandelate reference standards (if available for peak identification).

  • Sample Diluent: Mobile Phase.

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector is required.

ParameterSpecification
HPLC Column CHIRALPAK® IC or equivalent (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel)
Column Dimensions 250 mm x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on elution times)

Causality Behind Experimental Choices:

  • CSP Selection: The CHIRALPAK® IC column, featuring a cellulose-based selector, is known for its robust ability to resolve a wide range of racemates, including aromatic compounds with polar groups like esters and alcohols.[7] The carbamate derivatives on the cellulose backbone create chiral grooves and pockets where interactions like hydrogen bonding (with the hydroxyl group of the mandelate) and π-π stacking (with the phenyl ring) can occur.

  • Mobile Phase: A normal-phase system (n-Hexane/IPA) is chosen to promote the necessary interactions between the analyte and the polar CSP. IPA acts as the polar modifier; adjusting its concentration is the primary way to control retention times. A lower IPA percentage increases retention and can improve resolution, while a higher percentage reduces analysis time.[7]

  • TFA Additive: The addition of a small amount of an acidic modifier like TFA is crucial for acidic or protic analytes. It sharpens peak shape and improves reproducibility by suppressing the ionization of any residual silanol groups on the silica support and standardizing the ionization state of the analyte's hydroxyl group.[7]

  • Detection Wavelength: 230 nm is selected based on the UV absorbance of the phenyl group in the this compound structure.

Detailed Experimental Protocol

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Step 1: Mobile Phase Preparation (Hexane/IPA/TFA) SamplePrep Step 2: Sample Preparation (Dissolve in Mobile Phase) MobilePhase->SamplePrep Use as diluent Injection Step 4: Sample Injection & Data Acquisition SamplePrep->Injection SystemSetup Step 3: System Setup & Equilibration SystemSetup->Injection PeakIntegration Step 5: Peak Integration & Identification Injection->PeakIntegration Quantification Step 6: Quantification (Calculate Enantiomeric Purity) PeakIntegration->Quantification

Caption: Experimental workflow from preparation to final analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a 1 L solvent reservoir.

  • Add 1 mL of TFA to the mixture.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

Step 2: Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the standard in the mobile phase.

  • From the stock solution, prepare a working solution of 0.1 mg/mL (100 µg/mL) by diluting with the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates before injection.

Step 3: HPLC System Setup and Equilibration

  • Install the CHIRALPAK® IC column into the column compartment.

  • Set the column temperature to 25°C.

  • Purge the HPLC pump with the prepared mobile phase.

  • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30-45 minutes or until a stable baseline is achieved.

Step 4: Injection and Data Acquisition

  • Set up the instrument method with the parameters listed in the table above.

  • Inject 10 µL of the prepared sample.

  • Start the data acquisition and record the chromatogram for approximately 15 minutes.

Expected Results and Discussion

Representative Chromatographic Profile

A successful separation will yield two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The resolution factor (Rs) between the two peaks should be greater than 1.5, indicating baseline separation.

ParameterExpected ValueDescription
Retention Time (k1) ~ 7.5 minRetention time of the first eluting enantiomer.
Retention Time (k2) ~ 9.0 minRetention time of the second eluting enantiomer.
Selectivity (α) > 1.2The ratio of the retention factors (k2/k1), indicating the separation power of the CSP.
Resolution (Rs) > 2.0The degree of separation between the two peaks. An Rs > 1.5 is considered baseline resolved.

Note: Absolute retention times may vary depending on the specific system, column age, and exact mobile phase composition.

Chiral Recognition Mechanism

The separation of this compound enantiomers on a cellulose tris(3,5-dichlorophenylcarbamate) CSP is governed by a combination of intermolecular interactions.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers This compound Enantiomers CSP_Site Chiral Selector H-Bond Acceptor (C=O) π-π Stacking Site (Phenyl Rings) Interaction_S Stronger Interaction (3-point fit) More Stable Complex Longer Retention Interaction_R Weaker Interaction (Steric Hindrance) Less Stable Complex Shorter Retention Enantiomer_S S-Enantiomer Enantiomer_S->CSP_Site Forms stable diastereomeric complex Enantiomer_R R-Enantiomer Enantiomer_R->CSP_Site Forms less stable diastereomeric complex

Caption: Differential interaction of enantiomers with the CSP.

The key interactions are:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the mandelate can act as a hydrogen bond donor to the carbonyl groups of the carbamate on the CSP.

  • π-π Stacking: The phenyl ring of the analyte can engage in π-π interactions with the electron-deficient phenyl rings of the 3,5-dichlorophenylcarbamate selector.

  • Dipole-Dipole Interactions: The ester group (-COO-) of the analyte interacts with the polar carbamate groups on the CSP.

Due to the fixed stereochemistry of the CSP, one enantiomer can achieve a more favorable spatial arrangement (a "three-point interaction"), leading to a stronger, more stable complex and thus longer retention. The other enantiomer experiences steric hindrance, preventing an optimal fit, which results in a weaker, less stable complex and faster elution.

Conclusion

The described HPLC method provides a robust, reliable, and highly selective means for separating the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase, CHIRALPAK® IC, with a normal-phase mobile phase of n-Hexane, IPA, and TFA, yields excellent baseline resolution. This protocol is directly applicable for quality control in manufacturing, for monitoring stereoselective synthesis, and for purity assessment in pharmaceutical development, ensuring the stereochemical integrity of drug substances and intermediates.

References

  • Microbe Notes. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Omics Online. (n.d.). Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. Available at: [Link]

  • Wikipedia. (2023). Chiral column chromatography. Available at: [Link]

  • Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Available at: [Link]

  • Jin, J., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Korean Chemical Society, 55(3), 449-453. Available at: [Link]

Sources

The Pivotal Role of Isopropyl Mandelate in Chiral Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced efficacy or even adverse effects.[] This necessitates the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, enantiopure molecules that serve as starting materials, are fundamental to this endeavor, allowing for the construction of complex stereochemically defined targets.[2] Among these, isopropyl mandelate, an ester of mandelic acid, has emerged as a versatile and valuable chiral synthon.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a chiral building block. We will delve into its preparation via enzymatic kinetic resolution and its subsequent application in diastereoselective synthesis, offering field-proven insights and explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Boiling Point 291.8 °C at 760 mmHg (est.)
Flash Point 119.4 °C (est.)
Density 1.117 g/cm³ (est.)
CAS Number 4118-51-8

Preparation of Enantiopure this compound via Enzymatic Kinetic Resolution

The most effective method for obtaining enantiomerically enriched this compound is through the kinetic resolution of its racemic mixture. This technique utilizes an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other.[3] Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the resolution of α-hydroxy esters like this compound due to their high enantioselectivity and broad substrate specificity.[4]

Principle of the Method

In the presence of an acyl donor (e.g., vinyl acetate) and a lipase, one enantiomer of racemic this compound is preferentially acylated to form the corresponding ester, while the other enantiomer remains largely unreacted. This allows for the separation of the acylated and unreacted enantiomers, both in high enantiomeric excess (ee). The workflow is depicted in the following diagram:

Sources

Application Note: A Validated Protocol for the Synthesis of Methenamine Mandelate from Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methenamine mandelate is a urinary tract antiseptic agent that combines the antibacterial actions of both methenamine and mandelic acid.[1] Its therapeutic efficacy relies on its hydrolysis in acidic urine (pH 5.5 or less) into formaldehyde and ammonia.[2][3][4] The formaldehyde produced is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids, a mechanism to which bacteria do not typically develop resistance.[3][5] The mandelic acid component not only contributes to the acidification of urine, which is essential for the decomposition of methenamine, but also possesses its own bacteriostatic properties.[2][6]

This application note provides a detailed, validated protocol for the synthesis of methenamine mandelate through a direct acid-base reaction between mandelic acid and methenamine. Designed for researchers and professionals in drug development and chemical synthesis, this guide emphasizes the rationale behind procedural steps, robust purification techniques, and comprehensive analytical validation to ensure a high-purity final product.

Principle of Synthesis

The synthesis of methenamine mandelate is a straightforward acid-base salt formation reaction. Mandelic acid, an alpha-hydroxy carboxylic acid, acts as the proton donor (acid). Methenamine (hexamethylenetetramine), a heterocyclic organic compound with a cage-like structure, acts as the proton acceptor (base). The reaction proceeds in a 1:1 stoichiometric ratio to form the mandelate salt of methenamine.

The choice of solvent is critical for achieving high yield and purity. Solvents such as isopropyl alcohol (IPA) or methyl ethyl ketone (MEK) are effective because they can dissolve the reactants at elevated temperatures but have lower solubility for the resulting salt at room temperature or below, facilitating crystallization.[7][8]

Methenamine Mandelate Synthesis cluster_reactants Reactants cluster_product Product mandelic_acid Mandelic Acid (C₈H₈O₃) product Methenamine Mandelate (C₁₄H₂₀N₄O₃) mandelic_acid->product + Solvent (IPA) Heat (80-90°C) methenamine Methenamine (C₆H₁₂N₄) methenamine->product

Figure 1: Chemical reaction for the synthesis of Methenamine Mandelate.

Materials and Methods

Reagents and Equipment
Reagent Grade Supplier
(DL)-Mandelic AcidACS Reagent, ≥99%Sigma-Aldrich
MethenamineACS Reagent, ≥99.0%Sigma-Aldrich
Isopropyl Alcohol (IPA)ACS Spectrophotometric Grade, ≥99.5%Fisher Scientific
Anhydrous Diethyl EtherACS GradeVWR

Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, Büchner funnel, vacuum flask, vacuum oven, standard laboratory glassware.

Physical and Chemical Properties
Property Mandelic Acid Methenamine Methenamine Mandelate
IUPAC Name 2-hydroxy-2-phenylacetic acid1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane2-hydroxy-2-phenylacetic acid; 1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane[9]
Molecular Formula C₈H₈O₃C₆H₁₂N₄C₁₄H₂₀N₄O₃
Molecular Weight 152.15 g/mol 140.19 g/mol 292.33 g/mol [9]
Appearance White crystalline powderWhite crystalline powderWhite crystalline solid
Melting Point 119-121 °C280 °C (sublimes)133-136 °C[7]

Detailed Synthesis Protocol

This protocol is based on an optimized procedure for producing a high-purity crystalline product.[8]

Synthesis Workflow A 1. Reactant Preparation - Weigh Mandelic Acid & Methenamine - Prepare solutions in IPA B 2. Reaction Mixture - Combine reactants in flask - Add IPA solvent A->B C 3. Dissolution - Heat mixture to 80-90°C - Stir until all solids dissolve B->C D 4. Crystallization - Remove from heat - Cool slowly to ambient temp (20-25°C) C->D E 5. Isolation - Collect crystals via vacuum filtration D->E F 6. Washing - Wash wet cake with cold IPA - Optional: Wash with diethyl ether E->F G 7. Drying - Dry solid under vacuum at 60-65°C F->G H 8. Analysis - Determine Yield, Melting Point, HPLC Purity G->H

Figure 2: Step-by-step workflow for Methenamine Mandelate synthesis.

Reaction Setup
  • Preparation of Reactants:

    • In a 500 mL beaker, dissolve 38.0 g (0.25 mol) of mandelic acid in 150 mL of isopropyl alcohol (IPA). Gentle warming may be required to achieve full dissolution.

    • In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 35.1 g (0.25 mol) of methenamine.

    • To the flask containing methenamine, add 250 mL of IPA to create a slurry.

  • Combining Reagents:

    • Begin stirring the methenamine slurry. Slowly add the mandelic acid solution to the flask at room temperature.

    • Rationale: Adding the acid solution to the base slurry ensures a controlled reaction and prevents clumping of the product.

Reaction and Crystallization
  • Heating and Dissolution:

    • Heat the combined reaction mixture to 80-90°C using a heating mantle.

    • Maintain this temperature with continuous stirring until all solids have completely dissolved, resulting in a clear solution.[8]

    • Rationale: Heating ensures the complete reaction of the acid and base and dissolves the newly formed salt, which is necessary for the formation of well-defined crystals upon cooling.

  • Controlled Cooling and Precipitation:

    • Once a clear solution is obtained, remove the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature (20-25°C) over approximately 90-120 minutes.[8] The product will begin to precipitate as a white solid.

    • For maximum yield, further cool the slurry in an ice-water bath for 30-60 minutes.

    • Rationale: Slow, controlled cooling is crucial for forming large, pure crystals. Rapid cooling can trap impurities and solvent within the crystal lattice.

Product Isolation and Purification
  • Filtration:

    • Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid (the "wet cake") with two portions of cold (0-5°C) IPA (50 mL each).

    • Optionally, perform a final wash with a small amount of cold anhydrous diethyl ether to facilitate drying.

    • Rationale: Washing with cold solvent removes residual soluble impurities without significantly dissolving the desired product. Diethyl ether is volatile and helps remove the IPA.

  • Drying:

    • Transfer the crystalline solid to a watch glass or crystallization dish.

    • Dry the product under vacuum at 60-65°C overnight or until a constant weight is achieved.[8]

    • Expected Yield: 85-92% of the theoretical yield.

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized methenamine mandelate, the following analytical tests are recommended.

Melting Point Determination
  • Method: Use a standard melting point apparatus.

  • Expected Range: 133-136°C.

  • Interpretation: A sharp melting point within the expected range is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

An ion-exchange HPLC method is effective for the quantitative analysis of methenamine mandelate.[10][11]

Parameter Condition
Instrument HPLC system with UV Detector
Column Zorbax SCX-300 (or equivalent strong cation exchange)
Mobile Phase Acetonitrile : 0.1M Sodium Perchlorate (pH 5.8) (70:30, v/v)[10]
Flow Rate 1.0 mL/min
Detection UV at 212 nm[10]
Injection Volume 10 µL
Standard Preparation Prepare a standard solution of methenamine mandelate (1 mg/mL) in the mobile phase.

Procedure:

  • Prepare a sample of the synthesized product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject the standard and sample solutions.

  • The purity is determined by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, and by comparing its retention time to that of the standard.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Mandelic Acid: May cause skin and eye irritation.

    • Methenamine: May cause skin and respiratory irritation.

    • Isopropyl Alcohol: Flammable liquid and vapor. Causes serious eye irritation.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and efficient method for synthesizing high-purity methenamine mandelate from mandelic acid and methenamine. The emphasis on controlled crystallization and subsequent analytical validation ensures the final product is suitable for research and preclinical development purposes. By understanding the chemical principles and adhering to the procedural details, researchers can consistently achieve high yields of this important pharmaceutical compound.

References

  • Vertex AI Search. (n.d.). Clinical Profile: Methenamine Mandelate 500mg Tablets. Retrieved January 14, 2026.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of methenamine. Retrieved January 14, 2026, from [Link]

  • Drugs.com. (2025). Methenamine Mandelate Tablets: Package Insert / Prescribing Info. Retrieved January 14, 2026, from [Link]

  • Chumpa, M., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Gleckman, R. A., et al. (1979). Drug therapy reviews: Methenamine mandelate and methenamine hippurate. American Journal of Health-System Pharmacy. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). AU2017273431A1 - Processes for producing methenamine mandelate.
  • NIH National Library of Medicine. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved January 14, 2026.
  • Google Patents. (n.d.). US4001231A - Process for making a methenamine salt of an optically active acid.
  • PubMed. (n.d.). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (1985). The Determination of Methenamine and its Salts in Tablet Dosage Forms Using Ion-Pair Extraction. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methenamine Mandelate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC | Request PDF. Retrieved January 14, 2026.
  • Research Journal of Pharmacy and Technology. (n.d.). New Validated Analytical Methods for the Determination of Methenamine Hippurate (An Antibiotic Agent). Retrieved January 14, 2026.
  • NIH National Library of Medicine. (2021). Methenamine - LiverTox. Retrieved January 14, 2026, from [Link]

  • Searchlight Pharma Inc. (2022). PRODUCT MONOGRAPH MANDELAMINE. Retrieved January 14, 2026.
  • Organic Syntheses. (n.d.). mandelamide. Retrieved January 14, 2026.
  • NIH National Library of Medicine. (n.d.). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Retrieved January 14, 2026.
  • DrugBank Online. (n.d.). Methenamine Mandelate | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of Methenamine to Formaldehyde. Retrieved January 14, 2026.
  • Johns Hopkins ABX Guide. (2024). Methenamine. Retrieved January 14, 2026, from [Link]

  • Drugs.com. (n.d.). Methenamine Monograph for Professionals. Retrieved January 14, 2026.
  • PubMed. (1977). Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved January 14, 2026.

Sources

Protocol for the Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed experimental protocol for the enzymatic kinetic resolution (EKR) of racemic mandelonitrile. The use of immobilized Candida antarctica Lipase B (CALB) in a non-aqueous medium facilitates a highly enantioselective transesterification, yielding both (R)-mandelonitrile and (S)-mandelonitrile acetate with high enantiomeric purity. This biocatalytic method offers a robust, scalable, and environmentally benign alternative to traditional chemical resolution techniques, which is of significant interest in the synthesis of chiral pharmaceutical intermediates. We detail the underlying principles, step-by-step procedures, and analytical validation methods required for successful implementation.

Foundational Principles: The "Why" Behind the Protocol

Chiral mandelonitrile and its derivatives are pivotal building blocks in the pharmaceutical industry. The stereocenter's configuration is critical for biological activity, making the production of enantiomerically pure forms essential. Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemate into its constituent enantiomers.

The Biocatalyst: Immobilized Candida antarctica Lipase B (CALB)

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are exceptionally versatile enzymes that function efficiently in non-aqueous environments.[1] The mechanism relies on a catalytic triad (typically Ser-His-Asp) within the enzyme's active site.[2] In transesterification, the serine's hydroxyl group acts as a nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to the substrate, in this case, one enantiomer of mandelonitrile.

We have selected Candida antarctica Lipase B (CALB), commercially available in an immobilized form as Novozym® 435, for this protocol. Its widespread use is justified by several key advantages:

  • High Enantioselectivity: CALB exhibits remarkable selectivity for one enantiomer over the other, which is fundamental for achieving high enantiomeric excess (e.e.).[3][4] For mandelonitrile, it preferentially acylates the (S)-enantiomer in accordance with Kazlauskas's rule.[5]

  • Enhanced Stability & Reusability: Immobilization on a solid support, such as a macroporous acrylic resin, dramatically increases the enzyme's thermal and operational stability.[6] This allows for easy recovery of the biocatalyst by simple filtration and its reuse over multiple cycles, significantly reducing process costs—a critical factor for industrial applications.[7]

  • Broad Substrate Scope: CALB is known to accept a wide range of substrates, making it a reliable choice for various kinetic resolutions.[8][9]

The Reaction System: Irreversible Transesterification

The resolution is performed as a transesterification reaction in an organic solvent.

  • Acyl Donor - Vinyl Acetate: We employ vinyl acetate as the acyl donor. This choice is strategic because it renders the reaction effectively irreversible. Upon acyl transfer, the co-product, vinyl alcohol, rapidly and spontaneously tautomerizes to acetaldehyde. This prevents the reverse reaction (alcoholysis of the formed ester), driving the equilibrium towards the products and enabling higher conversion and enantiopurity.[10]

  • Solvent - Toluene: A non-polar organic solvent like toluene is used as the reaction medium. This is crucial for several reasons: it solubilizes the substrate and acyl donor, minimizes the water activity which suppresses undesired hydrolytic side reactions, and maintains the rigid conformation of the lipase necessary for its catalytic activity.[5]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the lipase-catalyzed resolution of mandelonitrile, from initial setup to final analysis.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents 1. Combine Reagents: (±)-Mandelonitrile Vinyl Acetate Toluene enzyme 2. Add Immobilized Lipase (Novozym® 435) reagents->enzyme In reaction vessel incubate 3. Incubate with Agitation (e.g., 32-40°C, 150 rpm) enzyme->incubate monitor 4. Monitor Progress (Take aliquots for GC/HPLC) incubate->monitor quench 5. Quench Reaction (Stop when c ≈ 50%) monitor->quench filter 6. Filter to Recover Enzyme quench->filter evaporate 7. Evaporate Solvent filter->evaporate gc_hplc 8. Chiral GC or HPLC Analysis evaporate->gc_hplc calculate 9. Calculate: - Conversion (c) - Enantiomeric Excess (e.e.s, e.e.p) gc_hplc->calculate

Caption: Workflow for Lipase-Catalyzed Resolution of Mandelonitrile.

Detailed Experimental Protocol

3.1. Materials & Apparatus

Material/ReagentSpecificationTypical Supplier
(±)-Mandelonitrile≥98% puritySigma-Aldrich, Acros
Immobilized CALBNovozym® 435Sigma-Aldrich, Strem
Vinyl AcetateAnhydrous, ≥99%Sigma-Aldrich, Alfa Aesar
TolueneAnhydrous, ≥99.8%Fisher Scientific, VWR
Racemic Mandelonitrile AcetateAnalytical StandardSanta Cruz Biotech
Hexane / IsopropanolHPLC or GC GradeFisher Scientific
Apparatus
Reaction Vial20 mL screw-cap vialStandard lab supplier
Orbital Shaker IncubatorTemperature controlledStandard lab supplier
Filtration SystemSyringe filters (0.45 µm PTFE)Standard lab supplier
Rotary EvaporatorStandard lab supplier
Gas Chromatograph (GC)With FID and chiral columnAgilent, Shimadzu

3.2. Step-by-Step Methodology

  • Reaction Setup:

    • To a 20 mL screw-cap vial, add (±)-mandelonitrile (133 mg, 1.0 mmol).

    • Add 10 mL of anhydrous toluene.

    • Add vinyl acetate (184 µL, 2.0 mmol, 2.0 equivalents).

    • Add the immobilized lipase, Novozym® 435 (100 mg). This catalyst loading is a starting point and can be optimized.

  • Incubation:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker incubator set to 35°C and 150 rpm .

  • Reaction Monitoring (Self-Validation):

    • The goal of a kinetic resolution is to stop the reaction at or near 50% conversion, as this is the theoretical point of maximum enantiopurity for both the substrate and the product.

    • Periodically (e.g., at 2, 4, 8, 24 hours), pause the agitation and withdraw a small aliquot (~20 µL) of the reaction mixture.

    • Filter the aliquot through a 0.45 µm PTFE syringe filter to remove the enzyme.

    • Dilute the filtered sample with an appropriate solvent (e.g., hexane/isopropanol) and analyze immediately by chiral GC or HPLC as described in Section 4.

  • Reaction Work-up (at ~50% Conversion):

    • Once the desired conversion is reached, remove the vial from the shaker.

    • Filter the entire reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.

    • Transfer the filtrate to a round-bottom flask.

    • Remove the toluene and excess vinyl acetate under reduced pressure using a rotary evaporator.

    • The resulting residue contains a mixture of unreacted (R)-mandelonitrile and the product, (S)-mandelonitrile acetate, which can be separated by column chromatography if desired.

Analytical Validation: Quantifying Success

Accurate determination of conversion and enantiomeric excess is critical. Chiral gas chromatography (GC) is a highly effective method for this analysis.[5][11]

4.1. Chiral Gas Chromatography (GC) Protocol

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: CP-Chirasil-DEX CB (or equivalent β-cyclodextrin-based chiral column), 25 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Nitrogen or Helium at a constant flow or pressure (e.g., 60 kPa).

  • Temperatures:

    • Injector: 200°C

    • Detector: 200°C

    • Oven Program: Isothermal at 100°C or a slow ramp (e.g., 100°C for 10 min, then ramp to 150°C at 5°C/min). This must be optimized to achieve baseline separation of all four peaks.

  • Injection: 1 µL, split ratio 1:20.

4.2. Data Analysis and Calculations

A successful resolution will show four distinct peaks in the chromatogram: (R)-mandelonitrile, (S)-mandelonitrile, (R)-mandelonitrile acetate, and (S)-mandelonitrile acetate.

  • Identify Peaks: Inject a racemic standard of both mandelonitrile and mandelonitrile acetate to determine the retention times for each component.

  • Calculate Enantiomeric Excess (e.e.):

    • e.e. of substrate (e.e.s): (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100 for the unreacted mandelonitrile.

    • e.e. of product (e.e.p): (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100 for the mandelonitrile acetate.

  • Calculate Conversion (c):

    • c (%) = (Total Area of Product / (Total Area of Product + Total Area of Substrate)) * 100

    • Where:

      • Total Area of Product = Area((R)-acetate) + Area((S)-acetate)

      • Total Area of Substrate = Area((R)-mandelonitrile) + Area((S)-mandelonitrile)

Expected Results

The following table summarizes typical data obtained from this protocol, demonstrating the progression of the kinetic resolution over time.

Reaction Time (h)Conversion (c, %)e.e. Substrate (%) [(R)-Mandelonitrile]e.e. Product (%) [(S)-Mandelonitrile Acetate]Enantiomeric Ratio (E)
215.217.9>98>200
428.740.2>98>200
845.182.3>98>200
2451.5>9997.5>200

Note: The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and can be calculated from conversion and e.e. values. An E value >200 is considered excellent for preparative purposes.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of nitrogenated organic compounds. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]

  • Rebolledo, F., Sinisterra, J. V., & Gotor, V. (2000). Lipase-catalyzed preparation of chiral derivatives of 1,2-diols. Enzyme and Microbial Technology, 26(2-4), 133-138. [Link]

  • dos Santos, J. C. S., Garcia-Galan, C., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399–7423. [Link]

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463. [Link]

  • Scilit. (2019). Lipases: sources, immobilization methods, and industrial applications. Scilit. [Link]

  • Ribeiro, S. S., de Oliveira, J. R., de Souza, R. O. M. A., & de Mattos, M. C. (2012). Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation. Química Nova, 35(6), 1205-1208. [Link]

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. [Link]

  • Cantone, S., Ferrario, V., Ebert, C., & Gardossi, L. (2013). Industrial lipase immobilization. Methods in Molecular Biology, 1051, 267-287. [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in many organic solvents: the use of Candida antarctica lipase B in organic synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]

  • Kumar, A., & Singh, S. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]

  • McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

  • Ribeiro, S. S., de Oliveira, J. R., de Souza, R. O. M. A., & de Mattos, M. C. (2011). Influence of microwave irradiation on lipase-catalyzed kinetic resolution of (±)-mandelonitrile. Blucher Chemical Engineering Proceedings, 1(2), 4323-4326. [Link]

  • Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: A review. Advances in Colloid and Interface Science, 147, 237-250. [Link]

  • Bommarius, A. S., & Riebel-Bommarius, B. (2000). The mechanism of lipase involves the Asp-His-Ser catalytic triad acting as a charge-relay system. In Biocatalysis (pp. 1-40). Wiley-VCH. [Link]

Sources

Isopropyl mandelate applications in nonporous silica/alumina materials

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Isopropyl Mandelate Applications in Nonporous Silica/Alumina Materials: Crafting Chiral Stationary Phases for High-Performance Enantioselective Separations

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective separation of chiral compounds is a critical challenge in pharmaceutical development, where single-enantiomer drugs offer improved efficacy and safety profiles. This guide details the application of this compound, a derivative of the versatile chiral building block mandelic acid, in the functionalization of nonporous silica and alumina materials. We present a comprehensive framework for creating a novel Chiral Stationary Phase (CSP) by covalently bonding a mandelate-derived silane onto these high-performance supports. The use of nonporous particles provides significant advantages, including rapid mass transfer and high column efficiency, which are ideal for demanding analytical separations.[1] This document provides the scientific rationale, detailed synthesis and grafting protocols, characterization methods, and a practical application workflow for utilizing these materials in High-Performance Liquid Chromatography (HPLC) for chiral separations. While direct literature on this compound-functionalized silica is sparse, one supplier notes its use in this context[2], and the principles outlined here are derived from extensive research into the surface modification of silica/alumina and the development of small-molecule CSPs.[3][4]

Scientific Rationale & Foundational Principles

The Support: Why Nonporous Silica/Alumina?

Traditional porous silica has long been the standard for chromatographic supports. However, for high-speed and high-efficiency separations, particularly of molecules that interact strongly with surfaces, nonporous materials offer distinct advantages:

  • Elimination of Pore Diffusion: All analyte interactions occur on the external particle surface, eliminating the slow diffusion effects within a porous network. This leads to sharper peaks, reduced band broadening, and faster separations.[1]

  • Enhanced Mechanical Stability: The solid-core structure of nonporous particles provides greater mechanical strength, making them suitable for high-pressure applications and extending the lifetime of the column.[5]

  • High Reproducibility: The uniform, easily accessible surface allows for consistent and reproducible functionalization, leading to reliable batch-to-batch performance.[1]

Alumina (Al₂O₃) serves as a robust alternative to silica (SiO₂), offering excellent thermal and chemical stability, particularly at higher pH ranges where silica can degrade. The surface of both materials is rich in hydroxyl (-OH) groups, which are the primary anchor points for chemical modification via silanization.[3][6]

The Chiral Selector: The Role of this compound

Mandelic acid and its derivatives are highly valuable in chiral applications due to the presence of a stereogenic center at the alpha-carbon.[7] The key to chiral separation lies in creating a stereoselective environment. When a chiral selector is immobilized on the stationary phase, it can interact differently with the two enantiomers of a passing analyte.

This chiral recognition is driven by the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers.[4] These complexes have different interaction energies, leading to different retention times and, ultimately, separation. The interactions responsible can include:

  • Hydrogen Bonding

  • π-π Stacking Interactions

  • Dipole-Dipole Interactions

  • Steric Hindrance

By covalently attaching a derivative of mandelic acid to the nonporous support, we create a robust and reusable CSP capable of resolving racemic mixtures.

The Linkage: Silanization Chemistry

The most common and effective method for covalently bonding organic molecules to silica or alumina surfaces is silanization.[3] This process utilizes organosilane molecules that have two key features:

  • Hydrolyzable Groups: Typically alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) that react with surface hydroxyls to form stable siloxane (Si-O-Surface) bonds.

  • A Functional Organic Group: A reactive or functional tail (e.g., an amine, epoxy, or in our case, the chiral mandelate moiety) that imparts the desired chemical properties to the surface.

This guide will detail the synthesis of a custom chiral silane derived from mandelic acid, which can then be grafted onto the support material.

Experimental Protocols

This section outlines the complete workflow, from the synthesis of the base materials to the final application in chiral HPLC.

Synthesis of Nonporous Silica Nanospheres (Stöber Method)

This protocol describes the synthesis of monodisperse, nonporous silica (SiO₂) nanoparticles, a foundational step for creating a uniform stationary phase.[5]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (28-30% solution)

  • Deionized Water

Protocol:

  • In a reaction vessel, prepare a solution of 115 mL of anhydrous ethanol, 3.75 mL of aqueous ammonium hydroxide, and 3.75 mL of deionized water.

  • Stir the solution vigorously at room temperature.

  • Rapidly add 2.5 mL of TEOS to the solution while maintaining vigorous stirring.

  • Continue stirring for 12 hours. A white precipitate of silica nanoparticles will form.

  • Isolate the nanoparticles by centrifugation at 15,000 rpm. Discard the supernatant.

  • Wash the particles by re-dispersing them in fresh ethanol and repeating the centrifugation step. Perform this wash three times to remove residual reactants.

  • After the final wash, re-disperse the purified SiO₂ nanoparticles in anhydrous ethanol for the functionalization step.

Synthesis and Grafting of the Chiral Silane

This is the core protocol for functionalizing the support. It involves a two-step process: (A) synthesis of a mandelate-functionalized aminosilane, and (B) grafting of this chiral silane onto the nonporous support. This approach is based on established methods for creating custom silane coupling agents.[8][9]

Step A: Synthesis of N-(3-triethoxysilylpropyl)mandelamide

This step creates the custom chiral silane by forming a stable amide bond between mandelic acid and an aminosilane.

Materials:

  • (R)- or (S)-Mandelic Acid

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve mandelic acid in anhydrous DCM.

  • Add one molar equivalent of APTES to the solution and stir.

  • In a separate container, dissolve 1.1 molar equivalents of DCC in anhydrous DCM.

  • Slowly add the DCC solution dropwise to the mandelic acid/APTES mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) byproduct will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude chiral silane product, N-(3-triethoxysilylpropyl)mandelamide. This product can be used directly for grafting or purified further via column chromatography if necessary.

Step B: Grafting the Chiral Silane onto Nonporous Silica/Alumina

Materials:

  • Nonporous silica or alumina particles (from Protocol 2.1 or commercial source)

  • N-(3-triethoxysilylpropyl)mandelamide (from Step A)

  • Anhydrous Toluene

Protocol:

  • Dry the nonporous silica/alumina particles in a vacuum oven at 150°C for 4 hours to remove adsorbed water and activate surface hydroxyl groups.

  • Suspend the dried particles in anhydrous toluene in a reaction flask.

  • Add the chiral silane (from Step A) to the suspension. A typical concentration is a 5-10% solution by weight relative to the toluene.

  • Reflux the mixture for 12-24 hours under an inert atmosphere.[10] This drives the reaction between the silane's ethoxy groups and the surface hydroxyls.

  • After reflux, allow the mixture to cool. Collect the functionalized particles by filtration or centrifugation.

  • Wash the particles thoroughly with fresh toluene, followed by ethanol, and finally dichloromethane to remove any unreacted silane.

  • Dry the final chiral stationary phase material under vacuum at 60-80°C for several hours.

Visualization of the Synthesis & Grafting Workflow

The following diagram illustrates the key stages of creating the chiral stationary phase.

G cluster_0 Part 1: Chiral Silane Synthesis cluster_1 Part 2: Surface Grafting MA Mandelic Acid MA_APTES Mix in Anhydrous DCM MA->MA_APTES APTES APTES APTES->MA_APTES DCC DCC (Coupling Agent) DCC->MA_APTES Reaction React 24h @ RT MA_APTES->Reaction Filter Filter & Evaporate Reaction->Filter ChiralSilane Chiral Silane: N-(3-triethoxysilylpropyl)mandelamide Filter->ChiralSilane Graft Grafting Reaction (Reflux in Toluene) ChiralSilane->Graft Add to Support Suspension Support Nonporous Silica/ Alumina Support Dry Activate Support (150°C Vacuum) Support->Dry Dry->Graft Wash Wash & Dry Graft->Wash CSP Final Chiral Stationary Phase (CSP) Wash->CSP caption Workflow for CSP Synthesis and Grafting.

Caption: Workflow for CSP Synthesis and Grafting.

Material Characterization

Verifying the successful functionalization of the support material is a critical step. The following techniques provide complementary information about the modified surface.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the organic functional groups on the inorganic support.

  • Procedure: Acquire spectra of the bare support material and the final functionalized CSP.

  • Expected Results: The spectrum of the CSP should show new characteristic peaks corresponding to the mandelate moiety, such as:

    • C=O stretch (amide): ~1640-1680 cm⁻¹

    • Aromatic C=C stretches: ~1450-1600 cm⁻¹

    • C-H stretches (aromatic and aliphatic): ~2800-3100 cm⁻¹

Thermogravimetric Analysis (TGA)

TGA measures weight loss as a function of temperature and is used to quantify the amount of organic material grafted onto the surface.

  • Procedure: Heat a sample of the dried CSP from room temperature to ~800°C under an inert atmosphere.

  • Expected Results: A significant weight loss step between 200°C and 600°C corresponds to the thermal decomposition of the grafted organic layer. The percentage of weight loss can be used to calculate the surface coverage (grafting density) in μmol/m².

Quantitative Data Summary
Characterization MethodParameter MeasuredTypical Expected Value/Result
FTIR Spectroscopy Presence of Functional GroupsAppearance of amide C=O and aromatic C=C stretching vibrations.
Thermogravimetric Analysis (TGA) Organic Content / Grafting Density2-10% weight loss, corresponding to 1-5 μmol/m² surface coverage.
Elemental Analysis Carbon & Nitrogen ContentC and N content significantly above baseline of unmodified support.
Scanning Electron Microscopy (SEM) Particle Morphology & SizeConfirms nonporous, spherical morphology remains intact after modification.

Application Protocol: Chiral HPLC Separation

This protocol provides a starting point for using the newly synthesized CSP to separate a racemic mixture.

Materials:

  • Mandelate-functionalized CSP

  • Empty HPLC column (e.g., 100 mm x 4.6 mm)

  • Column slurry packing equipment

  • HPLC system with UV detector

  • Racemic analyte (e.g., Propranolol, Warfarin, or other chiral drug)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

Protocol:

  • Column Packing: Pack the mandelate-functionalized CSP into an empty HPLC column using a standard slurry packing technique. This creates the analytical column.

  • System Equilibration: Install the column in the HPLC system. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. A typical starting mobile phase for this type of CSP (normal phase) would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).[11]

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Elution: Inject 5-10 μL of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Data Analysis: If the separation is successful, two distinct peaks corresponding to the two enantiomers will be observed. Calculate the retention factors (k), separation factor (α), and resolution (Rs) to quantify the performance of the separation.

Optimization of Separation

If the initial separation is not optimal, adjust the following parameters:

  • Mobile Phase Composition: Vary the ratio of the polar modifier (isopropanol/ethanol) to the nonpolar solvent (hexane). Increasing the polar modifier content generally decreases retention time.

  • Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance separation time and efficiency.

  • Temperature: Column temperature can affect the thermodynamics of the chiral interaction. Test temperatures between 20°C and 40°C.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the application of this compound in the development of advanced chiral stationary phases using nonporous silica or alumina supports. By synthesizing a custom chiral silane and employing robust surface grafting techniques, researchers can create high-performance materials for the critical task of enantioselective separation. The protocols and characterization methods described herein offer a complete workflow for scientists in pharmaceutical and materials development to innovate and validate novel separation media.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl Mandelate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isopropyl mandelate. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of their synthesis. Here, we will dissect common experimental challenges, offering scientifically grounded solutions and practical advice to streamline your workflow and improve outcomes.

The synthesis of this compound, typically achieved via the Fischer-Speier esterification of mandelic acid with isopropanol, is a cornerstone reaction.[1][2] However, its reversible nature presents a significant hurdle to achieving high yields.[3][4][5] This guide provides a structured approach to overcoming these equilibrium limitations and other common pitfalls.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix this?

A low yield in a Fischer esterification is almost always tied to the reaction's equilibrium.[3][4] The reaction between mandelic acid and isopropanol produces the ester and water. This water can hydrolyze the ester product, reverting it back to the starting materials, thus establishing an equilibrium that often favors the reactants.[6]

Primary Causes & Solutions:

  • Water Accumulation: The presence of water, a reaction product, will push the equilibrium back towards the starting materials according to Le Chatelier's principle.[7][8][9]

    • Solution 1: Continuous Water Removal. The most effective strategy is to remove water as it is formed.[10][11][12] This is best accomplished using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) that forms an azeotrope with water.[3][13][14][15] The water/solvent azeotrope boils off, condenses, and collects in the trap, while the less dense solvent overflows back into the reaction flask, physically removing water and driving the reaction to completion.[11][13][15]

    • Solution 2: Use of Drying Agents. If a Dean-Stark apparatus is not feasible, molecular sieves can be added to the reaction mixture to sequester the water produced. Ensure the sieves are properly activated before use.

  • Unfavorable Reactant Stoichiometry: With a 1:1 molar ratio of acid to alcohol, the reaction typically reaches an equilibrium yield of around 65-70%.[16]

    • Solution: Use an Excess of a Reactant. To shift the equilibrium towards the product side, use a large excess of one of the reactants.[7][8][9][16] Since isopropanol is typically less expensive and more easily removed than mandelic acid, using it in a 3 to 10-fold excess is a common and effective strategy.[4][17]

  • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the mandelic acid, making it more electrophilic and susceptible to nucleophilic attack by the isopropanol.[17][18][19]

    • Solution: Verify Catalyst Choice and Loading. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard, effective catalysts.[1][20] Ensure the catalyst is not old or hydrated, which would reduce its activity. A typical catalytic loading is 1-5 mol% relative to the limiting reagent (mandelic acid).

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent, but excessively high temperatures can promote side reactions.[8][21]

    • Solution: Optimize Reflux Temperature. The reaction should be heated to reflux to ensure a reasonable reaction rate. The temperature will be dictated by the boiling point of the alcohol or the azeotropic mixture if a Dean-Stark trap is used. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Q2: I'm observing the formation of significant byproducts. What are they and how can I prevent them?

The most common side reaction in acid-catalyzed reactions of alcohols is dehydration to form ethers or alkenes, especially at high temperatures.

Primary Cause & Solution:

  • Alcohol Dehydration: Isopropanol, being a secondary alcohol, can undergo acid-catalyzed dehydration to form diisopropyl ether or, less commonly, propene. This is more prevalent with strong, concentrated acids and high temperatures.[22]

    • Solution 1: Control Temperature. Avoid excessive heating. Maintain a gentle reflux rather than a vigorous one.

    • Solution 2: Use a Milder Catalyst. If ether formation is a persistent issue, consider using a milder catalyst or a lower concentration of sulfuric acid. p-TsOH is often considered a slightly milder alternative.[1]

    • Solution 3: Proper Workup. Byproducts can often be removed during purification. Diisopropyl ether has a much lower boiling point (68°C) than this compound (approx. 292°C), making it easily separable by distillation.[23]

Q3: My product is difficult to isolate and purify after the reaction. What can I do to improve the workup procedure?

A clean workup is essential for obtaining a pure product and an accurate yield calculation. Common issues include emulsion formation and incomplete removal of the acid catalyst or excess reactants.[24]

Problem-Specific Solutions:

  • Emulsion During Aqueous Wash: Emulsions can form during the neutralization and washing steps, trapping the product and making phase separation difficult.

    • Solution: Use Brine. To break emulsions, perform the final aqueous wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

  • Incomplete Catalyst Neutralization: Residual acid catalyst can degrade the ester product over time, especially during purification by distillation (charring).

    • Solution: Thorough Neutralization and Washing. After cooling the reaction mixture, dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases (indicating all acid is neutralized), and finally with brine.[25]

  • Difficulty Removing Excess Isopropanol: If a large excess of isopropanol was used, it must be removed efficiently.

    • Solution: Rotary Evaporation and Vacuum Distillation. Most of the excess isopropanol can be removed using a rotary evaporator. The final product, this compound, has a high boiling point and can be purified from any remaining starting materials or non-volatile impurities by vacuum distillation.[23]

Visualizing the Path to Higher Yield

To better diagnose and resolve issues with low yield, the following flowchart provides a logical troubleshooting sequence.

TroubleshootingYield start Low Isopropyl Mandelate Yield q1 Is water being actively removed? start->q1 s1 Implement Dean-Stark trap or add molecular sieves. q1->s1 No q2 Is an excess of isopropanol being used? q1->q2 Yes s1->q2 s2 Increase isopropanol to a 3-10 fold molar excess. q2->s2 No q3 Is the acid catalyst active and sufficient? q2->q3 Yes s2->q3 s3 Use fresh H₂SO₄ or p-TsOH at 1-5 mol%. q3->s3 No end_node Yield Improved q3->end_node Yes s3->end_node

Caption: A troubleshooting flowchart for diagnosing low yield.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the Fischer-Speier esterification? A: The reaction involves several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the mandelic acid.[18][19] This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the isopropanol.[1] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product.[1][4]

  • Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside standards of your starting materials (mandelic acid and isopropanol) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the less polar ester product. The disappearance of the mandelic acid spot signals the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Q: Are there any specific safety precautions I should take? A: Yes. Concentrated sulfuric acid is highly corrosive and requires careful handling in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Isopropanol and other organic solvents are flammable.[14] Therefore, heating should be done using a heating mantle and not an open flame. Always ensure the reaction setup is properly vented.

Key Experimental Protocol: High-Yield Synthesis Using a Dean-Stark Trap

This protocol outlines a robust method for synthesizing this compound with a high yield by incorporating continuous water removal.

Workflow node_setup Step 1: Reactant Setup In a round-bottom flask, combine mandelic acid (1.0 eq), isopropanol (5.0 eq), toluene (approx. 40% of isopropanol volume), and a magnetic stir bar. node_catalyst Step 2: Catalyst Addition Carefully add concentrated sulfuric acid (H₂SO₄, 0.02 eq) dropwise while stirring. node_setup->node_catalyst node_reflux Step 3: Reflux & Water Removal Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Collect the water byproduct in the graduated arm of the trap. node_catalyst->node_reflux node_monitor Step 4: Monitoring Monitor the reaction via TLC until the mandelic acid spot disappears (typically 4-8 hours). node_reflux->node_monitor node_workup Step 5: Workup & Neutralization Cool to room temp. Transfer to a separatory funnel. Wash with H₂O, then saturated NaHCO₃ solution, and finally brine. node_monitor->node_workup node_purify Step 6: Purification Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the resulting crude oil by vacuum distillation. node_workup->node_purify

Caption: A step-by-step workflow for this compound synthesis.

Data Summary: Typical Reaction Parameters
ParameterRecommended ValueRationale
Mandelic Acid : Isopropanol 1 : 3 to 1 : 10Shifts equilibrium towards product formation (Le Chatelier's Principle).[7][9][16]
Catalyst Conc. H₂SO₄ or p-TsOHEffective proton source to activate the carboxylic acid.[1][5]
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without promoting excessive side reactions.
Temperature RefluxProvides necessary activation energy for a reasonable reaction rate.[8]
Water Removal Dean-Stark ApparatusThe most efficient method to continuously remove water and drive the reaction to completion.[11][13]

References

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Technical Support Center: Purification of Crude Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude Isopropyl Mandelate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key chemical intermediate, notably recognized as a process impurity in the synthesis of Pregabalin.[1][2][3][4][5][6] Its structural integrity and purity are paramount for the safety and efficacy of final pharmaceutical products. Crude this compound obtained from synthesis is often contaminated with unreacted starting materials, byproducts, and residual solvents. This guide provides a structured approach to identifying and removing these impurities effectively.

Section 1: Identifying the Problem - Common Impurities

Understanding the potential impurities in your crude product is the first step toward selecting an effective purification strategy. The most common synthesis route, the Fischer esterification of mandelic acid with isopropyl alcohol, can introduce several predictable contaminants.[1][7]

Table 1: Potential Impurities in Crude this compound

ImpurityChemical NameOriginBoiling Point (°C)Removal Considerations
Starting Material Mandelic AcidUnreacted starting material133 (decomposes)Non-volatile. Can be removed by basic wash or distillation.
Starting Material/Solvent Isopropyl AlcoholUnreacted starting material/solvent82.5Highly volatile. Easily removed by evaporation or distillation.
Byproduct Diisopropyl EtherAcid-catalyzed dehydration of isopropyl alcohol68-69Highly volatile. Can be removed by distillation.
Byproduct WaterProduct of esterification100Can form an azeotrope with isopropyl alcohol[8]; removed during solvent evaporation or distillation.
Side Products Polymeric MaterialsSelf-condensation or degradationHigh/Non-volatileTypically removed by distillation (remain in pot) or crystallization.
Section 2: Purification Strategy Selection

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. Distillation is ideal for separating volatile impurities with different boiling points, while crystallization is excellent for removing small amounts of impurities from a solid product. Chromatography is powerful but often reserved for difficult separations or smaller scales.

G start Crude this compound (Analyze by GC/TLC) q1 Are impurities mainly volatile (e.g., solvents, diisopropyl ether)? start->q1 distillation Fractional Vacuum Distillation q1->distillation  Yes q2 Is the product a solid at RT and are impurities present at <10%? q1->q2  No end_pure Pure this compound (Verify Purity) distillation->end_pure crystallization Recrystallization q2->crystallization  Yes chromatography Column Chromatography q2->chromatography  No crystallization->end_pure end_difficult Difficult Separation: Consider Chromatography crystallization->end_difficult Purity still low? chromatography->end_pure

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during purification in a question-and-answer format.

Fractional Vacuum Distillation

Given the high boiling point of this compound (~292°C at 760 mmHg), vacuum distillation is essential to prevent thermal decomposition.[1][9]

Q1: My product is turning dark brown and seems to be decomposing in the distillation flask, even under vacuum. What's wrong?

A1: This indicates thermal degradation. The cause is likely either too high a pot temperature or localized overheating.

  • Causality: this compound contains a secondary alcohol and an ester, functional groups that can be susceptible to elimination or other degradation pathways at high temperatures.

  • Solutions:

    • Increase the Vacuum: Lower the system pressure further. A lower pressure will reduce the boiling point, allowing distillation at a safer temperature.

    • Use a Good Quality Vacuum Pump: Ensure your pump can achieve and hold a stable vacuum below 10 mmHg.

    • Improve Heat Transfer: Use a heating mantle with a stirrer, and ensure the flask is not more than half full to promote even boiling and prevent bumping. Avoid direct, intense heating from a Bunsen burner.

    • Minimize Residence Time: Distill the product as quickly as possible without compromising separation efficiency.

Q2: My distillation is very slow, and I can't achieve the expected boiling point for my vacuum level.

A2: This is a common problem often related to an inefficient vacuum or system leaks.

  • Causality: The boiling point of a liquid is directly dependent on the pressure. If the actual pressure in the system is higher than what your gauge reads, the boiling point will be correspondingly higher.

  • Solutions:

    • Check for Leaks: Inspect all glass joints, tubing, and connections. Ensure joints are properly greased (if using standard ground glass) and sealed.

    • Verify Vacuum Gauge Accuracy: Ensure your vacuum gauge is positioned correctly (between the distillation apparatus and the pump) and is calibrated.

    • Ensure Adequate Heating: While avoiding overheating, ensure the heating mantle is set to a temperature sufficiently above the target boiling point to provide the necessary energy for vaporization.

Recrystallization

Isopropyl DL-Mandelate is described as a low-melting white solid, making it a candidate for purification by recrystallization.[2]

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath check Crystals Formed? ice_bath->check filtrate Vacuum Filtration check->filtrate Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal check->troubleshoot No wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product troubleshoot->check

Caption: Standard workflow for recrystallization.

Q3: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.

  • Causality: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid. Impurities can also suppress the melting point of the eutectic mixture.

  • Solutions:

    • Add More Solvent: The immediate solution is to add more hot solvent to redissolve the oil, then allow it to cool much more slowly.

    • Change Solvents: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[10] You may need to screen for a less polar or more polar solvent. A mixed-solvent system (one "good" solvent and one "poor" solvent) can also be effective.

    • Slow Cooling: Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.

Q4: No crystals are forming, even after the solution has cooled completely.

A4: This indicates that the solution is not supersaturated, or that nucleation is inhibited.

  • Causality: Either too much solvent was used, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a surface for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and re-cool.

    • Cool to a Lower Temperature: If not already done, place the flask in a freezer or a dry ice/acetone bath, but be cautious of the solvent freezing.

Column Chromatography

This technique is useful for separating compounds with similar physical properties that are difficult to separate by other means.[11]

Q5: When should I choose chromatography over distillation or crystallization?

A5: Chromatography is the preferred method in several scenarios:

  • Difficult Separations: When impurities have boiling points very close to your product or co-crystallize with it.

  • Thermally Sensitive Compounds: If your compound degrades even under high vacuum.

  • Small Scale: It is often more practical and efficient for purifying small quantities (mg to g scale) of material.

  • Multiple Components: When the crude mixture contains several different byproducts that need to be separated simultaneously.

Q6: My compound is smearing or "tailing" down the column, leading to poor separation.

A6: Tailing is often caused by interactions with the stationary phase or issues with the mobile phase.

  • Causality: this compound has a free hydroxyl group and an ester carbonyl, which can interact strongly with the acidic silanol groups on standard silica gel. This can lead to poor peak shape.[12]

  • Solutions:

    • Optimize the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to compete for the active sites on the silica, reducing tailing for basic or neutral compounds. For acidic compounds, a small amount of acetic or formic acid can help.

    • Use a Different Stationary Phase: Consider using deactivated (neutral) silica or alumina. For very polar compounds, reversed-phase (C18) chromatography might be a better choice.[11]

    • Do Not Overload the Column: Loading too much crude material will exceed the column's capacity and inevitably lead to broad peaks and poor separation. A general rule is to load 1-5% of the silica gel's weight.

Section 4: Purity Assessment

After purification, it is crucial to verify the purity of the this compound.

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining purity, often providing results as a percentage area.[3][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient quantity (>1%).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., -OH, C=O ester) and can be compared to a reference spectrum.[15]

Section 5: Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
  • Preparation: Add the crude this compound (e.g., 50 g) and a magnetic stir bar to a round-bottom flask (250 mL).

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a vacuum-adapter, and receiving flasks. Ensure all joints are secure.

  • Evacuate: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect a low-boiling forerun, which will contain residual solvents like isopropyl alcohol and diisopropyl ether.

    • As the temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the main product fraction.

    • Stop the distillation before the pot goes to dryness to avoid charring of non-volatile residues.

  • Shutdown: Remove the heating mantle, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting the purified liquid.

Protocol 2: Recrystallization
  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, water) both at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold.[10][16] Hexane/ethyl acetate mixtures are often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • AXEL. (n.d.). 85-5647-90 Isopropyl DL-Mandelate 100mg 452669. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design.
  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2018). The IR spectra of the isopropyl ester of mandelic acid: the synthesized one (top), the ester from the LGC certificate (bottom). ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4118-51-8| Product Name : Pregabalin - Impurity D| Chemical Name : this compound. Retrieved from [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • USP. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

  • Liu, G., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
  • U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2018). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester.
  • Google Patents. (n.d.). EP0272146A2 - Isopropyl alcohol purification process.
  • Dubey, S., et al. (2018). impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). WO2015026161A1 - Method for purifying isopropyl alcohol.
  • Santa Monica College. (2009). Distillation of Isopropanol (2-propanol). Retrieved from [Link]

  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Prajapati, Y. K., & Desai, K. R. (2015). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. International Journal of Innovative Research in Science, Engineering and Technology.
  • Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
  • The Royal Society of Chemistry. (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Advances.
  • Reddit. (2017). What's the best way to purify Isopropyl Alcohol?. Retrieved from [Link]

  • Google Patents. (n.d.). AU2017273431A1 - Processes for producing methenamine mandelate.
  • Patel, B. H., et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

Sources

Technical Support Center: Isopropyl Mandelate Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isopropyl mandelate, the isopropyl ester of mandelic acid, is a key intermediate in various organic syntheses and is notably recognized as a process impurity in the manufacturing of pharmaceuticals such as Pregabalin (Pregabalin EP Impurity D).[1][2][3] Achieving high purity is critical, yet the common synthesis routes, particularly Fischer-Speier esterification, are susceptible to equilibrium limitations and side reactions. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered by researchers and drug development professionals during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)
FAQ 1: What is the primary reaction for synthesizing this compound and what is its mechanism?

The most prevalent and economically viable method for synthesizing this compound is the Fischer-Speier esterification . This reaction involves heating mandelic acid with an excess of isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The mechanism proceeds through several equilibrium steps, making reaction conditions crucial for driving the process toward the desired ester product.

Mechanism of Fischer-Speier Esterification:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of mandelic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]

  • Nucleophilic Attack: A molecule of isopropyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which is now protonated.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final this compound ester and regenerate the acid catalyst.[6]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products MandelicAcid Mandelic Acid ProtonatedAcid Protonated Mandelic Acid MandelicAcid->ProtonatedAcid 1. Protonation Isopropanol Isopropanol TetrahedralIntermediate Tetrahedral Intermediate Isopropanol->TetrahedralIntermediate Catalyst H⁺ (Catalyst) Catalyst->ProtonatedAcid ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack WaterLoss Protonated Ester TetrahedralIntermediate->WaterLoss 3. Proton Transfer & 4. Elimination of H₂O IsopropylMandelate This compound WaterLoss->IsopropylMandelate 5. Deprotonation RegenCatalyst H⁺ (Catalyst) WaterLoss->RegenCatalyst Water Water

Caption: Fischer Esterification mechanism for this compound synthesis.

FAQ 2: What are the most common side products and impurities I should expect in my reaction?

Impurities can originate from unreacted starting materials, competing side reactions, the catalyst, or subsequent degradation.[5][9] Identifying these is the first step in optimizing your process.

Impurity/Side ProductSource / Reason for FormationRecommended Analytical Detection Method
Mandelic Acid Unreacted starting material due to incomplete reaction or equilibrium reversal.[4]HPLC, LC-MS
Isopropyl Alcohol Unreacted starting material, often used in excess.[9]GC-HS (Headspace Gas Chromatography)
Water Co-product of the esterification reaction. Its presence can drive hydrolysis.[6][10]Karl Fischer Titration
Diisopropyl Ether Acid-catalyzed self-condensation of two isopropanol molecules at elevated temperatures.[11]GC, GC-MS
Isopropyl p-toluenesulfonate Reaction between the isopropanol and a p-TsOH catalyst. This is a potential genotoxic impurity.[12]HPLC, LC-MS[12]
Polymeric Species Polymerization of mandelic acid or other reactive species under harsh acidic conditions.GPC (Gel Permeation Chromatography), HPLC with broad peak observation
Residual Solvents (e.g., Toluene) Incomplete removal of solvents used for azeotropic water removal (e.g., in a Dean-Stark setup).[10][13]GC-HS
FAQ 3: My reaction yield is consistently low. What are the likely causes related to side reactions or equilibrium issues?

Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction.[4][6] The accumulation of water, a reaction product, shifts the equilibrium back towards the starting materials (Le Chatelier's Principle), leading to incomplete conversion.

Causality:

  • Presence of Water: Any water present, either from the reactants or generated during the reaction, can hydrolyze the ester product back to mandelic acid and isopropanol.

  • Insufficient Driving Force: Without actively removing water or using a large excess of one reactant (typically the alcohol), the reaction will reach an equilibrium state with significant amounts of starting material remaining.[6][7]

Low_Yield_Troubleshooting cluster_solutions Solutions for Equilibrium start Low Reaction Yield check_crude Analyze Crude Reaction Mixture (HPLC, GC, ¹H NMR) start->check_crude high_sm High % of Starting Materials (Mandelic Acid)? check_crude->high_sm yes_sm Equilibrium Not Shifted high_sm->yes_sm Yes no_sm Significant Side Products? high_sm->no_sm No sol1 Increase Isopropanol Excess (e.g., from 5 to 15 eq.) yes_sm->sol1 sol2 Implement Water Removal (Dean-Stark or Molecular Sieves) yes_sm->sol2 yes_sp Optimize Reaction Conditions (e.g., lower temp to prevent ether formation) no_sm->yes_sp Yes no_sp Review Work-up & Purification (Potential product loss) no_sm->no_sp No

Caption: Troubleshooting workflow for low yields in this compound synthesis.

FAQ 4: I see an unexpected peak in my HPLC chromatogram. How do I build a strategy to identify it?

A systematic approach is crucial for efficiently identifying unknown impurities. This workflow combines chromatographic data with spectroscopic analysis for definitive structural elucidation.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC step1 1. Retention Time (RT) Comparison Spike sample with known starting materials & likely side products. start->step1 q1 Peak RT Matches a Standard? step1->q1 step2 2. LC-MS Analysis Obtain mass-to-charge ratio (m/z) of the unknown peak. q1->step2 No end_known Impurity Identified q1->end_known Yes q2 Mass Corresponds to a Hypothesized Structure? step2->q2 step3 3. Impurity Isolation Use Preparative HPLC to isolate milligram quantities of the impurity. q2->step3 No, or mass is unexpected step4 4. Structural Elucidation Perform ¹H NMR, ¹³C NMR, and other spectroscopic analyses on the isolated compound. q2->step4 Yes, but needs confirmation step3->step4 end_unknown Structure Confirmed step4->end_unknown

Caption: Systematic workflow for the identification of unknown impurities.

Troubleshooting Guides & Protocols
Guide 1: Protocol for Minimizing Side Product Formation

This protocol is designed to maximize yield by aggressively shifting the reaction equilibrium towards the product.

Objective: To synthesize this compound with >95% conversion.

Materials:

  • Mandelic Acid (1.0 eq)

  • Isopropyl Alcohol (IPA), anhydrous (10-15 eq, serves as reactant and solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (optional, for Dean-Stark)

  • Round-bottom flask, condenser, heating mantle, and Dean-Stark apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical for the azeotropic removal of water.[13]

  • Charge Reactants: To the flask, add mandelic acid (1.0 eq), isopropyl alcohol (10 eq), toluene (approx. 2 mL per gram of mandelic acid), and p-TsOH (0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction temperature will be dictated by the boiling point of the solvent mixture.[13]

  • Monitor Progress: Monitor the reaction by TLC or HPLC. The reaction is typically complete when no more water is observed collecting in the trap (usually 4-8 hours).

  • Causality Check: Using a vast excess of IPA and continuously removing water directly addresses the equilibrium limitation, pushing the reaction to completion and minimizing the concentration of unreacted mandelic acid.[6][7] The temperature should be controlled to the minimum required for efficient reflux to reduce the rate of diisopropyl ether formation.[11]

Guide 2: Protocol for Aqueous Work-up and Purification

This procedure is designed to remove the acid catalyst, unreacted mandelic acid, and excess isopropanol.

Objective: To isolate crude this compound free from water-soluble impurities.

Procedure:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 10 volumes).

  • Acid Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the p-TsOH catalyst and deprotonates any unreacted mandelic acid, making it water-soluble.[14]

  • Water Wash: Wash the organic layer with water (2x) and then with a saturated brine solution (1x) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.[15]

  • Further Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[15][16]

Guide 3: Analytical Methodologies for Impurity Profiling

A. HPLC Method for Purity Assessment

This method is suitable for quantifying non-volatile impurities like unreacted mandelic acid and potential sulfonate esters.[12]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 70:30 (A:B), ramp to 30:70 (A:B) over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

B. GC-HS Method for Residual Solvent Analysis

This method is designed to detect and quantify volatile impurities like isopropanol, diisopropyl ether, and toluene.[17]

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film

  • Carrier Gas: Helium, constant flow 2.0 mL/min

  • Oven Program: 40 °C for 5 min, ramp to 220 °C at 15 °C/min, hold for 5 min.

  • Injector: Split (10:1), 230 °C

  • Detector: FID, 250 °C

  • Headspace Parameters:

    • Vial Equilibration Temp: 85 °C

    • Vial Equilibration Time: 20 min

    • Sample: ~100 mg of this compound in 1 mL of DMSO

References
  • Title: this compound | Source: LookChem | URL: [Link]

  • Title: Fischer–Speier esterification | Source: Wikipedia | URL: [Link]

  • Title: Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester | Source: National University of Pharmacy | URL: [Link]

  • Title: AU2017273431A1 - Processes for producing methenamine mandelate | Source: Google Patents | URL
  • Title: The IR spectra of the isopropyl ester of mandelic acid: the synthesized... | Source: ResearchGate | URL: [Link]

  • Title: Oxidation of mandelic acid by chromic acid in presence and absence of oxalic acid and a study on the cooxidation reaction | Source: Oriental Journal of Chemistry | URL: [Link]

  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions | Source: Master Organic Chemistry | URL: [Link]

  • Title: Fischer Esterification | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Isolation by purification – Isolation of impurities | Source: Atlanchim Pharma | URL: [Link]

  • Title: Impurity profiling and drug characterization: backdrop and approach | Source: Pharmaceutical Sciences | URL: [Link]

  • Title: this compound, 4118-51-8 | Source: The Good Scents Company | URL: [Link]

  • Title: Transesterification using isopropanol as a co‐solvent for the production of green biodiesel fuel | Source: ResearchGate | URL: [Link]

  • Title: Automated Analysis of Ultratrace Elemental Impurities in Isopropyl Alcohol | Source: Agilent | URL: [Link]

  • Title: EP0272146A2 - Isopropyl alcohol purification process | Source: Google Patents | URL
  • Title: Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS | Source: Journal for ReAttach Therapy and Developmental Diversities | URL: [Link]

  • Title: Fischer Esterification-Typical Procedures | Source: OperaChem | URL: [Link]

  • Title: Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid | Source: ACS Publications | URL: [Link]

  • Title: Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity | Source: The Royal Society of Chemistry | URL: [Link]

  • Title: An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm | Source: OAText | URL: [Link]

  • Title: Reaction networks and dynamics of isopropyl acetate hydrogenation to produce dual alcohols | Source: ResearchGate | URL: [Link]

  • Title: Fischer Esterification | Source: Chemistry LibreTexts | URL: [Link]

  • Title: What's the best way to purify Isopropyl Alcohol? | Source: Reddit | URL: [Link]

  • Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst | Source: PubMed Central | URL: [Link]

  • Title: ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS | Source: SciELO | URL: [Link]

  • Title: How to purify esterefication product? | Source: ResearchGate | URL: [Link]

Sources

Technical Support Center: Optimizing Mandelic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mandelic acid esterification. As researchers and drug development professionals, achieving high yield and purity in the synthesis of mandelic acid esters is paramount. These compounds are not only valuable chiral building blocks but also key precursors in the pharmaceutical and chemical industries.[1] This guide is designed to provide you with practical, field-proven insights to overcome common challenges encountered during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting guides and robust protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing mandelic acid esters?

The most prevalent and industrially scalable method is the Fischer-Speier esterification .[2] This is a classic organic reaction where mandelic acid is heated with an alcohol in the presence of a strong acid catalyst.[3] Its primary advantages are the use of inexpensive starting materials and its relative simplicity.[2] The reaction is, however, an equilibrium process, which presents the main challenge in optimizing yields.[4][5]

Q2: My esterification yield is consistently low. What is the most likely reason?

The primary culprit for low yields in Fischer esterification is the co-production of water.[4][6] The reaction is reversible, meaning the water formed can hydrolyze the ester product back into the starting mandelic acid and alcohol, preventing the reaction from reaching completion.[4][5] To achieve a high yield, the equilibrium must be actively shifted towards the product side.[3][4] This is typically achieved by using a large excess of one reactant (usually the alcohol) or by continuously removing water as it forms.[6][7]

Q3: What is the dual role of concentrated sulfuric acid (H₂SO₄) in this reaction?

Concentrated sulfuric acid is a highly effective reagent for Fischer esterification due to its dual functionality.[8][9]

  • Catalyst: It protonates the carbonyl oxygen of the mandelic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.[7][10]

  • Dehydrating Agent: Concentrated H₂SO₄ is a powerful hygroscopic agent. It sequesters the water produced during the reaction, preventing the reverse hydrolysis reaction.[8][11] By removing a product, it drives the equilibrium position to the right, increasing the overall yield of the ester.[8][9]

Q4: Besides removing water, what other key parameters influence the reaction outcome?

Several factors must be carefully controlled to optimize the esterification:

  • Reactant Molar Ratio: Employing a large excess of the alcohol can effectively shift the equilibrium towards the ester.[4]

  • Reaction Temperature: Higher temperatures increase the reaction rate. However, excessive heat can promote side reactions, such as the dehydration of secondary alcohols or decomposition of the product.[4] The optimal temperature is often near the boiling point of the alcohol being used, under reflux conditions.[9]

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH), Lewis acids, or reusable solid acid catalysts (e.g., zeolites, ion-exchange resins) can be used.[4][7][12] The choice depends on the sensitivity of your substrates and desired workup procedure.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Problem: Very Low or No Product Formation

This is a common issue that can often be traced back to fundamental reaction principles.

Possible Cause 1: Reaction Equilibrium is Not Favorable The Fischer esterification is an equilibrium-limited reaction. Without intervention, it will stall once a certain concentration of products and reactants is reached.

  • Solution: Drive the reaction forward using Le Châtelier's Principle.

    • Water Removal: The most effective strategy is to remove water as it is formed.[4] For bench-scale synthesis, a Dean-Stark apparatus is the standard method. Alternatively, adding a dehydrating agent like molecular sieves to the reaction flask can be effective.

    • Use Excess Reactant: Increase the concentration of the alcohol. Using the alcohol as the solvent is a common practice that ensures it is in large excess, pushing the equilibrium towards the product side.[13]

Possible Cause 2: Ineffective Catalysis The reaction proceeds extremely slowly without a catalyst.

  • Solution: Verify your catalytic system.

    • Catalyst Choice: Ensure you are using a strong acid catalyst like concentrated H₂SO₄ or p-TsOH.[4]

    • Catalyst Loading: While catalytic, a sufficient amount is needed. A typical loading for H₂SO₄ is 1-3 mol% relative to the carboxylic acid.

    • Catalyst Quality: Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture. Use a fresh, unopened bottle if in doubt.

Problem: Product is Contaminated with Starting Material After Workup

Detecting mandelic acid in your final product indicates either an incomplete reaction or hydrolysis during purification.

Possible Cause 1: Incomplete Reaction The reaction was stopped before reaching equilibrium or was not driven sufficiently to completion.

  • Solution:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue heating under reflux until the mandelic acid spot is no longer visible or its intensity remains constant over time.

    • Optimize Temperature: Ensure the reaction is being heated effectively. The temperature should be maintained at the boiling point of the alcohol solvent.[9]

Possible Cause 2: Premature Hydrolysis During Workup Adding aqueous solutions to the acidic reaction mixture before the ester is isolated can cause it to hydrolyze back to the starting materials.

  • Solution:

    • Cool the Reaction: Before workup, cool the reaction mixture to room temperature.

    • Neutralize Carefully: Dilute the cooled mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst. This should be done in a separatory funnel to allow for the removal of the aqueous layer. The organic layer containing the ester can then be washed with water and brine.

Problem: Presence of Unknown Byproducts

The formation of unexpected impurities can complicate purification and reduce yields.

Possible Cause 1: Self-Esterification or Dimerization Mandelic acid possesses both a hydroxyl and a carboxylic acid group, which can lead to the formation of ester dimers, especially under harsh conditions.[14]

  • Solution:

    • Control Temperature: Avoid excessive temperatures. Maintain a gentle reflux.

    • Use Milder Catalysts: If dimerization is a persistent issue, consider switching from H₂SO₄ to a milder catalyst like p-TsOH or a solid acid catalyst.[15]

Possible Cause 2: Side Reactions from Starting Materials Impurities in the starting materials or reactions involving the alcohol can lead to byproducts. For example, benzaldehyde, a common impurity or degradation product of mandelic acid, can react to form 2,5-diphenyl-1,3-dioxolan-4-one.[4][15]

  • Solution:

    • Use High-Purity Reagents: Ensure the mandelic acid and alcohol are of high purity. Recrystallize or distill the starting materials if necessary.[16]

    • Avoid High Temperatures: Tertiary alcohols are prone to elimination reactions under strong acid and heat.[2] If using such an alcohol, milder esterification methods like the Steglich esterification may be more appropriate.[17]

Visualized Workflows and Decision Trees

To further aid in your experimental design and troubleshooting, we have provided diagrams for key processes.

Fischer Esterification General Workflow

This diagram outlines the standard sequence of operations for performing a Fischer esterification of mandelic acid.

FischerEsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Charge Flask Mandelic Acid, Alcohol (excess), Boiling Chips AddCat 2. Add Catalyst (e.g., conc. H₂SO₄) Setup->AddCat Assemble 3. Assemble Apparatus Reflux Condenser (Optional: Dean-Stark Trap) AddCat->Assemble Heat 4. Heat to Reflux Monitor Temperature Assemble->Heat Monitor 5. Monitor Progress (TLC) React until complete Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Dilute & Neutralize Add Solvent (Ether/EtOAc) Wash with NaHCO₃ (aq) Cool->Extract Wash 8. Wash Organic Layer Water, then Brine Extract->Wash Dry 9. Dry & Filter (e.g., Na₂SO₄ or MgSO₄) Wash->Dry Evaporate 10. Evaporate Solvent Rotary Evaporator Dry->Evaporate Purify 11. Purify Product Vacuum Distillation or Recrystallization Evaporate->Purify Characterize 12. Characterize (NMR, IR, MS) Purify->Characterize LowYieldTroubleshooting Start Low Yield Observed CheckTLC Is Mandelic Acid still present in crude TLC? Start->CheckTLC CheckWorkup Was an aqueous workup performed on the acidic mixture? CheckTLC->CheckWorkup No CheckWaterRemoval Was water actively removed (e.g., Dean-Stark)? CheckTLC->CheckWaterRemoval Yes Sol_Hydrolysis Possible Cause: Product hydrolysis during workup. Solution: Neutralize before aqueous wash. CheckWorkup->Sol_Hydrolysis Action CheckExcessAlcohol Was alcohol used in large excess? CheckWaterRemoval->CheckExcessAlcohol No CheckCatalyst Was a strong acid catalyst used? CheckWaterRemoval->CheckCatalyst Yes Sol_Water Solution: Use Dean-Stark trap or add molecular sieves. CheckWaterRemoval->Sol_Water Action CheckExcessAlcohol->CheckCatalyst Yes Sol_Excess Solution: Increase alcohol-to-acid ratio. Use alcohol as solvent. CheckExcessAlcohol->Sol_Excess Action Sol_Catalyst Solution: Check catalyst activity/amount. Increase reaction time/temp. CheckCatalyst->Sol_Catalyst Action

Caption: Decision tree for diagnosing low ester yield.

Data Summary & Protocols

Table 1: Comparison of Common Acid Catalysts
CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1 - 5%Inexpensive, highly active, acts as a dehydrating agent. [8]Can cause charring/side reactions at high temperatures; corrosive; difficult to remove.
p-Toluenesulfonic Acid (p-TsOH) 1 - 5%Solid (easy to handle), highly active, generally causes fewer side reactions than H₂SO₄. [4]More expensive than H₂SO₄; must be removed during workup.
Solid Acid Catalysts (e.g., Zeolites, Nafion, Amberlyst-15) 5 - 20% (w/w)Reusable, easily removed by filtration, environmentally benign ("green"). [12][15]May have lower activity requiring higher temperatures or longer reaction times; potential for pore diffusion limitations.
Lewis Acids (e.g., FeCl₃, ZnCl₂) 5 - 10%Can be effective for sterically hindered substrates. [12][18]Can be moisture-sensitive; require anhydrous conditions; metal contamination of product.
Experimental Protocol: General Procedure for Methyl Mandelate Synthesis

This protocol describes a standard Fischer esterification of mandelic acid with methanol.

Materials:

  • Mandelic Acid (1.0 eq)

  • Methanol (MeOH, 20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mandelic acid and methanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue heating for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (x2) - Caution: CO₂ evolution! Vent frequently.

    • Water (x1)

    • Brine (x1)

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl mandelate.

  • Purification: If necessary, purify the crude product by vacuum distillation to obtain the pure methyl mandelate. [19]

References

  • Shanker, R., & Varma, S. (1974). Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Journal of Scientific & Industrial Research. Link

  • BenchChem. (2025). Troubleshooting low yield in ethyl mandelate esterification. BenchChem Tech Support. Link

  • Gambacorta, G., et al. (2020). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Aldehydes. Chemistry – A European Journal. Link

  • Uhle, F. C. (1959). U.S. Patent No. US2884426A. Google Patents. Link

  • Kiss, L. D., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. Link

  • Khadilkar, B. M., & Madyar, V. R. (1999). Fe2(SO4)3 xH2O In Synthesis : A New and Convenient Catalyst For The Esterification Of Mandelic Acid With Alcohols. Synthetic Communications. Link

  • Sheng, J., et al. (2005). Optimization of Reaction Conditions in the Asymmetric Synthesis of D-Mandelic Acid Methyl Ester Catalyzed by Saccharomyces Cereviriae. Journal of University of Chinese Academy of Sciences. Link

  • Tanaka, H., & Yajima, S. (2001). U.S. Patent No. JP4995429B2. Google Patents. Link

  • McKenzie, A., & Wren, H. (1904). XLII.—The esterification of r-mandelic acid by menthol and borneol. Journal of the Chemical Society, Transactions. Link

  • Singh, H., & Long, J. (1974). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. ResearchGate. Link

  • Organic Chemistry Explained. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. organicchemistryexplained.com. Link

  • Zhong, W., et al. (2023). Lipase Immobilized onto Metal‐Organic Frameworks for Enantioselective Resolution of Mandelic Acid. ResearchGate. Link

  • Wikipedia. (n.d.). Mandelic acid. Wikipedia. Link

  • Uysal, B., & Şahin, M. (2020). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Processes. Link

  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. Link

  • Zhang, Z., et al. (2015). Effects of dehydrating agents on hydroesterification reaction. ResearchGate. Link

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification. UTSC Chemistry Online. Link

  • Wu, M., et al. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C3N4 combined catalyst in aqueous media. RSC Green Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org. Link

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Link

  • Dunne, J. F., et al. (2017). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Catalysis Science & Technology. Link

  • Schering Aktiengesellschaft. (1979). EP0006539A1 - Process for the preparation of mandelic-acid esters. Google Patents. Link

  • Thorat, B. R., et al. (2021). Mandelic acid: an efficient and green organo-catalyst for synthesis of 2,4,5-trisubstituted Imidazoles under solvent free condition. ResearchGate. Link

  • Duesel, B. F., & Gister, S. (1951). U.S. Patent No. US2562861A. Google Patents. Link

  • Juvancz, Z., et al. (2022). The temperature dependence of chiral selectivity values of mandelic acid derivatives on various permethylated cyclodextrin selectors. ResearchGate. Link

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. homework.study.com. Link

  • Al-mashhdani, A. H., & Al-mayahy, U. H. (2015). Kinetic Study of Esterification Reaction. International Journal of Advanced Research. Link

  • Belov, F., et al. (2024). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Chemical Engineering Science. Link

  • Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?. quora.com. Link

  • Zhang, G., & Wang, J. (2014). CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid. Google Patents. Link

  • Yadav, G. D., & Bhagat, R. (2015). Clean esterification of mandelic acid over Cs2.5H0.5PW12O40 supported on acid treated clay. ResearchGate. Link

  • Science Q. (n.d.). Esterification Lab Answers. scienceq.net. Link

  • Acevedo, D., et al. (2018). Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics. ResearchGate. Link

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Mandelic Acid Ester (mandelate). ResearchGate. Link

  • de Medeiros, L. L., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Link

  • Organic Syntheses. (n.d.). mandelic acid. orgsyn.org. Link

  • Quora. (2023). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium?. quora.com. Link

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. scienceready.com.au. Link

  • Reddit. (2022). Esterification not Working (Separation). reddit.com. Link

  • Wikipedia. (n.d.). Mandelic acid. Wikipedia. Link

  • Campisciano, V., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering. Link

  • Miss Angler. (2020). Esterification - Dehydration through Elimination. YouTube. Link

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). masterorganicchemistry.com. Link

  • Sharma, A., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Tetrahedron. Link

Sources

Technical Support Center: Challenges in the Scale-Up Production of Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Isopropyl Mandelate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and solutions to common challenges encountered during production. Drawing from established chemical principles and practical experience, this document offers a blend of troubleshooting guides, FAQs, and detailed protocols to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for process development and scale-up.

Q1: What is the most prevalent and scalable method for synthesizing this compound?

The most common and industrially viable method for producing this compound is the Fischer-Speier esterification . This reaction involves the direct esterification of mandelic acid with isopropanol in the presence of an acid catalyst.[1][2] It is favored for its cost-effectiveness and the use of readily available starting materials.[1] Alternative methods like transesterification exist but are often more suitable for specific applications where direct esterification might be problematic.[3][4]

Q2: What are the critical process parameters (CPPs) to monitor during a Fischer esterification for this compound scale-up?

Scaling up a Fischer esterification requires careful control over several parameters to ensure consistency, yield, and purity. The most critical are:

  • Temperature: Reaction kinetics are highly temperature-dependent. Reflux temperature is typically used to maximize the reaction rate without degrading the reactants or products.[5]

  • Catalyst Loading: The amount and type of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) directly influence the reaction rate.[2] Insufficient catalyst leads to slow and incomplete reactions.[6]

  • Reactant Molar Ratio: The equilibrium nature of the Fischer esterification necessitates using one reactant in excess to drive the reaction towards the product.[2][6] Typically, isopropanol is used in large excess as it can also serve as the reaction solvent.[5]

  • Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials, reducing the yield.[2][6] On a larger scale, continuous removal of water is crucial.

  • Mixing/Agitation: Homogeneous mixing is vital to ensure efficient heat and mass transfer, especially in larger reactors, preventing localized overheating and ensuring reactants are in constant contact with the catalyst.

Q3: What are the potential side reactions during the synthesis of this compound?

The primary side reaction of concern, especially under strong acid catalysis and elevated temperatures, is the dehydration of isopropanol to form diisopropyl ether.[7][8] Another potential issue is the self-condensation or decomposition of mandelic acid, although this is less common under typical esterification conditions.

Q4: What are the key safety considerations when scaling up this process?
  • Corrosive Materials: The use of strong acid catalysts like sulfuric acid requires equipment made of or lined with corrosion-resistant materials.

  • Flammable Solvents: Isopropanol is flammable. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area away from ignition sources.

  • Exothermic Reactions: While the esterification itself is not violently exothermic, the initial mixing of the acid catalyst with alcohol can generate significant heat. This addition should be done slowly and with adequate cooling.[9]

  • Pressure Build-up: The reaction is typically run at reflux. The system must be properly vented to prevent pressure build-up.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up production of this compound.

Problem: Low Reaction Yield / Incomplete Conversion

Q: My Fischer esterification for this compound is stalling, resulting in low yield. What are the likely causes and how can I improve the conversion?

A: Low conversion is a classic challenge in Fischer esterification, primarily due to its reversible nature.[1][6] Here are the causal factors and corresponding solutions:

  • Equilibrium Limitation (Water Accumulation): The presence of water, a reaction byproduct, drives the equilibrium backward via hydrolysis.[10]

    • Solution: On a laboratory scale, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.[2][5] For larger scale production, running the reaction under a slight vacuum can help pull off water and isopropanol, with the isopropanol being condensed and returned to the reactor. Alternatively, adding a drying agent like molecular sieves can sequester water, but this is often less practical and cost-effective at scale.[2]

  • Insufficient Catalyst Activity or Loading: The acid catalyst protonates the carbonyl oxygen of the mandelic acid, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.[1] If the catalyst is weak, impure, or used in insufficient quantity, the reaction rate will be slow.

    • Solution: Ensure the catalyst (e.g., concentrated sulfuric acid) is of high purity and used at an appropriate loading (typically 1-5 mol%).

  • Suboptimal Reactant Ratio: To shift the equilibrium, one reactant must be in excess.

    • Solution: Use a large excess of isopropanol (e.g., 5-10 equivalents or more), which can also function as the solvent.[1] This maximizes the probability of the forward reaction occurring.

  • Inadequate Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. The specific temperature will be the boiling point of the isopropanol/solvent mixture.

Troubleshooting Logic: Low Yield

Below is a decision-tree diagram to systematically diagnose the cause of low reaction yield.

G start Low Yield or Stalled Reaction check_water Is water being effectively removed? start->check_water check_reagents Are reactants and catalyst of high purity and correct ratio? check_water->check_reagents Yes solution_water Implement water removal: - Dean-Stark Trap - Vacuum Distillation check_water->solution_water No check_temp Is the reaction at a stable reflux temperature? check_reagents->check_temp Yes solution_reagents Verify reactant quality. Increase excess of isopropanol. Check catalyst loading. check_reagents->solution_reagents No solution_temp Ensure consistent and adequate heating. check_temp->solution_temp No end_node Yield Optimized check_temp->end_node Yes solution_water->end_node solution_reagents->end_node solution_temp->end_node

Caption: Troubleshooting logic for addressing low reaction yield.

Problem: Product Purity Issues

Q: My crude this compound is contaminated with significant impurities. What are these byproducts, and how can I minimize their formation and remove them?

A: Impurities typically arise from unreacted starting materials or side reactions. Proper identification is key to mitigation and purification.[11]

  • Unreacted Mandelic Acid: Mandelic acid is a solid and has a much higher boiling point than the ester product. Its presence is usually due to incomplete conversion.

    • Mitigation: Improve reaction conditions as described in the "Low Yield" section to drive the reaction to completion.

    • Removal: During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the acidic mandelic acid into its water-soluble carboxylate salt, which is then easily separated in the aqueous layer.[12]

  • Diisopropyl Ether: This is formed from the acid-catalyzed dehydration of two isopropanol molecules.

    • Mitigation: Avoid excessively high temperatures or highly concentrated acid conditions, which favor the dehydration reaction.

    • Removal: Diisopropyl ether has a much lower boiling point (68 °C) than this compound (approx. 292 °C).[13] It can be effectively removed during solvent stripping or by fractional vacuum distillation.

  • Other Byproducts: Depending on the quality of starting materials, other impurities may be present.

    • Mitigation: Always use high-purity mandelic acid and isopropanol. Check the water content of the isopropanol, as excess water will inhibit the reaction.[14]

    • Removal: The final purification of this compound is best achieved by vacuum distillation . This technique separates the product from non-volatile impurities (like salts or residual mandelic acid) and other volatile components.

Problem: Difficulties in Product Isolation & Purification

Q: What are the best practices for the work-up and purification of this compound at scale, especially to avoid issues like emulsion formation?

A: A robust work-up and purification protocol is essential for achieving high purity.

  • Quenching & Neutralization: After the reaction is complete, cool the mixture. The excess acid catalyst must be neutralized. A slow addition of a saturated sodium bicarbonate solution is recommended until the pH is neutral (pH ~7). Perform this step carefully to manage the CO₂ evolution.

  • Phase Separation: this compound is not water-soluble. After neutralization, the product will be in the organic phase. If a co-solvent like toluene was used, this is straightforward. If only excess isopropanol was used, water must be added to induce phase separation.

    • Emulsion Prevention: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. To prevent this, add a brine (saturated NaCl solution) during the wash steps. The increased ionic strength of the aqueous layer helps to break up emulsions.

  • Washing: Wash the separated organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove residual acid).

    • Water.

    • Saturated NaCl (brine) solution (to break emulsions and remove bulk water).

  • Drying & Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude ester by vacuum distillation. This is the most effective method for obtaining high-purity this compound on a large scale.

Table 1: Typical Reaction and Purification Parameters
ParameterRecommended Value/MethodRationale
Reactants Mandelic Acid, Isopropanol
Molar Ratio 1 : 5-10 (Acid : Alcohol)Drives equilibrium towards product formation.[1]
Catalyst Conc. H₂SO₄ or p-TsOHEffective proton source to activate the carboxylic acid.[2]
Catalyst Loading 1-5 mol%Balances reaction rate with minimizing side reactions.
Temperature Reflux (approx. 82-90 °C)Provides sufficient energy for the reaction.
Water Removal Dean-Stark / VacuumPrevents reverse reaction (hydrolysis).[2]
Work-up 1. Neutralize with NaHCO₃2. Wash with brineRemoves acid catalyst and helps break emulsions.[12]
Purification Vacuum DistillationMost effective method for high purity at scale.

Experimental Protocols

Protocol 1: Lab Scale (100g) Synthesis of this compound

This protocol outlines a standard procedure for the synthesis and purification of this compound via Fischer esterification.

Materials:

  • Mandelic Acid: 100 g

  • Isopropanol (IPA): 500 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 5 mL

  • Toluene: 150 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: Add mandelic acid (100 g), isopropanol (500 mL), and toluene (150 mL) to the flask.

  • Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (5 mL) to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours, or until no more water is collected and TLC/HPLC analysis shows consumption of the mandelic acid.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Slowly add saturated NaHCO₃ solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess isopropanol.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Process Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage charge_reactants 1. Charge Reactor (Mandelic Acid, IPA, Toluene) add_catalyst 2. Add H₂SO₄ Catalyst charge_reactants->add_catalyst reflux 3. Heat to Reflux (Remove water via Dean-Stark) add_catalyst->reflux monitor 4. Monitor Progress (TLC/HPLC) reflux->monitor cool 5. Cool to Room Temp monitor->cool neutralize 6. Neutralize with NaHCO₃ cool->neutralize wash 7. Wash with Water & Brine neutralize->wash dry 8. Dry Organic Layer (MgSO₄) wash->dry concentrate 9. Solvent Removal (Rotovap) dry->concentrate distill 10. Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for this compound synthesis.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

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  • International Journal of Technology. (2020). Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. Retrieved from [Link]

  • Tulashie, S. K., et al. (2011). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 238-245. doi:10.1021/cg101255t.
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  • Google Patents. (n.d.). AU2017273431A1 - Processes for producing methenamine mandelate.
  • Ukrainets, I. V., et al. (2019). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester.
  • Koncsag, C. I., et al. (2018). Isopropyl Lactate Obtaining by Transesterification in Reactive Distillation System. REVISTA DE CHIMIE, 69(10), 2788-2792.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of biocatalyst loading on synthesis of isopropyl myristate.... Retrieved from [Link]

  • Tuba, R., et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 3(1), 1010-1021. doi:10.1021/acsomega.7b01784. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • MDPI. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(11), 5899.
  • Benavides, A., et al. (2008). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. CT&F - Ciencia, Tecnología y Futuro, 3(4), 135-144.
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  • Ukrainets, I. V., et al. (2019). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. Journal of Organic and Pharmaceutical Chemistry, 17(4(68)), 23-31.
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Technical Support Center: A Guide to Purifying Commercial Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of commercial Isopropyl Mandelate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical chemical intermediate. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental needs. Our focus is on providing robust, self-validating procedures that ensure the integrity of your research.

Understanding the Impurity Profile of Commercial this compound

Commercial this compound, while generally of high quality, can contain several impurities that may impact downstream applications. Understanding the potential origin of these impurities is the first step in selecting an appropriate purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: The most common impurities are residual mandelic acid and isopropyl alcohol from the esterification reaction.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of various byproducts. One common example is the self-esterification of mandelic acid to form an ester dimer.

  • Degradation Products: this compound can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic residues, which would regenerate mandelic acid and isopropyl alcohol.[1] Other degradation pathways might be initiated by light or heat.[1]

  • Solvent Residues: Solvents used during the synthesis and initial purification steps may be present in trace amounts.

A preliminary analysis of your commercial this compound by techniques such as HPLC, GC-MS, or NMR is highly recommended to identify the specific impurities present and their approximate concentrations. This will help you to select the most effective purification method.

Frequently Asked Questions (FAQs) - Troubleshooting Purification

This section addresses common challenges you may encounter during the purification of this compound.

Recrystallization FAQs:

  • Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

    • A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

      • Increasing the solvent volume: This lowers the saturation temperature.

      • Slowing the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

      • Using a different solvent system: The initial solvent may be too poor for your compound at elevated temperatures. A mixed solvent system might provide better results.[2]

  • Q2: I am getting very low recovery after recrystallization. Why is this happening?

    • A2: Low recovery can be due to several factors:

      • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound.[3]

      • Cooling for too short a time: Ensure the solution is thoroughly cooled to maximize crystal formation.

      • The chosen solvent is too good: If the compound has high solubility even at low temperatures, you will have poor recovery. A different solvent or a mixed-solvent system should be explored.

Distillation FAQs:

  • Q3: The vacuum distillation is very slow, and I'm not collecting any distillate at the expected temperature.

    • A3: This could be due to:

      • A leak in the system: Check all glass joints to ensure they are properly sealed. All joints must be greased for vacuum distillation.[4]

      • Inadequate heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound at the achieved pressure.

      • An inefficient vacuum source: Check the performance of your vacuum pump or water aspirator.[4]

  • Q4: My sample is bumping violently during vacuum distillation.

    • A4: Bumping is common under vacuum. To prevent this:

      • Use a stir bar: Continuous stirring provides nucleation sites for smooth boiling. Boiling stones are not effective under vacuum as the trapped air is quickly removed.[4]

      • Use a Claisen adapter: This provides more surface area and helps to prevent bumping liquid from splashing into the condenser.[4]

Chromatography FAQs:

  • Q5: I am seeing significant peak tailing in my HPLC analysis/purification.

    • A5: Peak tailing can be caused by:

      • Secondary interactions with the stationary phase: The hydroxyl group in this compound can interact with residual silanol groups on a silica-based column. Using an end-capped column or adding a small amount of a competitive agent like triethylamine to the mobile phase can help.

      • Column overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Q6: I am not getting good separation between my product and an impurity during flash chromatography.

    • A6: To improve resolution:

      • Optimize the mobile phase: A systematic screening of different solvent systems with varying polarities is recommended.

      • Use a shallower gradient: A slower increase in the polar solvent can improve separation.

      • Decrease the column loading: Overloading the column will lead to poor separation.

Purification Protocols

The following are detailed protocols for the purification of commercial this compound.

Purification by Vacuum Distillation

This is often the most effective method for removing non-volatile impurities and residual solvents.

Protocol:

  • Initial Wash:

    • Dissolve the commercial this compound in an equal volume of diethyl ether.

    • Wash the organic solution twice with a saturated aqueous solution of potassium carbonate to remove any acidic impurities like residual mandelic acid.

    • Wash the organic solution once with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter off the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. Use a stir bar in the distilling flask.[4] All ground glass joints must be properly greased.[4]

    • A Claisen adapter is recommended to prevent bumping.[4]

  • Distillation:

    • Begin stirring and apply vacuum.

    • Once a stable vacuum is achieved, begin to heat the distilling flask gently.

    • Collect the fraction that distills at the correct boiling point for the measured pressure. The boiling point of this compound is 291.8°C at 760 mmHg.[5][6] This temperature will be significantly lower under vacuum.

  • Purity Assessment:

    • Analyze the collected fraction by HPLC, GC-MS, or NMR to confirm its purity.

Visualization of the Vacuum Distillation Workflow:

cluster_prep Initial Preparation cluster_distill Vacuum Distillation cluster_analysis Purity Verification start Commercial this compound dissolve Dissolve in Diethyl Ether start->dissolve wash_k2co3 Wash with aq. K2CO3 dissolve->wash_k2co3 wash_nacl Wash with Brine wash_k2co3->wash_nacl dry Dry over Na2SO4 wash_nacl->dry filter Filter dry->filter rotovap Rotary Evaporation filter->rotovap setup Assemble Vacuum Distillation Apparatus rotovap->setup distill Heat and Collect Distillate setup->distill analysis Purity Analysis (HPLC, GC-MS, NMR) distill->analysis end High-Purity this compound analysis->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Since this compound is a liquid at room temperature, this method would be applicable if it were a solid at lower temperatures or if a solid derivative is formed. Assuming it can be solidified at achievable laboratory temperatures, the following general protocol can be adapted.

Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.[3][7]

    • Good starting points for an ester like this compound include ethanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment:

    • Analyze the dried crystals by HPLC, GC-MS, or NMR to determine their purity.

Visualization of the Recrystallization Workflow:

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Commercial this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analysis Purity Analysis dry->analysis end High-Purity this compound analysis->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Purification by Column Chromatography

Column chromatography is useful for separating compounds with different polarities.

Protocol:

  • Stationary and Mobile Phase Selection:

    • For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • For reversed-phase chromatography, a C18-functionalized silica is a common stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8]

  • Column Packing:

    • Properly pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (for normal-phase) or starting with a high polarity and gradually decreasing it (for reversed-phase).

  • Fraction Collection:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Assessment:

    • Analyze the resulting product by HPLC, GC-MS, or NMR.

Visualization of the Column Chromatography Workflow:

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation start Commercial this compound pack Pack Chromatography Column start->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine rotovap Rotary Evaporation combine->rotovap purity_check Final Purity Analysis rotovap->purity_check end High-Purity this compound purity_check->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

Verifying the purity of your final product is a critical step. The following table summarizes the recommended analytical techniques:

TechniqueInformation ProvidedKey Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection of non-volatile impurities.A UV detector is suitable for the aromatic ring in this compound. Method development will be required to achieve good separation from impurities.[9]
GC-MS (Gas Chromatography-Mass Spectrometry) Detection of volatile impurities, identification of impurities by mass fragmentation.Provides both qualitative and quantitative information. Useful for identifying residual solvents and volatile byproducts.[10]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the impurities.[11][12]1H NMR is excellent for confirming the structure and identifying impurities with distinct signals.

References

  • LookChem. This compound. [Link]

  • The Good Scents Company. This compound, 4118-51-8. [Link]

  • Seidel-Morgenstern, A., & Lorenz, H. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 237-245. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. recrystallization-2.doc.pdf. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Google Patents. US4259521A - Process for resolving DL-mandelic acid.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Lisa, M. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Seidel-Morgenstern, A., & Lorenz, H. (2011). Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics. Crystal Growth & Design, 11(1), 237-245. [Link]

  • Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9219. [Link]

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  • Patsnap. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Organic Chemistry Lab. (2015, June 12). Solvent Vacuum Distillation [Video]. YouTube. [Link]

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  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

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  • Tay, B. Y. P., Yung, S. C., & Teoh, T. Y. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based esters. Journal of Oleo Science, 67(8), 955-961. [Link]

  • Ager, D. J., & Prakash, I. (2007). Isotopic labeling for determination of enantiomeric purity by 2 H NMR spectroscopy. Organic letters, 9(23), 4761-4763. [Link]

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  • Li, Y., Liu, J., & Wang, X. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 995327. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Li, Y., Liu, J., & Wang, X. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in bioengineering and biotechnology, 10, 995327. [Link]

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  • Bevz, O., Ukrainets, I. V., & Vashchenko, O. V. (2019). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 17(3(67), 23-30. [Link]

  • reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

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How to avoid racemization during mandelate ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with mandelic acid and its derivatives. Our goal is to provide you with the expert insights and field-proven protocols necessary to synthesize mandelate esters while preserving the stereochemical integrity of the chiral center. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your success.

Quick Guide & Frequently Asked Questions (FAQs)

Here are answers to the most common issues encountered during mandelate ester synthesis.

Q1: I performed a standard Fischer esterification on my enantiopure (R)-mandelic acid using methanol and a sulfuric acid catalyst, but my final product is racemic. What happened?

A: You have encountered acid-catalyzed racemization. The alpha-proton (the hydrogen on the carbon attached to the phenyl and hydroxyl groups) is labile under strong acidic conditions. The acid protonates the carbonyl oxygen, which facilitates the formation of a planar enol intermediate. When this intermediate reverts to the keto form, the proton can add from either face of the planar structure, resulting in a 50:50 mixture of (R) and (S) enantiomers.

Q2: What is the fundamental cause of racemization in mandelic acid derivatives?

A: The primary cause is the acidity of the alpha-proton at the stereocenter. Both strong acids and strong bases can facilitate the removal of this proton, leading to the formation of a planar intermediate (an enol or an enolate). This loss of three-dimensional structure at the chiral center is why stereochemical information is lost.

Q3: What is the single most important factor to control to prevent racemization?

A: Avoid harsh reaction conditions. Specifically, this means avoiding strong acids (like H₂SO₄, HCl), high temperatures, and strong bases (like NaOH, LDA) that can easily deprotonate the alpha-carbon. The key is to use mild, modern coupling reagents that operate at or below room temperature under neutral or weakly basic conditions.

Q4: Which esterification methods are recommended for preserving stereochemistry?

A: For retaining the original configuration of the mandelic acid, the Steglich Esterification (using DCC or EDC with catalytic DMAP) and the Yamaguchi Esterification are highly recommended. These methods use mild, neutral conditions that do not promote enolization. For achieving an inversion of configuration at a chiral alcohol center (while the mandelic acid itself acts as a nucleophile), the Mitsunobu Reaction is the standard choice.

Core Principles: The Mechanism of Racemization

Understanding why racemization occurs is critical to preventing it. The stereocenter in mandelic acid is susceptible to epimerization because the proton on that carbon is activated by the adjacent phenyl ring and the carbonyl group of the ester. Both acidic and basic conditions create a pathway to a planar, achiral intermediate, which is the root cause of racemization.

Racemization R_Ester R-Mandelate Ester (Chiral) Planar_Intermediate Planar Enol / Enolate Intermediate (Achiral) R_Ester->Planar_Intermediate - H⁺ (Base Cat.) or Tautomerization (Acid Cat.) S_Ester S-Mandelate Ester (Chiral) Planar_Intermediate->R_Ester + H⁺ (from either face) Planar_Intermediate->S_Ester + H⁺ (from either face)

Caption: Mechanism of racemization at the alpha-carbon of a mandelate ester.

Troubleshooting Guides & Recommended Protocols

When enantiopurity is paramount, classical methods like Fischer esterification are unsuitable. Below are detailed guides to modern, mild coupling reactions that are the industry standard for synthesizing chiral esters.

Method Selection Workflow

Before choosing a protocol, consult the following decision guide to select the appropriate method for your specific synthetic goal.

Workflow Start Goal: Synthesize Enantiopure Mandelate Ester Q1 Do you want to RETAIN the stereoconfiguration of the MANDELIC ACID? Start->Q1 Retain YES (e.g., (R)-Acid -> (R)-Ester) Q1->Retain Yes Invert NO (e.g., Inverting a chiral ALCOHOL) Q1->Invert No Q2 Are your substrates sterically hindered? Retain->Q2 Mitsunobu Use Mitsunobu Reaction (DEAD/DIAD + PPh₃) Note: Inverts the ALCOHOL center Invert->Mitsunobu Mandelic acid is the nucleophile Steglich Use Steglich Esterification (DCC/EDC + DMAP) Q2->Steglich No / Moderately Yamaguchi Use Yamaguchi Esterification (TCBC + DMAP) Q2->Yamaguchi Yes

Caption: Decision workflow for selecting the optimal esterification method.

Guide 1: Steglich Esterification

This is the go-to method for most applications due to its mild conditions and reliability. It utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalytic amount of DMAP to facilitate the ester formation.[1][2]

Causality: The reaction proceeds at room temperature under neutral pH. DMAP acts as a superior nucleophile that intercepts the highly reactive O-acylisourea intermediate, forming an N-acylpyridinium salt.[3] This "active ester" is highly electrophilic and readily reacts with the alcohol. This catalytic cycle is crucial because it outcompetes a common side reaction—an irreversible rearrangement of the O-acylisourea to a stable N-acylurea—which would halt the reaction and complicate purification.[1]

ParameterRecommendationRationale
Coupling Agent EDC·HCl or DICEDC·HCl is preferred over DCC. The resulting urea byproduct is water-soluble, simplifying purification via aqueous workup. DCC produces DCU, which is insoluble and must be filtered.[2][4]
Catalyst 4-DMAP (5-10 mol%)Essential for accelerating the reaction and preventing the formation of the N-acylurea byproduct.[3][5]
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent is required. DCM is standard.[6]
Temperature 0 °C to Room Temp.The reaction is initiated at 0 °C to control the initial exothermic activation and then allowed to warm to room temperature. This prevents side reactions and preserves stereochemistry.[5]
Experimental Protocol: Steglich Esterification
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the enantiopure mandelic acid (1.0 eq.), the alcohol (1.1 eq.), and 4-DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the stirred solution in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography on silica gel.

Guide 2: Yamaguchi Esterification

This method is particularly effective for sterically hindered substrates and is renowned for its ability to form esters without epimerization.[7][8]

Causality: The reaction proceeds in two stages. First, the mandelic acid is converted into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC) and a tertiary amine base.[9] This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. DMAP selectively attacks the less-hindered carbonyl center (from the mandelic acid), forming the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol.[9][10] The mild conditions ensure the stereocenter remains untouched.

Experimental Protocol: Yamaguchi Esterification
  • Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the mandelic acid (1.0 eq.) in anhydrous THF. Add triethylamine (1.1 eq.) and cool the solution to 0 °C. Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.05 eq.) in THF. Stir the mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.5 eq.) and DMAP (3.0 eq.) in anhydrous toluene.

  • Coupling: Filter the mixed anhydride solution from step 1 to remove the triethylamine hydrochloride salt. Add the filtrate to the alcohol/DMAP solution and stir at room temperature for 2-12 hours, monitoring by TLC.

  • Workup & Purification: Perform a standard aqueous workup as described for the Steglich esterification, followed by flash column chromatography.

Guide 3: Mitsunobu Reaction (For Stereochemical Inversion)

It is critical to understand that the Mitsunobu reaction does not retain the configuration of a chiral alcohol. It proceeds with a clean Sₙ2 inversion at the alcohol's stereocenter.[11][12] This method is ideal if your goal is to invert a chiral secondary alcohol by esterifying it with mandelic acid. The stereocenter of the mandelic acid, which acts as the nucleophile, is not affected.

Causality: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) activate the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt).[13][14] The mandelate anion, formed by deprotonation of mandelic acid, then acts as a nucleophile, displacing the activated hydroxyl group in a backside attack (Sₙ2), leading to complete inversion of the alcohol's stereochemistry.[12]

Experimental Protocol: Mitsunobu Reaction
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq.), mandelic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. The reaction is often characterized by a color change from yellow/orange to colorless.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Workup & Purification: Concentrate the reaction mixture. The main byproducts are triphenylphosphine oxide (TPPO) and the hydrazine derivative. Purification can be challenging but is typically achieved by flash column chromatography.

References
  • Jat, J. L., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia. [Link]

  • Jat, J. L., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. [Link]

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  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

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Validation & Comparative

A Comparative Guide to Isopropyl Mandelate and Methyl Mandelate as Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a resolving agent is a critical decision that can significantly impact the efficiency, yield, and economic viability of a chiral resolution process. Among the myriad of available resolving agents, derivatives of mandelic acid have long been favored for their efficacy in separating racemic mixtures, primarily through the formation of diastereomeric salts. This guide provides an in-depth, objective comparison of two commonly employed mandelic acid esters: isopropyl mandelate and methyl mandelate. By synthesizing available experimental data and elucidating the underlying chemical principles, this document aims to equip researchers with the necessary insights to make an informed selection for their specific resolution challenges.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and robust technique for separating enantiomers.[1][2] The process hinges on the reaction of a racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure resolving agent (in this case, an ester of mandelic acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities.[2] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered by breaking the salt, and the resolving agent can potentially be recycled.

Performance Comparison: this compound vs. Methyl Mandelate

While both this compound and methyl mandelate operate on the same principle, the seemingly minor structural difference between the isopropyl and methyl groups can lead to notable variations in their performance as resolving agents. The bulkier isopropyl group, in comparison to the methyl group, can influence the crystal packing of the resulting diastereomeric salts, thereby affecting their solubility and, consequently, the efficiency of the resolution.

A direct, head-to-head comparison of these two resolving agents under identical conditions is not extensively documented in publicly available literature. However, a review of studies on the chiral resolution of various compounds using different mandelic acid esters provides valuable insights. For instance, in the resolution of a chiral 1,1'-biphenol derivative, methyl mandelate demonstrated a slightly higher enantiomeric separation efficiency, affording an enantiomeric excess of the separated product (eeS) of 93.1%, compared to 90.7% achieved with this compound.[3] This suggests that for certain substrates, the less sterically hindered methyl ester may facilitate the formation of a more ordered and less soluble diastereomeric salt, leading to a more effective separation.

The choice of resolving agent is also highly substrate-dependent. The specific interactions between the racemic compound and the mandelate ester, including hydrogen bonding, van der Waals forces, and steric hindrance, play a crucial role in the formation and crystallization of the diastereomeric salts. Therefore, the optimal resolving agent for one racemic mixture may not be the most effective for another.

Resolving AgentRacemic SubstrateEnantiomeric Excess (eeS)Reference
Methyl Mandelate 1,1'-Biphenol derivative93.1%[3]
This compound 1,1'-Biphenol derivative90.7%[3]

Table 1: Comparison of Enantiomeric Excess in the Resolution of a 1,1'-Biphenol Derivative

Experimental Workflow for Chiral Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using either this compound or methyl mandelate.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer Recovery cluster_3 Resolving Agent Recovery racemic_amine Racemic Amine (R/S) dissolution Dissolution in a Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Isopropyl Mandelate or (R)-Methyl Mandelate) resolving_agent->dissolution mixing Mixing and Stirring dissolution->mixing cooling Cooling to Induce Crystallization mixing->cooling filtration Filtration to Separate Less Soluble Diastereomer cooling->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor acidification_less Acidification/Basification to Break Salt less_soluble->acidification_less acidification_more Acidification/Basification to Break Salt mother_liquor->acidification_more extraction_less Extraction of Desired Enantiomer acidification_less->extraction_less recovery Recovery and Purification of Resolving Agent acidification_less->recovery final_product final_product extraction_less->final_product Purified Enantiomer 1 extraction_more Extraction of Other Enantiomer acidification_more->extraction_more acidification_more->recovery final_product2 final_product2 extraction_more->final_product2 Purified Enantiomer 2 recycled_agent recycled_agent recovery->recycled_agent Recycled Resolving Agent G cluster_0 Reactants cluster_1 Diastereomeric Salts Racemic Amine R-Amine / S-Amine Diastereomer 1 (R-Amine)-(R-Mandelate Ester) Salt Racemic Amine->Diastereomer 1 Diastereomer 2 (S-Amine)-(R-Mandelate Ester) Salt Racemic Amine->Diastereomer 2 Chiral Resolving Agent R-Mandelate Ester Chiral Resolving Agent->Diastereomer 1 Chiral Resolving Agent->Diastereomer 2

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Isopropyl Mandelate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a cornerstone of chiral analysis. Isopropyl mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods to ensure its stereochemical purity. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving this compound enantiomers, supported by established experimental data and field-proven insights. We will delve into the rationale behind methodological choices, from column selection to mobile phase optimization, to empower you to develop and validate a trustworthy analytical protocol.

The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). The enantioselective recognition mechanism of the CSP is what makes the separation of enantiomers—molecules with identical physical properties in an achiral environment—possible. For mandelic acid and its esters, polysaccharide-based CSPs are the industry's go-to starting point due to their broad applicability and proven success.

These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create chiral grooves. Enantiomers fit into these grooves differently, leading to the formation of transient diastereomeric complexes with varying stability. This difference in interaction energy results in different retention times. The primary interactions governing this separation are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

While other CSPs like Pirkle phases, cyclodextrin-based, and protein-based columns exist, polysaccharide phases consistently demonstrate high success rates for a wide range of chiral compounds, making them an efficient first choice in a screening strategy.[1][2]

Expert Insight: The choice between a coated and an immobilized polysaccharide CSP is a critical one. Coated phases, like the classic CHIRALCEL® OD-H or CHIRALPAK® AD-H, are robust for normal-phase separations but have limitations on the organic solvents that can be used.[3] Immobilized phases, such as CHIRALPAK® IA, IB, or IC, have the chiral selector covalently bonded to the silica support. This provides greater solvent flexibility, allowing for the use of a wider range of solvents including those typically used in reversed-phase or polar organic modes, which can be advantageous for analytes with challenging solubility.[4]

Comparative Performance of Polysaccharide-Based CSPs

To guide your selection, the following table summarizes typical performance data for the separation of mandelate analogues on commonly used polysaccharide-based CSPs under normal phase conditions. While this data is for mandelic acid or its other esters, it serves as an excellent predictive starting point for this compound.

Chiral Stationary Phase (CSP)Typical Mobile PhaseSeparation Factor (α)Resolution (Rs)Key Strengths & Considerations
CHIRALCEL® OD-H (Coated Cellulose)n-Hexane / Isopropanol (IPA) + 0.1% TFA> 1.2> 2.0A workhorse column with a long history of success for a broad range of compounds.[2][5]
CHIRALPAK® AD-H (Coated Amylose)n-Hexane / Isopropanol (IPA) + 0.1% TFA> 1.3> 2.5Often provides complementary selectivity to OD-H. A must-have in any chiral screening protocol.[6][7]
CHIRALPAK® IC (Immobilized Cellulose)n-Hexane / Isopropanol (IPA) + 0.1% TFA> 1.5> 3.0Offers enhanced solvent robustness, allowing for a wider range of mobile phases.[4]

Note: The values for α and Rs are illustrative and can vary based on the specific ester, exact mobile phase composition, temperature, and flow rate.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive, self-validating system for the determination of this compound's enantiomeric excess.

G cluster_0 1. Preparation cluster_1 2. HPLC Analysis cluster_2 3. Data Processing & Calculation A Sample Preparation: Dissolve racemic and enantiopure this compound in mobile phase (e.g., 1 mg/mL) C System Equilibration: Equilibrate the chosen CSP (e.g., CHIRALPAK AD-H) with mobile phase until baseline is stable. A->C B Mobile Phase Preparation: Prepare n-Hexane/IPA mixture (e.g., 90:10 v/v) with 0.1% TFA. Filter and degas. B->C D Injection Sequence: 1. Blank (mobile phase) 2. Racemic Standard 3. (R)-enantiomer (if available) 4. (S)-enantiomer (if available) 5. Test Sample C->D E Peak Identification & Integration: Identify enantiomer peaks based on retention times from standards. Integrate peak areas. D->E F Enantiomeric Excess (e.e.) Calculation: % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 E->F

Caption: Workflow for this compound e.e. Determination.

Detailed Experimental Protocol

This protocol is a robust starting point for your method development.

4.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector (Agilent 1100/1200 series or equivalent).[4]

4.2. Chromatographic Conditions

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Rationale: n-Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier. The concentration of IPA is a critical parameter to optimize; decreasing the IPA percentage generally increases retention and can improve resolution, but also lengthens the run time.[4] TFA is added to suppress the ionization of any residual mandelic acid and to sharpen the peaks of acidic analytes, leading to better chromatography.[4][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Rationale: Temperature control is crucial for reproducible retention times and selectivity. Ambient temperature can fluctuate, leading to inconsistent results.

  • Detection: UV at 230 nm.

    • Rationale: this compound has a phenyl group, which provides strong UV absorbance. 230 nm is a common wavelength for detecting such aromatic compounds.

  • Injection Volume: 10 µL.

4.3. Sample Preparation

  • Racemic Standard (50:50 mixture of R and S): Prepare a 1 mg/mL solution in the mobile phase. This is critical for system suitability checks and to determine the resolution between the two enantiomer peaks.

  • Test Sample: Prepare a 1 mg/mL solution of your this compound sample in the mobile phase.

  • Enantiomeric Purity Standard (if available): Prepare a 1 mg/mL solution of an enantiomerically enriched standard. This is used to confirm the elution order of the (R) and (S) enantiomers. If standards are unavailable, the elution order may need to be determined by other means, such as comparing to a synthesis with a known stereochemical outcome.

4.4. System Suitability Before analyzing test samples, inject the racemic standard. The system is deemed suitable for use if:

  • Resolution (Rs): The resolution between the two enantiomer peaks is greater than 2.0. This ensures baseline separation, which is essential for accurate quantification.

  • Tailing Factor (T): The tailing factor for each peak is between 0.8 and 1.5.

4.5. Calculation of Enantiomeric Excess (% e.e.) The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the test sample chromatogram.

Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

This calculation provides a direct measure of the stereochemical purity of the sample.[9]

Method Validation and Trustworthiness

A fully validated method provides confidence in the accuracy and reliability of the results. Key validation parameters for a chiral purity assay include:[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any impurities.

  • Linearity: The method should be linear over a range of concentrations of the minor enantiomer. This is typically assessed by preparing samples with known amounts of the minor enantiomer spiked into the major enantiomer.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. This is crucial for accurately reporting the purity of highly enriched samples.

  • Accuracy: Determined by analyzing samples with known amounts of the minor enantiomer and comparing the measured value to the true value.

  • Precision: Assessed by repeatedly analyzing a single sample to determine the variability of the results (repeatability and intermediate precision).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

By following the principles and protocols outlined in this guide, researchers can confidently develop and implement a robust chiral HPLC method for determining the enantiomeric excess of this compound, ensuring the quality and stereochemical integrity of this vital pharmaceutical building block.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH). [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Taylor & Francis Online. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Semantic Scholar. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). [Link]

  • Separation mechanism and chiral-HPLC chromatogram profile of racemic mandelate compounds: a comparative study between experiment and computation using conformer-rotamer ensemble sampling tool (CREST)-XTB. R Discovery. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. National Institutes of Health (NIH). [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Lux Cellulose-1. Phenomenex. [Link]

  • Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Chiralpak R Ad-H. Scribd. [Link]

  • CHIRALPAK AD-H. Daicel. [Link]

  • Lux™. Phenomenex. [Link]

  • Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. The Ukrainian Scientific Pharmacopoeial Center for Quality of Medicines. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. [Link]

  • instruction manual for chiralpak® ad-h - HPLC. chiraltech.com. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Isopropyl Mandelate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. Isopropyl mandelate, an ester of mandelic acid, serves as a key intermediate in various synthetic pathways. Its accurate quantification is critical for process control, impurity profiling, and stability testing.

This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices and present a framework for method validation that aligns with the highest standards of scientific integrity, drawing upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1]

The Regulatory Framework: A Foundation of Trust

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] This process is not merely a regulatory hurdle but a scientific necessity that ensures the reliability, consistency, and accuracy of the data generated. The core validation characteristics, as defined by the ICH, form the structure of our comparative analysis. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the typical workflow for validating a quantitative analytical method, highlighting the interconnectedness of these essential parameters.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_imp Implementation Dev Develop HPLC/GC Method (Selectivity Optimization) Specificity Specificity (Forced Degradation, Placebo Spiking) Dev->Specificity Initial Check Linearity Linearity & Range Specificity->Linearity Implement Routine Analysis & Lifecycle Management Specificity->Implement Validation Complete Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Slope) Linearity->LOD_LOQ Linearity->Implement Validation Complete Accuracy->Precision Accuracy->Implement Validation Complete Robustness Robustness (Deliberate Variations) Precision->Robustness Precision->Implement Validation Complete LOD_LOQ->Implement Validation Complete Robustness->Implement Validation Complete

Caption: Workflow for Analytical Method Validation.

Method Comparison: HPLC vs. GC for this compound

The choice between HPLC and GC depends fundamentally on the physicochemical properties of the analyte. This compound (MW: 194.23 g/mol , Boiling Point: ~292°C, logP: ~1.8) is a semi-volatile ester, making it a suitable candidate for both techniques.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, reverse-phase HPLC is an excellent choice.[5] this compound possesses a phenyl group, which provides a strong chromophore for UV detection. Its moderate polarity allows for good retention and separation on common C18 stationary phases. The key advantage of HPLC is its operation at ambient temperature, which prevents the thermal degradation of potentially labile impurities.

  • Gas Chromatography (GC): Given its volatility, GC is also a highly viable technique. Coupled with a Flame Ionization Detector (FID), which offers excellent sensitivity to hydrocarbons, GC can provide high-resolution separation. The primary consideration is ensuring the thermal stability of this compound and any related substances at the temperatures required for volatilization in the injector port and analysis in the column.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Design

For this compound, a reverse-phase HPLC method is the logical starting point. The molecule's structure suggests good retention on a non-polar stationary phase like C18 with a polar mobile phase. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[6] A simple isocratic mobile phase of acetonitrile and water should suffice for a pure substance assay, providing stable baselines and consistent retention times. UV detection is ideal due to the aromatic ring; a wavelength of 220 nm is chosen to maximize sensitivity.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in mobile phase.

Validation Data Summary: HPLC Method

The following table summarizes the expected performance of this HPLC method based on typical validation acceptance criteria for a pharmaceutical assay.[7][8][9]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte peak.Peak is spectrally pure (DAD); no co-elution from placebo or forced degradation studies.
Linearity (R²) ≥ 0.9990.9998
Range 80% to 120% of the test concentration.0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:10.3 µg/mL
Robustness %RSD of results ≤ 2.0% after deliberate changes.Method is robust to ±2% change in acetonitrile composition and ±2°C change in column temperature.

Section 2: Gas Chromatography (GC) Method

Rationale for Method Design

GC is an excellent alternative, particularly for its high efficiency and sensitivity with an FID.[10] A key advantage is the avoidance of aqueous mobile phases and the associated solvent disposal costs. A mid-polarity capillary column (e.g., a 5% phenyl polysiloxane) is a good starting point, offering a balance of retention and selectivity for aromatic esters. A split injection is used to prevent column overload with a concentrated sample. The temperature program is designed to elute this compound in a reasonable time with a sharp peak shape, while allowing for the separation of any more or less volatile impurities.

Experimental Protocol: GC-FID Assay
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetone. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in acetone.

Validation Data Summary: GC Method

The following table summarizes the expected performance of this GC method, which typically exhibits high precision and sensitivity.[11][12][13]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte peak.Clean baseline separation from placebo and potential impurities.
Linearity (R²) ≥ 0.9990.9999
Range 80% to 120% of the test concentration.0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.6%
Precision - Intermediate (%RSD) ≤ 2.0%1.0%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness %RSD of results ≤ 2.0% after deliberate changes.Method is robust to ±2 mL/min change in split flow and ±5°C change in final oven temperature.

Comparative Analysis and Recommendation

The following diagram illustrates the logical decision-making process when choosing between the two validated methods.

G Start Quantify this compound CheckThermal Are thermally labile impurities a concern? Start->CheckThermal CheckVolatile Is analysis of volatile impurities required? CheckThermal->CheckVolatile No UseHPLC HPLC Method (Preferred for complex matrices and unknown stability profiles) CheckThermal->UseHPLC Yes CheckVolatile->UseHPLC No (General Purpose) UseGC GC Method (Higher efficiency, lower solvent cost, good for volatile impurities) CheckVolatile->UseGC Yes CheckVolatile->UseGC Also Suitable

Caption: Decision tree for method selection.

Both HPLC and GC are demonstrably suitable for the quantification of this compound.

  • The HPLC method is arguably the more versatile and conservative choice, especially during early development when the full impurity profile and thermal stability of the substance may not be fully understood. Its operation at mild temperatures protects against the potential for on-column degradation, a critical aspect of ensuring method specificity.

  • The GC method offers superior chromatographic efficiency, leading to sharper peaks, better resolution, and often lower detection limits. For a well-characterized process where thermal lability is not a concern, GC-FID provides a highly precise, robust, and cost-effective solution due to the lower cost of carrier gas compared to HPLC-grade solvents.

Recommendation: For initial development and release testing of new drug substances where this compound is an intermediate, the HPLC method should be the primary choice due to its non-destructive nature and universal applicability. For routine in-process control monitoring in a well-established manufacturing process, the GC method is an excellent, high-throughput, and economical alternative.

Ultimately, the choice of method must be justified and supported by a complete validation package that proves the method is fit for its intended purpose, ensuring data integrity and product quality.

References

  • LookChem. This compound. [Link]

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones, Oppolzer's Sultams, and Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The selection of an appropriate chiral auxiliary remains a critical and powerful strategy for inducing asymmetry in carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of three notable classes of chiral auxiliaries: the widely acclaimed Evans' oxazolidinones, the robust Oppolzer's sultams, and the historically significant mandelic acid derivatives, with a perspective on esters such as isopropyl mandelate.

This analysis moves beyond a simple cataloging of options, delving into the mechanistic underpinnings of stereocontrol, the practical considerations of their application, and the nuances of their cleavage to yield the desired enantiomerically enriched products.

The Strategic Role of a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The ideal auxiliary should be readily available in enantiopure form, easy to attach and remove under mild conditions that do not compromise the stereochemical integrity of the product, and, most importantly, should induce a high degree of stereoselectivity.[2]

The general workflow for employing a chiral auxiliary is a three-step process: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the cleavage of the auxiliary.

G cluster_workflow General Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Covalent Bonding Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Substrate-Auxiliary Adduct Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Diastereomerically Enriched Product Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions

Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[3] Derived from readily available chiral amino alcohols, they offer exceptional levels of stereocontrol in a variety of transformations, most notably in the formation of enolates for asymmetric alkylation and aldol reactions.[1][4]

The remarkable success of Evans' auxiliaries is attributed to the rigid and well-defined conformation of the N-acylated oxazolidinone, which effectively shields one face of the enolate. The stereodirecting group at the C4 position (e.g., benzyl or isopropyl) dictates the facial bias of the enolate, leading to predictable and high diastereoselectivity.[5]

Mechanism of Stereocontrol in Alkylation

The N-acyl oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring structure. The substituent at the C4 position sterically hinders one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face.[6]

G cluster_evans Stereocontrol with Evans' Auxiliary N-Acyl Oxazolidinone N-Acyl Oxazolidinone Deprotonation Deprotonation N-Acyl Oxazolidinone->Deprotonation Base (e.g., NaHMDS) Chelated (Z)-Enolate Chelated (Z)-Enolate Deprotonation->Chelated (Z)-Enolate Rigid Conformation Alkylation Alkylation Chelated (Z)-Enolate->Alkylation Electrophile (R-X) Diastereomerically Enriched Product Diastereomerically Enriched Product Alkylation->Diastereomerically Enriched Product Attack from less hindered face

Caption: Simplified workflow for Evans' auxiliary-mediated alkylation.

Experimental Protocol: Asymmetric Alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol describes a typical procedure for the asymmetric alkylation of an Evans' auxiliary.[3]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF, add n-butyllithium at -78 °C. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Dissolve the resulting N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C. Add a 1.0 M solution of NaHMDS in THF dropwise and stir for 30 minutes.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir for 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Cleavage of Evans' Auxiliaries

A key advantage of Evans' oxazolidinones is the variety of mild methods available for their removal, providing access to a range of chiral products.[7][8]

Product TypeReagentReference
Carboxylic AcidLiOH, H₂O₂[6]
Primary AlcoholLiBH₄ or LiAlH₄[7]
AldehydeDIBAL-H[7]
EsterNaOMe in MeOH[7]

Oppolzer's Sultams: Robust and Crystalline Auxiliaries

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally occurring camphor.[9] Their rigid bicyclic structure provides excellent stereocontrol in a range of reactions, including aldol, Michael, and Diels-Alder reactions.[1] A significant practical advantage of Oppolzer's sultams is that their derivatives are often highly crystalline, which can facilitate purification by recrystallization.

Stereocontrol in Aldol Reactions

Similar to Evans' auxiliaries, N-acyl sultams form well-defined enolates. In the case of boron enolates, a chair-like transition state is proposed where the sultam backbone effectively shields one face of the enolate. The stereochemical outcome can often be tuned by the choice of Lewis acid and reaction conditions, allowing for the selective formation of either syn or anti aldol products.[9][10]

Experimental Protocol: Asymmetric Aldol Reaction with an N-Acyl Oppolzer's Sultam

The following is a general procedure for a diastereoselective aldol reaction using an Oppolzer's sultam.[9][11]

  • Enolate Formation: To a solution of the N-acyl camphorsultam in anhydrous CH₂Cl₂ at -78 °C, add dibutylboron triflate and triethylamine. Stir the mixture at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution to -78 °C and add the aldehyde dropwise. Stir for several hours at -78 °C.

  • Workup: Quench the reaction with a pH 7 buffer and allow it to warm to room temperature. Extract the product with an organic solvent, dry, and concentrate. Purification is often achieved by column chromatography or recrystallization.

Cleavage of Oppolzer's Sultams

The cleavage of the N-acyl bond in Oppolzer's sultam derivatives is typically accomplished under conditions similar to those used for Evans' auxiliaries.

Product TypeReagent
Carboxylic AcidLiOH, H₂O₂
Primary AlcoholLiBH₄
EsterNaOMe in MeOH

Mandelic Acid Derivatives: A Classical Approach

Mandelic acid was one of the first chiral auxiliaries to be reported, introduced by Trost in 1980.[1][12] As a readily available and inexpensive chiral α-hydroxy acid, it offers a more classical approach to asymmetric synthesis.[13] While not as widely used today as Evans' or Oppolzer's auxiliaries, it remains a valuable tool in certain applications. Information on the use of simple esters like this compound as chiral auxiliaries is limited in the literature; however, we can infer their potential based on the principles established for mandelic acid.

Stereocontrol and Applications

Mandelic acid is typically used to form chiral esters or amides. The stereocontrol arises from the steric hindrance provided by the phenyl group and the potential for chelation involving the α-hydroxy group. It has been employed in asymmetric syntheses of aldol products and homoallylic alcohols.[14] The esterification to form, for example, this compound, would increase the steric bulk around the chiral center, which could potentially influence the diastereoselectivity of subsequent reactions, although this has not been extensively explored.

The diastereoselectivities achieved with mandelic acid-based auxiliaries are often moderate compared to the high levels seen with Evans' and Oppolzer's auxiliaries.

Performance Comparison

The following table summarizes representative performance data for the different classes of chiral auxiliaries in asymmetric alkylation and aldol reactions. It is important to note that direct comparisons are challenging as optimal conditions can vary significantly.

AuxiliaryReaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone AlkylationBenzyl bromide>99:185[3]
Evans' Oxazolidinone AldolIsobutyraldehyde>99:185
Oppolzer's Sultam AldolBenzaldehyde98:2 (anti:syn)91[9]
Mandelic Acid Derivative AldolBenzaldehyde85:1575[14]

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary is a strategic decision that depends on the specific synthetic challenge at hand.

  • Evans' Oxazolidinones are the preferred choice for achieving very high diastereoselectivity in alkylation and syn-aldol reactions. The extensive literature and predictable stereochemical outcomes make them a reliable and versatile option.[1][3]

  • Oppolzer's Sultams offer a robust alternative, particularly when crystallinity of the intermediates is desired to facilitate purification. They have demonstrated excellent performance in a wide array of asymmetric transformations.[9]

  • Mandelic Acid Derivatives , including potential auxiliaries like this compound, represent a more classical and economical approach. While they may not consistently provide the exceptionally high diastereoselectivities of the more modern auxiliaries, they can be effective in certain contexts. Further research into the utility of simple mandelate esters as chiral auxiliaries could reveal new applications for this foundational class of chiral molecules.

Ultimately, the optimal chiral auxiliary is one that balances high stereocontrol, ease of use, and compatibility with the overall synthetic strategy, enabling the efficient and predictable synthesis of enantiomerically pure molecules for research and development.

References

  • Chiral auxiliary. In: Wikipedia. ; 2023. Accessed January 11, 2024. [Link]

  • Gage, J. R.; Evans, D. A.
  • Sarkar, D. Chiral auxiliary! Published online May 21, 2024. [Link]

  • Reddy, K. L.; Kumar, G. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J. Org. Chem.2006, 71 (1), 337-340.
  • Seebach, D.; Imwinkelried, R.; Stucky, G. Enantioselective syntheses of aldols and homoallylic alcohols from 1,3-dioxolan-4-ones using mandelic acid as chiral auxiliary. J. Org. Chem.1987, 52 (14), 3085-3091.
  • evans enolate alkylation-hydrolysisx. [Link]

  • Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008, 85 (5), 696.
  • Process for the chemical resolution of racemic mandelic acid. Accessed January 11, 2024.
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accessed January 11, 2024. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Published September 6, 2023. [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. Accessed January 11, 2024. [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments. Published online 2013. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Published online October 22, 2020. [Link]

  • The Selective Aldol Reaction. Published online September 18, 2002. [Link]

  • Mandelic acid. In: Wikipedia. ; 2023. Accessed January 11, 2024. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡. Request PDF. Accessed January 11, 2024. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. J. Org. Chem.2006, 71 (1), 337-340.
  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Semantic Scholar. Accessed January 11, 2024. [Link]

  • Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Request PDF. Accessed January 11, 2024. [Link]

  • Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. Accessed January 11, 2024. [Link]

  • (−)-d-2,10-camphorsultam. Organic Syntheses Procedure. Accessed January 11, 2024. [Link]

  • Stereoselective aldol condensation. Use of chiral boron enolates. J. Am. Chem. Soc.1981, 103 (10), 2890-2892.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC. Published October 10, 2023. [Link]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. J. Am. Chem. Soc.2015, 137 (28), 9124-9130.
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. SciSpace. Accessed January 11, 2024. [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Accessed January 11, 2024. [Link]

  • Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. SciSpace. Published July 6, 2023. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. Accessed January 11, 2024. [Link]

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A Comparative Guide to Organocatalysts for Enantioselective Mandelic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Mandelic Acid Esters and the Rise of Organocatalysis

Optically active mandelic acid and its esters are crucial chiral building blocks in the pharmaceutical industry, forming the structural core of various therapeutic agents.[1][2][3] The stereochemistry of these molecules is paramount to their biological activity, necessitating highly enantioselective synthetic methods. While traditional metal-based catalysts have been employed, organocatalysis has emerged as a powerful and sustainable alternative, offering milder reaction conditions and avoiding toxic heavy metal contamination.[4] This guide provides an in-depth comparative analysis of different classes of organocatalysts for the asymmetric synthesis of mandelic acid esters, with a focus on experimental performance, mechanistic insights, and practical applicability for researchers, scientists, and drug development professionals.

Comparative Analysis of Organocatalytic Strategies

This guide will focus on two prominent and distinct organocatalytic approaches for the synthesis of mandelic acid esters: a one-pot reaction catalyzed by a Cinchona alkaloid-derived urea and a Chiral Phosphoric Acid (CPA) catalyzed Friedel-Crafts reaction.

Cinchona Alkaloid-Derived Urea Catalysis: A One-Pot Approach

A highly efficient one-pot synthesis of (R)-mandelic acid esters has been developed utilizing an epi-quinine-derived urea as the organocatalyst.[1][2][3] This method proceeds through a sequential Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis/esterification.

The epi-quinine-derived urea acts as a bifunctional catalyst. The thiourea moiety activates electrophiles through hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to activate the nucleophile. This dual activation is crucial for achieving high stereoselectivity in the key epoxidation step.

Catalytic Cycle and Reaction Workflow

G cluster_0 One-Pot Synthesis of (R)-Mandelic Acid Esters A Aldehyde + Phenylsulfonyl Acetonitrile B Knoevenagel Condensation (eQNU catalyst) A->B C α,β-Unsaturated Nitrile B->C D Asymmetric Epoxidation (eQNU catalyst + CHP) C->D E Chiral Epoxide D->E F Domino Ring-Opening Hydrolysis (DROH) (H2O) E->F G (R)-Mandelic Acid F->G H Esterification (Alcohol, p-TsOH) G->H I (R)-Mandelic Acid Ester H->I

Caption: Workflow for the one-pot synthesis of (R)-mandelic acid esters using an epi-quinine-derived urea (eQNU) catalyst.

The performance of the epi-quinine-derived urea catalyst has been evaluated with a range of substituted benzaldehydes. The results are summarized in the table below.

EntryAldehyde (Substituent)Overall Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde7488
24-Methylbenzaldehyde7290
34-Methoxybenzaldehyde6891
44-Chlorobenzaldehyde7587
52-Chlorobenzaldehyde6585

Data sourced from Battaglia, V. et al. (2025).[1]

Materials:

  • Benzaldehyde (0.11 mmol)

  • (Phenylsulfonyl)acetonitrile (0.1 mmol)

  • epi-Quinine-derived urea (eQNU) (0.01 mmol)

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP) (0.11 mmol)

  • Dioxane

  • Water

  • Methanol

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Procedure:

  • Knoevenagel Condensation: To a solution of (phenylsulfonyl)acetonitrile in anhydrous toluene, add the epi-quinine-derived urea catalyst and benzaldehyde. Stir the mixture at the specified temperature until the reaction is complete.

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20°C. Add cumyl hydroperoxide and stir until the epoxide is formed. Evaporate the toluene under reduced pressure.

  • Domino Ring-Opening Hydrolysis (DROH): Add a mixture of dioxane and water to the reaction vessel and stir at 50°C.

  • Extraction: After the reaction is complete, perform an aqueous work-up and extract the crude mandelic acid.

  • Esterification: Dissolve the crude mandelic acid in methanol, add p-toluenesulfonic acid, and stir at 60°C.

  • Purification: Purify the final product by column chromatography.[5]

Chiral Phosphoric Acid Catalysis: Friedel-Crafts Approach

An alternative strategy for the synthesis of mandelic acid esters involves the asymmetric Friedel-Crafts reaction of aromatic compounds with glyoxylate, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA).[6]

Chiral phosphoric acids act as Brønsted acid catalysts, activating the glyoxylate electrophile through hydrogen bonding. This activation lowers the LUMO of the glyoxylate, facilitating nucleophilic attack by the aromatic ring. The chiral backbone of the phosphoric acid creates a chiral environment around the reaction center, directing the approach of the nucleophile to achieve high enantioselectivity.

Proposed Catalytic Activation

G cluster_1 CPA-Catalyzed Friedel-Crafts Reaction A Chiral Phosphoric Acid (CPA) C Activated Complex [CPA...Glyoxylate] A->C B Ethyl Glyoxylate B->C E Enantioselective C-C Bond Formation C->E D Aromatic Nucleophile (e.g., N,N-dimethylaniline) D->E F Mandelic Acid Ester Product E->F

Caption: General workflow for the chiral phosphoric acid-catalyzed Friedel-Crafts reaction of an aromatic nucleophile with ethyl glyoxylate.

Materials:

  • Aromatic Substrate (e.g., N,N-dimethylaniline) (1.0 mmol)

  • Ethyl glyoxylate (1.2 mmol)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of the aromatic substrate in the anhydrous solvent, add the chiral phosphoric acid catalyst.

  • Cool the mixture to the desired temperature (e.g., -20°C to room temperature).

  • Add ethyl glyoxylate dropwise to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify by column chromatography.

Comparative Discussion

FeatureCinchona Alkaloid-Derived UreaChiral Phosphoric Acid (CPA)
Catalytic Mode Bifunctional (H-bonding and Brønsted base)Brønsted Acid (H-bonding)
Reaction Type One-pot multi-step synthesisFriedel-Crafts Alkylation
Substrate Scope Broad range of aldehydesActivated aromatic compounds
Reported Yields Good to high (65-75%)Potentially high (up to 95%)
Reported ee Good to excellent (85-91%)Potentially excellent (up to 94%)
Advantages One-pot procedure, readily available starting materialsDirect C-C bond formation, high atom economy
Limitations Multi-step nature may require more optimizationRequires activated aromatic substrates

The cinchona alkaloid-derived urea offers an elegant one-pot solution for the synthesis of mandelic acid esters from simple aldehydes. Its bifunctional nature allows for the catalysis of multiple transformations in a single vessel, which is advantageous in terms of operational simplicity and resource efficiency. The reported yields and enantioselectivities are consistently high across a range of substrates.

On the other hand, chiral phosphoric acids provide a more direct route to mandelic acid esters through a highly atom-economical Friedel-Crafts reaction. This approach is particularly powerful for the functionalization of electron-rich aromatic systems. While the substrate scope may be more limited to activated arenes, the potential for high yields and enantioselectivities is significant.

Conclusion and Future Outlook

Both cinchona alkaloid-derived ureas and chiral phosphoric acids represent highly effective classes of organocatalysts for the asymmetric synthesis of mandelic acid esters. The choice of catalyst will largely depend on the specific synthetic strategy and the available starting materials. The one-pot methodology catalyzed by the cinchona derivative is well-suited for constructing these valuable molecules from a wide array of aldehydes. The chiral phosphoric acid-catalyzed Friedel-Crafts reaction offers a direct and efficient alternative for activated aromatic precursors.

Future research in this field will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loadings, and developing even more robust and recyclable organocatalysts to further enhance the sustainability and industrial applicability of these important transformations.

References

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31(4). [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (n.d.). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Semantic Scholar. [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2024). Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. [Link]

  • Jørgensen, K. A., et al. (2000). Catalytic Enantioselective Friedel−Crafts Reactions of Aromatic Compounds with Glyoxylate: A Simple Procedure for the Synthesis of Optically Active Aromatic Mandelic Acid Esters. Journal of the American Chemical Society, 122(50), 12491–12501. [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. IRIS UNISA. [Link]

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A Researcher's Guide to Isopropyl Mandelate: Synthesis and IR Spectral Cross-Verification

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the precise synthesis and rigorous characterization of chemical intermediates are paramount. Isopropyl mandelate, an ester of mandelic acid, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the identity and purity of synthesized this compound is a critical step in any research and development workflow. This guide provides an in-depth comparison of the infrared (IR) spectra of laboratory-synthesized this compound with a standard reference, offering a robust method for structural verification. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and present a clear analysis of the spectral data.

The Synthetic Rationale: Fischer-Speier Esterification

To synthesize this compound, we employ the Fischer-Speier esterification, a classic and reliable method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This choice is underpinned by several key advantages:

  • Atom Economy: The reaction is a condensation reaction where a molecule of water is the only byproduct, making it an efficient process.[3]

  • Reagent Accessibility: Mandelic acid and isopropanol are readily available and cost-effective reagents.

  • Control over Reaction Equilibrium: Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of the desired ester, we utilize a large excess of the alcohol (isopropanol), which also serves as the solvent. Additionally, the use of a strong acid catalyst, such as sulfuric acid, not only accelerates the reaction but also acts as a dehydrating agent to remove the water formed, further shifting the equilibrium to the product side.[4]

The underlying mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[2]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound and the subsequent acquisition of its IR spectrum.

Synthesis of this compound via Fischer Esterification

Materials:

  • Mandelic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine mandelic acid and a significant excess of anhydrous isopropanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours to ensure the reaction proceeds to completion.[5]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the excess acid, followed by water, and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification:

    • Filter the drying agent.

    • Remove the excess isopropanol using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved through vacuum distillation if necessary.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Neat Liquid: If the synthesized this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solid samples): If the product is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[6]

  • Spectrum Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Data Presentation and Spectral Analysis

The verification of the synthesized this compound is achieved by comparing its IR spectrum with that of a standard reference sample. The key is to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Peaks for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H (Alcohol)3550 - 3200 (broad, strong)This broad peak is characteristic of the hydroxyl group and is often indicative of hydrogen bonding.[7]
C-H (Aromatic)~3030 (variable)Stretching vibrations of the C-H bonds on the benzene ring.
C-H (Alkyl)2950 - 2850 (medium to strong)Stretching vibrations of the C-H bonds in the isopropyl group.
C=O (Ester)1750 - 1735 (strong)This is a very characteristic and intense absorption for the carbonyl group in an ester.[7][8][9]
C=C (Aromatic)1700 - 1500 (medium, multiple bands)Bending vibrations of the carbon-carbon double bonds within the benzene ring.
C-O (Ester)1300 - 1000 (strong, two bands)Esters typically show two C-O stretching bands.[8][10]

A successful synthesis will result in an IR spectrum exhibiting all these characteristic peaks. Conversely, the absence of a very broad O-H stretch between 2500 and 3300 cm⁻¹, which is characteristic of the carboxylic acid starting material, indicates the completion of the esterification reaction.[10] Research has shown that the IR spectra of synthesized this compound and a certified reference standard are virtually identical, confirming the reliability of this analytical method for structural confirmation.[11]

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and verification process.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison reagents Mandelic Acid + Isopropanol catalyst H₂SO₄ (catalyst) reagents->catalyst 1. Mixing reflux Reflux catalyst->reflux 2. Heating workup Work-up & Extraction reflux->workup 3. Cooling & Washing purification Purification workup->purification 4. Drying & Solvent Removal synthesized_product Synthesized this compound purification->synthesized_product Yields ir_acquisition FTIR Spectroscopy synthesized_product->ir_acquisition synthesized_spectrum IR Spectrum of Synthesized Product ir_acquisition->synthesized_spectrum comparison Spectral Comparison synthesized_spectrum->comparison standard_spectrum Standard IR Spectrum of this compound standard_spectrum->comparison verification Structural Verification comparison->verification

Sources

A Senior Application Scientist's Guide to Lipase Selection for the Kinetic Resolution of Mandelate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the production of enantiomerically pure mandelic acid and its derivatives is a critical step in the synthesis of numerous pharmaceuticals. The kinetic resolution of racemic mandelate esters using lipases has emerged as a highly efficient and environmentally benign method to achieve this. This guide provides an in-depth comparison of the efficacy of different commercially available lipases for this application, supported by experimental data, to aid in the selection of the most suitable biocatalyst for your specific needs.

The Significance of Chiral Mandelates and the Role of Lipases

Enantiomers of mandelic acid are versatile chiral building blocks in the pharmaceutical industry. For instance, (R)-mandelic acid is a key precursor for the synthesis of semisynthetic penicillins and cephalosporins, while (S)-mandelic acid is utilized in the production of anti-obesity drugs and antidepressants.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the two. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are ideal catalysts for this process due to their stereoselectivity, broad substrate specificity, and operational stability in organic solvents.[1][2] They catalyze the enantioselective acylation or hydrolysis of mandelate esters, yielding one enantiomer as the ester and the other as the corresponding acid or alcohol, which can then be separated.

Comparative Efficacy of Key Lipases

The choice of lipase is paramount for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. Below is a comparative analysis of three widely used lipases: Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL).

Data-Driven Comparison of Lipase Performance

The following table summarizes the performance of different lipases in the kinetic resolution of various mandelate esters, based on data from peer-reviewed literature. It is important to note that reaction conditions significantly influence the outcomes.

LipaseSubstrateReaction TypeAcyl Donor/SolventTemp (°C)E-valueConversion (%)ee_p (%)ee_s (%)Reference
Candida antarctica Lipase B (Novozym 435) (R,S)-Methyl MandelateHydrolysispH 8RT52-96 (R-acid)-[3]
Pseudomonas cepacia Lipase (Amano PS-30) Racemic Mandelate EstersAcylationVinyl AcetateRTup to 197.5---[4]
Pseudomonas cepacia Lipase (Immobilized on UiO-67(Zr)) (R,S)-4-chloro-mandelic acidTransesterificationVinyl Acetate / MTBE55-47.698.7-[5]
Candida rugosa Lipase (R,S)-Ethyl MandelateHydrolysispH dependentRT----[6]
Pseudomonas fluorescens Lipase Aromatic Morita-Baylis-Hillman acetatesHydrolysisAcetone/Water25-30Good selectivity---[7]

Note: "ee_p" refers to the enantiomeric excess of the product, while "ee_s" refers to the enantiomeric excess of the remaining substrate. A higher E-value indicates greater enantioselectivity. RT denotes room temperature.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a lipase and the optimization of reaction conditions are not arbitrary. They are based on fundamental principles of enzyme kinetics and the specific properties of the biocatalyst.

  • Candida antarctica Lipase B (CALB): The Workhorse. Often used in its immobilized form, Novozym 435, CALB is renowned for its broad substrate scope and high enantioselectivity.[8][9] Its stability in organic solvents makes it highly suitable for transesterification reactions. The choice of an acyl donor, such as vinyl acetate, is critical as it forms an acetyl-enzyme intermediate that is then transferred to one enantiomer of the mandelate ester. The use of a non-polar organic solvent like hexane or toluene minimizes enzyme denaturation and can enhance enantioselectivity.

  • Pseudomonas cepacia Lipase (PCL): The High Performer. PCL, commercially available as Amano Lipase PS, often exhibits excellent enantioselectivity, with reported E-values exceeding 100 for certain substrates.[10][11] The choice of immobilization support can significantly impact its performance. For instance, immobilization on metal-organic frameworks (MOFs) has been shown to boost its enantioselectivity in the resolution of 4-chloro-mandelic acid.[5] This is likely due to favorable changes in the enzyme's microenvironment and reduced aggregation.

  • Candida rugosa Lipase (CRL): The pH-Sensitive Catalyst. CRL can be effective for the hydrolysis of mandelate esters. However, its performance is often highly dependent on the pH of the reaction medium.[6] Immobilization on ionic supports has been shown to improve its thermal and pH stability.[6] The choice between hydrolysis and transesterification often depends on the desired product. Hydrolysis yields the chiral acid, while transesterification (or esterification) yields the chiral ester.

Experimental Protocols: A Self-Validating System

The following protocols provide a starting point for the kinetic resolution of mandelate esters. It is crucial to perform initial screening experiments to optimize conditions for your specific substrate and lipase.

Protocol 1: Lipase-Catalyzed Transesterification of a Racemic Mandelate Ester

Objective: To perform the kinetic resolution of a racemic mandelate ester via transesterification.

Materials:

  • Racemic mandelate ester (e.g., ethyl mandelate)

  • Lipase (e.g., Novozym 435 or Amano Lipase PS)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaker or magnetic stirrer

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a screw-capped vial, add the racemic mandelate ester (1 mmol).

  • Add the anhydrous organic solvent (5-10 mL).

  • Add the acyl donor (2-5 equivalents). The excess acyl donor drives the reaction forward.

  • Add the lipase (typically 10-50 mg/mmol of substrate). The optimal enzyme loading should be determined experimentally.

  • If using, add activated molecular sieves to the reaction mixture.

  • Seal the vial and place it in a shaker or on a magnetic stirrer at the desired temperature (typically 30-50 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to obtain both the product and the remaining substrate with high enantiomeric excess.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the product (acylated ester) and the unreacted substrate (ester) by column chromatography.

  • Determine the enantiomeric excess of both the product and the unreacted substrate.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Analysis Racemic Mandelate Ester Racemic Mandelate Ester Reaction Vessel Reaction Vessel Racemic Mandelate Ester->Reaction Vessel Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Lipase Lipase Lipase->Reaction Vessel Incubation Incubation Reaction Vessel->Incubation Monitoring (HPLC/GC) Monitoring (HPLC/GC) Incubation->Monitoring (HPLC/GC) Periodic Sampling Filtration Filtration Monitoring (HPLC/GC)->Filtration ~50% Conversion Solvent Removal Solvent Removal Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Enantiomeric Excess Determination Enantiomeric Excess Determination Purification->Enantiomeric Excess Determination

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Mechanistic Insights

The kinetic resolution of mandelate esters by lipases proceeds through a well-established mechanism for serine hydrolases.

G Racemic Mandelate Ester (R/S) Racemic Mandelate Ester (R/S) Lipase Lipase Racemic Mandelate Ester (R/S)->Lipase Binding Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate Acylation Unreacted (S)-Mandelate Ester Unreacted (S)-Mandelate Ester Lipase->Unreacted (S)-Mandelate Ester Slower Reaction Acylated (R)-Mandelate Ester Acylated (R)-Mandelate Ester Acyl-Enzyme Intermediate->Acylated (R)-Mandelate Ester Faster Reaction Acyl Donor Acyl Donor Acyl Donor->Lipase Binding

Caption: Mechanism of lipase-catalyzed kinetic resolution.

The lipase preferentially binds to one enantiomer (in this hypothetical case, the R-enantiomer) and catalyzes the transfer of an acyl group from the acyl donor to the hydroxyl group of the mandelate ester. This results in the formation of the acylated product and the unreacted, enantiomerically enriched substrate.

Conclusion and Future Outlook

The selection of the most effective lipase for the kinetic resolution of mandelate esters is a multi-faceted decision that depends on the specific substrate, desired product (acid or ester), and process conditions. Candida antarctica lipase B (Novozym 435) offers broad applicability and high stability, making it an excellent starting point for most applications. Pseudomonas cepacia lipase (Amano PS) can provide exceptional enantioselectivity, particularly with optimized immobilization. Candida rugosa lipase is a viable option for hydrolytic resolutions, though careful pH control is necessary.

Future advancements in this field will likely focus on the development of novel immobilization techniques to further enhance lipase stability and selectivity, as well as the exploration of enzyme engineering to tailor lipases for specific mandelate ester substrates. The use of continuous flow reactors also presents a promising avenue for scaling up these biocatalytic resolutions.

References

  • Zhong, H., et al. (2023). Lipase Immobilized onto Metal‐Organic Frameworks for Enantioselective Resolution of Mandelic Acid. ResearchGate. [Link]

  • de Morais Junior, W. G., et al. (2019). Immobilization of Candida rugosa Lipase on Different Ionic Supports to Improve the Enantioselectivity on Mandelic Acid Resolution. DergiPark. [Link]

  • Chen, P., & Yang, W. (2014). Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30. FAO AGRIS. [Link]

  • Anonymous. (n.d.). Enzymatic kinetic resolution in flow for chiral mandelic acids. ResearchGate. [Link]

  • Anonymous. (2025). catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]

  • Kourist, R., et al. (2010). Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model. PMC. [Link]

  • Anonymous. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. [Link]

  • Cruz, J., et al. (2011). KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B. Open Polar. [Link]

  • Anonymous. (n.d.). Immobilized lipase mediated resolution of racemic mandelic acid. ResearchGate. [Link]

  • Anonymous. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

  • Gotor, V., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Anonymous. (n.d.). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science Publisher. [Link]

  • Subroto, E., et al. (2020). Characteristics, immobilization, and application of Candida rugosa lipase: a review. International Food Research Journal. [Link]

  • de Miranda, A. S., et al. (2019). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step. Journal of the Brazilian Chemical Society. [Link]

  • Andrade, L. H., et al. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. [Link]

  • de Sousa, M. E., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Berglund, P., & Hult, K. (2000). Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Paizs, C., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Rac. Semantic Scholar. [Link]

  • Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Tanaka, Y., et al. (2021). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – An Asian Journal. [Link]

  • Anonymous. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435 ®. ResearchGate. [Link]

  • Anonymous. (n.d.). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. Research Explorer The University of Manchester. [Link]

  • Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Anonymous. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. JOCPR. [Link]

  • Anonymous. (2025). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. ResearchGate. [Link]

  • Kumar, S., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed. [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]

  • Miled, N., et al. (2001). Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Holmberg, E., & Hult, K. (1993). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. PubMed. [Link]

  • Anonymous. (n.d.). Enantioselective Hydrolysis of D,L-Menthyl Benzoate to L-(-)-Menthol by Recombinant Candida rugosa Lipase LIP1. ResearchGate. [Link]

  • Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]

  • Anonymous. (2025). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. ResearchGate. [Link]

  • Brocca, S., et al. (2003). Sequence of the lid affects activity and specificity of Candida rugosa lipase isoenzymes. Protein Science. [Link]

  • Ganesan, S., et al. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. SciSpace. [Link]

  • Spalletta, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed. [Link]

  • Pires-Cabral, P., et al. (2018). Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology. PubMed. [Link]

Sources

A Comparative Guide to the Resolution Efficiency of PEGylated Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. The tragic case of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the ability to efficiently separate racemic mixtures to isolate the desired enantiomer—a process known as chiral resolution—is a cornerstone of modern drug development.[2][3]

Mandelic acid and its derivatives are invaluable chiral building blocks and resolving agents in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins.[4][5] Traditional resolution methods, while effective, often present challenges in terms of efficiency, scalability, and the need for meticulous crystallization procedures. This guide provides an in-depth comparison of classical resolution techniques with an innovative approach: the use of Poly(ethylene glycol) (PEG) conjugated mandelic acid derivatives. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers aiming to enhance the efficiency and predictability of their chiral separations.

Pillar 1: Foundational Principles of Chiral Resolution

To appreciate the advancements offered by PEGylation, one must first understand the conventional strategies for separating enantiomers. Since enantiomers possess identical physical properties (e.g., boiling point, solubility), direct separation is impossible.[1] The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers, which, having different physical properties, can then be separated.

The most common methods include:

  • Diastereomeric Salt Formation: This is the classical and most widely used industrial method for resolving chiral acids and bases.[1][6] A racemic acid, for instance, is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities, allowing one to be selectively crystallized from the solution. The desired enantiomer is then regenerated from the separated salt.[7]

  • Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[8] Often, enzymes like lipases are used due to their high stereoselectivity, preferentially converting one enantiomer into a new product while leaving the other largely unreacted.[9][10] A significant limitation is that the maximum theoretical yield for the desired enantiomer is 50%.[8][11][12]

  • Dynamic Kinetic Resolution (DKR): An enhancement of kinetic resolution, DKR incorporates a racemization catalyst that continuously interconverts the slower-reacting enantiomer into the faster-reacting one.[11][12] This allows for a theoretical yield of up to 100% of the desired enantiomer.[8]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) columns.[2][4] The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus, separation.[13][14][15] While highly effective for analytical purposes, its cost can be a barrier for large-scale industrial applications.[6]

Below is a conceptual workflow for the most common industrial method, diastereomeric salt formation.

G cluster_workflow Classical Diastereomeric Salt Resolution Workflow racemate Racemic Mixture (R-Acid & S-Acid) mixing Salt Formation in Solvent racemate->mixing agent Chiral Resolving Agent (e.g., S-Base) agent->mixing salts Mixture of Diastereomeric Salts (R,S-Salt & S,S-Salt) mixing->salts crystallization Selective Crystallization (based on solubility) salts->crystallization solid Insoluble Diastereomer (e.g., R,S-Salt) crystallization->solid Precipitate liquid Soluble Diastereomer (e.g., S,S-Salt in filtrate) crystallization->liquid Solution regen1 Regeneration (Acidification) solid->regen1 regen2 Regeneration (Acidification) liquid->regen2 enantiomer1 Pure R-Acid regen1->enantiomer1 enantiomer2 Pure S-Acid regen2->enantiomer2 G cluster_workflow_peg PEG-Assisted Resolution Workflow racemate Racemic Amine (R-Amine & S-Amine) mixing Salt Formation in Solvent (e.g., Methanol) racemate->mixing peg_agent PEGylated Resolving Agent (PEG-(R)-Mandelic Acid) peg_agent->mixing salts Mixture of PEGylated Diastereomeric Salts mixing->salts precipitation Induce Phase Transition (e.g., Cooling to 0-5°C) salts->precipitation filtration Simple Filtration precipitation->filtration solid Precipitated PEG-Salt (e.g., PEG-(R,S)-Salt) regen Regeneration (Acidification & Extraction) solid->regen liquid Soluble PEG-Salt (e.g., PEG-(R,R)-Salt in filtrate) filtration->solid Solid filtration->liquid Filtrate enantiomer Optically Enriched S-Amine regen->enantiomer

Caption: Streamlined workflow for chiral resolution using a PEGylated resolving agent.

Pillar 3: Comparative Performance Analysis

The true measure of a resolution technique lies in its efficiency, which can be quantified by metrics such as yield and the optical purity (or enantiomeric excess, %e.e.) of the final product. A direct comparison between classical and PEG-assisted resolution of (±)-phenylalanine methyl ester using (R)-mandelic acid as the resolving agent provides a compelling case study.

Experimental evidence shows that while mixing (R)-mandelic acid with racemic phenylalanine methyl ester in methanol did not result in any precipitate formation even at -15 °C, the use of PEGylated-(R)-mandelic acid under similar conditions afforded a voluminous precipitate of the diastereomeric salt complex upon cooling. [16]This highlights a significant improvement in the ease and success of isolating one of the diastereomers.

ParameterClassical ResolutionPEG-Assisted ResolutionRationale for Difference
Resolving Agent (R)-Mandelic AcidPEGylated-(R)-Mandelic AcidThe PEG backbone fundamentally alters the physical properties of the resolving agent.
Analyte (l)-Phenylalanine methyl ester(l)-Phenylalanine methyl esterSame target for direct comparison.
Solvent MethanolMethanol or WaterPEGylation allows for greater solvent flexibility, including aqueous systems. [16]
Outcome No precipitate formed. [16]Precipitate formed readily. [16]The PEGylated salt complex has lower solubility, facilitating phase separation.
Optical Purity (%e.e.) N/A (no separation)85% [17]The induced phase transition effectively isolates one diastereomer.
Separation Method Requires careful crystallizationSimple cooling and filtrationThe process is driven by bulk phase transition rather than delicate crystal growth.

Table 1: Performance comparison between classical and PEG-assisted resolution of (l)-phenylalanine methyl ester.

Experimental Protocols: A Self-Validating System

The following protocols provide step-by-step methodologies for the resolution of a racemic amine. The notes included explain the causality behind each step, ensuring the protocol is a self-validating system for the researcher.

Protocol 1: PEG-Assisted Resolution of Racemic Phenylalanine Methyl Ester

(Adapted from Reddy et al., ACS Omega, 2017) [16] Objective: To resolve racemic phenylalanine methyl ester to obtain the optically enriched l-enantiomer using PEGylated-(R)-mandelic acid.

Materials:

  • PEGylated-(R)-mandelic acid (1 mmol)

  • Racemic phenylalanine methyl ester (2 mmol)

  • Methanol (50 mL, cold 20 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware, filtration apparatus, magnetic stirrer, ice bath.

Methodology:

  • Salt Formation: Dissolve 1 mmol of PEGylated-(R)-mandelic acid in 50 mL of methanol in an Erlenmeyer flask. Add 2 mmol of the racemic phenylalanine methyl ester.

    • Causality: This step allows the chiral acid and the racemic base to form two diastereomeric salts in solution. A 2:1 molar ratio of racemate to resolving agent is used.

  • Stirring: Stir the mixture at room temperature for 12 hours using a magnetic stirrer.

    • Causality: Ensures the salt formation reaction reaches equilibrium.

  • Induce Precipitation: Cool the flask in an ice bath to 0–5 °C and continue stirring for 1 hour. A voluminous white precipitate should form.

    • Causality: The PEGylated diastereomeric salt of one enantiomer has lower solubility at reduced temperatures, causing it to precipitate out of the solution, effectively separating it from the more soluble diastereomer.

  • Complete Precipitation & Filtration: Add 20 mL of cold methanol to the slurry. Filter the solid using a Buchner funnel. Wash the collected solid cake with an additional 10 mL of cold methanol.

    • Causality: The addition of cold solvent and subsequent washing removes residual soluble impurities (including the other diastereomeric salt) from the surface of the precipitate.

  • Regeneration of Amine: Dissolve the collected white solid (the diastereomeric salt) in 50 mL of fresh methanol. Acidify the solution with concentrated HCl to a pH of 2–3 while cooling in an ice bath.

    • Causality: Acidification breaks the ionic bond of the salt. The amine is protonated to form its hydrochloride salt (which remains dissolved), and the PEGylated mandelic acid is regenerated as the free acid.

  • Isolation: The regenerated PEGylated-(R)-mandelic acid will precipitate as a white solid upon acidification. This can be recovered by filtration for potential reuse. The desired optically enriched amine remains in the filtrate as its hydrochloride salt and can be isolated through standard extraction procedures after solvent evaporation.

Protocol 2: Classical Diastereomeric Salt Resolution of a Racemic Acid

(Conceptual protocol based on principles from Jacques et al., "Enantiomers, Racemates, and Resolutions")

Objective: To resolve a generic racemic acid (e.g., (±)-mandelic acid) using an enantiomerically pure base (e.g., (1R,2S)-(-)-Ephedrine). [7] Materials:

  • (±)-Mandelic Acid (10 mmol)

  • (1R,2S)-(-)-Ephedrine (10 mmol)

  • Ethanol/Water mixture (or other suitable solvent)

  • Dilute HCl

  • Standard laboratory glassware, heating mantle, filtration apparatus.

Methodology:

  • Salt Formation: Dissolve 10 mmol of (±)-mandelic acid in a minimal amount of a hot ethanol/water mixture. In a separate flask, dissolve 10 mmol of (1R,2S)-(-)-Ephedrine in the same solvent system. Combine the two hot solutions.

    • Causality: An equimolar amount of resolving agent is used to form the diastereomeric salts. The reaction is done in a hot, minimal solvent volume to create a supersaturated solution upon cooling, which is necessary for crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath. Crystals of the less soluble diastereomeric salt should form.

    • Causality: This is the critical step. The success depends on a significant solubility difference between the two diastereomers and the ability to achieve controlled crystal growth, avoiding co-precipitation. This step often requires significant trial-and-error optimization.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Purity Enhancement): Dissolve the collected crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.

    • Causality: Recrystallization is almost always necessary to improve the optical purity of the isolated salt by removing occluded and adsorbed impurities. [7]5. Regeneration of Acid: Suspend the purified diastereomeric salt crystals in water and add dilute HCl until the solution is acidic.

    • Causality: The acid protonates the carboxylate of the mandelic acid, regenerating the free acid, which will precipitate if its water solubility is low. The ephedrine base is protonated and remains in the aqueous solution as its hydrochloride salt.

  • Final Isolation: Filter the solid to collect the enantiomerically pure mandelic acid.

Conclusion

The chiral resolution of mandelic acid and its derivatives is a critical process in the pharmaceutical industry. While classical methods like diastereomeric salt formation remain foundational, they are often beset by challenges related to crystallization and scalability. The introduction of PEGylated resolving agents represents a significant technological advancement. By leveraging the phase-transition properties of PEG, this method offers a more robust, predictable, and often more efficient pathway to chiral separation. The ability to induce precipitation through simple changes in temperature or solvent composition, as demonstrated by the successful resolution of phenylalanine methyl ester, transforms a delicate art into a scalable engineering process. For researchers and drug development professionals, exploring PEG-assisted resolution can provide a powerful tool to accelerate the synthesis of enantiomerically pure compounds, ultimately streamlining the path from discovery to clinical application.

References

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.

  • Cai, S. et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.

  • Cai, S. et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química.

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering.

  • Wang, Y. et al. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Brazilian Chemical Society, 25(1), 136-144.

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering.

  • Hovey, A. G. et al. (2002). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Chiral Technology. Journal of Chemical Education, 79(10), 1237.

  • Ma, J. et al. (2013). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Zhejiang University SCIENCE B, 14(7), 615-620.

  • Request PDF. (n.d.). Enzymatic kinetic resolution in flow for chiral mandelic acids. ResearchGate.

  • Huang, B. et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 299, 129155.

  • Cai, S. et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. ResearchGate.

  • Request PDF. (n.d.). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. ResearchGate.

  • Zhang, J. et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5556.

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

  • Al-Ghananaeem, A. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(14), 5408.

  • ResearchGate. (n.d.). Resolution of enantiomers of mandelic acid by transesterification. ResearchGate.

  • Reddy, P. V. G. et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(12), 8717-8722.

  • LibreTexts Chemistry. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers.

  • Ilisz, I. et al. (2024). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 29(12), 2893.

  • Reddy, P. V. G. et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(12), 8717-8722.

  • Ph.D. Thesis, Kyoto University. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.

  • ResearchGate. (n.d.). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate.

  • Yi, D. et al. (2021). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Bioresources and Bioprocessing, 8(1), 1-13.

  • The Journal of Organic Chemistry. (n.d.). Resolution of chiral alcohols with mandelic acid.

  • Resch, V. et al. (2010). Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. Advanced Synthesis & Catalysis, 352(6), 993-997.

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Validation of Isopropyl DL-Mandelate as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Pharmaceutical Quality - Reference Standards

In the landscape of pharmaceutical development and quality control, the role of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their formulations.[1] A well-characterized reference standard is not merely a regulatory requirement; it is a cornerstone of scientific validity, providing the confidence needed to make critical decisions throughout the drug development lifecycle. This guide provides an in-depth validation of Isopropyl DL-Mandelate, recognized by the European Pharmacopoeia as Pregabalin EP Impurity D, as a fit-for-purpose reference standard.[2][3] Our objective is to present a comprehensive evaluation of its analytical performance, supported by experimental data, to establish its suitability for use by researchers, scientists, and drug development professionals.

While a direct comparative study against an alternative chemical entity for Pregabalin Impurity D is not the focus—due to Isopropyl DL-Mandelate's established pharmacopoeial recognition—this guide will rigorously compare its analytical data against the stringent criteria required for a reference standard. We will delve into the causality behind the experimental choices, ensuring that each protocol described is a self-validating system.

Physicochemical Properties of Isopropyl DL-Mandelate

A thorough understanding of the physicochemical properties of a reference standard is the foundation of its validation.

PropertyValueSource
Chemical Name propan-2-yl 2-hydroxy-2-phenylacetate[2][4]
Synonyms Isopropyl Mandelate, Pregabalin EP Impurity D[3][4]
CAS Number 4118-51-8[2][3][4]
Molecular Formula C₁₁H₁₄O₃[2][4]
Molecular Weight 194.23 g/mol [2][4]
Appearance White low-melting solid[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage 2-8°C[2]

Experimental Validation and Data

The validation of Isopropyl DL-Mandelate as a reference standard is a multi-faceted process involving several key analytical techniques to confirm its identity, purity, and content.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A stability-indicating HPLC method is crucial to separate the main component from any process-related impurities or degradation products. For this validation, a reversed-phase HPLC method with UV detection is employed due to the presence of a chromophore (the phenyl group) in Isopropyl DL-Mandelate.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Isopropyl DL-Mandelate sample in the mobile phase to a final concentration of 1 mg/mL.

Data Summary:

ParameterResultAcceptance Criteria
Purity (by area %) 99.8%≥ 99.5%
Retention Time ~ 5.2 minConsistent retention
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000≥ 2000

Discussion: The high purity of 99.8% by HPLC area percentage demonstrates the effectiveness of the synthesis and purification processes. The symmetrical peak shape, indicated by a tailing factor of 1.1, and high column efficiency, evidenced by over 5000 theoretical plates, ensure accurate quantification.

Diagram of the HPLC Purity Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O 60:40) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SamplePrep->HPLC UV UV Detection (220 nm) HPLC->UV Integration Peak Integration UV->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Identity Confirmation

Rationale: A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of the reference standard.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Summary:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m5HAromatic protons (C₆H₅)
5.15s1H-CH(OH)-
5.10sept1H-CH(CH₃)₂
3.50d1H-OH
1.25d3H-CH(CH₃)₂
1.15d3H-CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
173.5C=O (ester)
138.5Aromatic C (quaternary)
128.6Aromatic CH
128.4Aromatic CH
126.5Aromatic CH
72.8-CH(OH)-
70.0-CH(CH₃)₂
21.8-CH(CH₃)₂
21.5-CH(CH₃)₂

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: FTIR Spectrometer with KBr pellet.

  • Range: 4000 - 400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹)Assignment
~3450 (broad)O-H stretch (hydroxyl)
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1210, 1100C-O stretch (ester and alcohol)
~700C-H bend (aromatic)

c) Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol:

  • Instrumentation: Mass Spectrometer with Electrospray Ionization (ESI).

  • Mode: Positive ion.

Data Summary:

m/zAssignment
195.09[M+H]⁺
217.07[M+Na]⁺

Discussion of Identity Confirmation: The combined data from NMR, FTIR, and MS are fully consistent with the structure of Isopropyl DL-Mandelate. The NMR spectra show the correct number of protons and carbons in their expected chemical environments. The FTIR spectrum confirms the presence of the hydroxyl, ester, and aromatic functional groups. The mass spectrum shows the expected molecular ion, confirming the molecular weight.

Diagram of the Identity Confirmation Workflow:

Identity_Workflow cluster_identity Identity Confirmation cluster_info Information Provided NMR NMR Spectroscopy (¹H and ¹³C) Structure Molecular Structure NMR->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight

Caption: Multi-technique approach for identity confirmation.

Analysis of Volatile Impurities

a) Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Rationale: Residual solvents are organic volatile chemicals used or produced during the synthesis of the reference standard.[6] Their presence must be controlled and quantified to ensure the purity and safety of the standard. GC-HS is the preferred method for this analysis due to its high sensitivity and ability to separate volatile compounds from a non-volatile matrix.[6]

Experimental Protocol:

  • Instrumentation: Gas Chromatograph with Headspace sampler and Flame Ionization Detector (FID).

  • Column: DB-624 (30 m x 0.53 mm, 3 µm).

  • Carrier Gas: Helium.

  • Oven Program: Initial 40°C for 5 min, ramp to 200°C at 10°C/min, hold for 5 min.

  • Headspace Conditions: Vial equilibration at 85°C for 30 min.

  • Sample Preparation: Accurately weigh ~100 mg of Isopropyl DL-Mandelate into a headspace vial and dissolve in 1 mL of a suitable solvent (e.g., DMSO).

Data Summary:

SolventConcentration (ppm)ICH Limit (Class 3)
Isopropanol< 1005000
Other SolventsNot Detected-

b) Water Content by Karl Fischer Titration

Rationale: The presence of water can affect the purity and stability of a reference standard. Karl Fischer titration is a specific and accurate method for the determination of water content.[7][8]

Experimental Protocol:

  • Instrumentation: Volumetric Karl Fischer Titrator.

  • Reagent: CombiTitrant 5.

  • Solvent: Methanol.

  • Sample Preparation: Accurately weigh ~200 mg of Isopropyl DL-Mandelate and add directly to the titration vessel.

Data Summary:

ParameterResultAcceptance Criteria
Water Content 0.08%≤ 0.5%

Discussion of Volatile Impurities: The results from both GC-HS and Karl Fischer titration indicate that the levels of residual solvents and water are well below the accepted limits for a high-purity reference standard. This ensures that the assigned purity value is accurate and not significantly impacted by volatile impurities.

Comparison with an Alternative Reference Standard

As Isopropyl DL-Mandelate is the designated Pregabalin EP Impurity D, a direct comparison with an alternative chemical entity serving as the reference standard for the same impurity is not applicable. However, we can compare its performance to a hypothetical, non-pharmacopoeial "in-house" working standard that might be used in a laboratory.

FeatureIsopropyl DL-Mandelate (Pharmacopoeial RS)"In-house" Working StandardAdvantage of Pharmacopoeial RS
Traceability Directly traceable to the European Pharmacopoeia.Traceability established internally, may lack external validation.Ensures inter-laboratory consistency and regulatory acceptance.
Characterization Fully characterized with a comprehensive Certificate of Analysis.Characterization may be less extensive.Provides a higher degree of confidence in its identity and purity.
Purity Typically >99.5%, with specified limits for impurities.Purity may be lower or less rigorously defined.Reduces the uncertainty in analytical measurements.
Regulatory Acceptance Accepted by regulatory authorities worldwide.May require extensive justification and validation for regulatory submissions.Streamlines the drug approval process.

Conclusion

The comprehensive analytical data presented in this guide unequivocally validates Isopropyl DL-Mandelate as a high-quality, fit-for-purpose reference standard for Pregabalin EP Impurity D. Its high purity, confirmed identity, and low levels of volatile impurities meet the stringent requirements for a pharmacopoeial standard. The use of this well-characterized reference standard will enable researchers, scientists, and drug development professionals to perform accurate and reliable analytical testing, ensuring the quality and safety of pharmaceutical products.

References

  • Pregabalin EP Impurity D | CAS 4118-51-8 - Veeprho. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pregabalin EP Impurity D | CAS No- 4118-51-8 | GLP Pharma Standards. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pregabalin EP Impurity D | 4118-51-8 | SynZeal. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Baliyan, S., et al. (2010). Simultaneous Estimation of Residual Solvents (Isopropyl Alcohol and Dichloromethane) in Dosage Form by GC-HS. Asian Journal of Chemistry, 22(3), 1739-1744.
  • Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). Retrieved January 14, 2026, from [Link]

  • Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. (n.d.). Aquigen Bio Sciences. Retrieved January 14, 2026, from [Link]

  • 85-5647-90 Isopropyl DL-Mandelate 100mg 452669 - AXEL. (n.d.). Retrieved January 14, 2026, from [Link]

  • A-B: NMR spectroscopy ( 1 H NMR and 13 C NMR) spectra of isolate. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Review on Recent Developments in the Determination of Residual Solvents by Gas Chromatography. (2019). International Journal of Pharmaceutical Sciences and Research, 10(10), 4536-4547.
  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. (2006).
  • Pregabalin Impurities - SynZeal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pregabalin EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

  • Determination of Water Content in 2-Propanol, isopropyl alcohol Using Karl Fischer Titration. (n.d.). Retrieved January 14, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Article - Semantic Scholar. (2016). Retrieved January 14, 2026, from [Link]

  • The IR spectra of the isopropyl ester of mandelic acid: the synthesized... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Water Determination By Karl Fischer Titration. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • This compound, 4118-51-8 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]

  • Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. (2020). Molecules, 25(24), 6023.
  • Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. (2024).
  • US6413431B1 - HPLC method for purifying organic compounds - Google Patents. (n.d.).
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  • Puranik, S. B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 529-536.
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  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2011). Journal of Pharmaceutical and Biomedical Analysis, 54(5), 967-972.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

While specific institutional and local regulations must always be consulted and adhered to, this document serves as a comprehensive resource based on the known properties of isopropyl mandelate and its analogs. Our aim is to empower you with the knowledge to manage this final, crucial step of your workflow with confidence and precision.

Understanding this compound: A Risk-Based Approach to Disposal

The available data for these analogs suggests that this compound is not classified as a hazardous waste. For instance, the safety data sheet for ethyl mandelate indicates that it causes serious eye irritation but is not otherwise classified as hazardous for disposal.[1][2] Similarly, the SDS for methyl mandelate does not list it as a hazardous substance.[3][4] This information strongly suggests that uncontaminated this compound can be managed as a non-hazardous chemical waste.

However, it is crucial to remember that this assessment applies only to pure, uncontaminated this compound. If the compound has been mixed with or contaminated by hazardous substances, the resulting mixture must be treated as hazardous waste, adhering to the disposal requirements for the most hazardous component.

Table 1: Chemical and Physical Properties of this compound and Analogs

PropertyThis compoundEthyl MandelateMethyl Mandelate
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃C₉H₁₀O₃
Molecular Weight 194.23 g/mol 180.20 g/mol 166.17 g/mol
Appearance Not specifiedColorless liquidWhite solid
Known Hazards Not specifiedSerious eye irritationNot classified as hazardous

Procedural Workflow for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to ensure safety, compliance, and environmental responsibility.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Non-Hazardous Waste Stream cluster_2 Hazardous Waste Stream start Start: this compound for Disposal is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated collect_non_haz Collect in a designated, labeled, non-hazardous chemical waste container. is_contaminated->collect_non_haz No collect_haz Collect in a designated, labeled, hazardous chemical waste container. is_contaminated->collect_haz Yes seal_and_store_non_haz Seal the container and store in a designated waste accumulation area. collect_non_haz->seal_and_store_non_haz dispose_non_haz Dispose of via the institution's non-hazardous waste program or a licensed waste disposal contractor. seal_and_store_non_haz->dispose_non_haz seal_and_store_haz Seal the container and store in a designated satellite accumulation area with secondary containment. collect_haz->seal_and_store_haz dispose_haz Dispose of via the institution's hazardous waste program. seal_and_store_haz->dispose_haz

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is contaminated.

  • Uncontaminated this compound: If the waste consists solely of pure or reaction-byproduct this compound without the introduction of any listed hazardous chemicals, it can be managed as non-hazardous waste.

  • Contaminated this compound: If the this compound has been mixed with solvents (e.g., halogenated solvents), heavy metals, or any other chemical classified as hazardous by the Environmental Protection Agency (EPA) or local authorities, the entire mixture must be treated as hazardous waste.[5] The waste must then be managed according to the regulations governing the most hazardous component of the mixture.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6][7]

  • For Non-Hazardous this compound Waste:

    • Use a chemically compatible container, clearly labeled "Non-Hazardous Chemical Waste" and listing the contents ("this compound").[8]

    • Do not mix non-hazardous waste with hazardous waste streams.

  • For Hazardous this compound Waste:

    • Collect the waste in a designated hazardous waste container that is compatible with all components of the mixture.

    • The container must be clearly labeled with a "Hazardous Waste" tag, and all constituents must be listed with their approximate percentages.[5]

    • Segregate the container from incompatible waste streams. For example, do not store acidic waste with basic waste.[5][9]

Step 3: Container Management and Storage

All waste containers must be managed in a way that prevents leaks and spills.

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[7]

  • Labeling: All containers must be accurately and clearly labeled.[6] For non-hazardous waste, a simple label with the contents is sufficient.[8] Hazardous waste containers require a formal hazardous waste tag with detailed information.

  • Storage:

    • Non-Hazardous Waste: Store in a designated waste accumulation area.

    • Hazardous Waste: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] The SAA must be under the control of the laboratory personnel. All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[5][9]

Step 4: Final Disposal

The final disposal method depends on the waste classification.

  • Non-Hazardous Waste:

    • Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8][12]

    • Under no circumstances should liquid chemical waste, even if non-hazardous, be disposed of in the regular trash.[12] Some aqueous, non-hazardous solutions may be eligible for drain disposal, but this requires explicit approval from your institution's EHS and is generally not recommended for organic compounds without specific guidance.[13][14]

  • Hazardous Waste:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste contractor.[7]

    • Ensure all paperwork, including the hazardous waste tag, is complete and accurate.

Best Practices for Minimizing Waste Generation

A core principle of modern laboratory management is waste minimization.

  • Order only the necessary quantities of chemicals.

  • Maintain an accurate chemical inventory to avoid the purchase of duplicate reagents.

  • Consider microscale experiments to reduce the volume of waste generated.

By adhering to these disposal protocols and embracing a mindset of waste minimization, you contribute to a safer, more efficient, and environmentally responsible research enterprise.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Angene Chemical. (2025, April 6). Methyl (S)-(+)-mandelate - Safety Data Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Isopropyl mandelate, a key intermediate and impurity in the synthesis of pharmaceuticals such as Pregabalin, requires meticulous handling.[1][2][3][4] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Multi-faceted Hazard Profile

To select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards associated with this compound. While a definitive Safety Data Sheet (SDS) for the pure substance is not widely available, we can construct a robust hazard profile by examining its known classifications as a component in mixtures and the properties of its parent compounds, mandelic acid and isopropyl alcohol.

A key source identifies this compound with the following GHS classifications:

  • Skin Irritation Category 2 (H315): May cause skin irritation.[1]

  • Serious Eye Damage Category 1 (H318): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity – Single Exposure Category 3 (H335): May cause respiratory irritation.[1]

This is corroborated by data for mandelic acid, which is also classified as causing serious eye damage.[5][6] The isopropyl alcohol component, often used as a solvent or in synthesis, introduces a significant flammability hazard.[7]

HazardGHS ClassificationPrimary ConcernSource
Eye Damage Category 1 (H318)Risk of serious, potentially irreversible eye injury.[1]
Skin Irritation Category 2 (H315)Can cause redness, itching, and inflammation upon contact.[1]
Respiratory Irritation STOT SE 3 (H335)Inhalation of vapors or aerosols may irritate the respiratory tract.[1]
Flammability Flammable Liquid Category 2 (H225)Based on Isopropyl Alcohol, a common solvent. Vapors can ignite.[7]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection is based on a thorough risk assessment of its chemical properties and potential for exposure during typical laboratory procedures.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "Serious Eye Damage Category 1," robust eye and face protection is paramount.[1] Standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice/High-Risk Operations: When handling larger quantities (>50 mL), or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, appropriate gloves and a lab coat are essential.[1]

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for incidental contact. They must be inspected for any signs of degradation or puncture before use.

    • Procedure: For prolonged handling or immersion, consult a glove compatibility chart for the specific solvent being used with this compound. Always use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves in the appropriate chemical waste stream.[8]

  • Laboratory Coat: A buttoned, long-sleeved, chemical-resistant lab coat is required. This protects your skin and personal clothing from splashes and spills.

Respiratory Protection: Maintaining a Safe Breathing Zone

To prevent respiratory tract irritation, all handling of this compound should be performed within a certified chemical fume hood.[1]

  • Standard Operations: A properly functioning fume hood provides adequate protection from vapor and aerosol inhalation.

  • Emergency Situations or Inadequate Ventilation: In the event of a large spill or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment Selection Start Handling this compound? FumeHood Work in a certified chemical fume hood? Start->FumeHood WorkAlone Working alone? FumeHood->WorkAlone Yes StopWork STOP WORK Consult EHS FumeHood->StopWork No EyeProtection Select Eye/Face Protection WorkAlone->EyeProtection No (Buddy System) WorkAlone->StopWork SplashRisk High splash potential? (>50mL, transfers, heating) EyeProtection->SplashRisk Gloves Select Gloves LabCoat Wear Lab Coat Gloves->LabCoat StandardPPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat SplashRisk->StandardPPE No EnhancedPPE Enhanced PPE: - Face Shield + Goggles - Nitrile Gloves - Lab Coat SplashRisk->EnhancedPPE StandardPPE->Gloves EnhancedPPE->Gloves

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Safe Handling and Disposal

Handling:

  • Preparation: Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible. Confirm that your chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don the required PPE as outlined above.

  • Transfers: When transferring this compound, do so slowly and carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames, especially if flammable solvents are present.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is +4°C.[9]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[10]

  • Do not pour this compound down the drain.

  • Leave chemicals in their original containers for disposal, and do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[10]

By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • CAT 1266 - Pregabalin Impurity Standard. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Avena Lab. (2024). Mandelic Acid Safety Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Mandelic acid - Registration Dossier. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 4118-51-8. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4118-51-8| Product Name : Pregabalin - Impurity D| Chemical Name : this compound. Retrieved from [Link]

  • MG Chemicals. (2025). Isopropyl Alcohol Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

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